molecular formula C8H7ClN2O2S B13624863 5-chloro-1H-indole-3-sulfonamide

5-chloro-1H-indole-3-sulfonamide

Cat. No.: B13624863
M. Wt: 230.67 g/mol
InChI Key: GXFRDVKPBVGBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indole-3-sulfonamide is a high-purity research chemical designed for use in pharmaceutical discovery and medicinal chemistry. The indole-sulfonamide scaffold is a privileged structure in drug design, known for its versatility in interacting with diverse biological targets . This compound is of significant interest in the development of novel therapeutic agents, particularly in oncology, where similar indole-based sulfonamides and sulfonylhydrazones have demonstrated potent and selective cytotoxic activity against various cancer cell lines, including breast cancer models . In research settings, this compound serves as a key synthetic intermediate or pharmacophore for designing molecules that inhibit critical enzymes. Indole-sulfonamide hybrids are frequently investigated for their potential to inhibit targets such as carbonic anhydrase isoforms (CA-IX/XII), which are overexpressed in hypoxic tumors, and other disease-relevant enzymes . The strategic incorporation of the electron-withdrawing chloro substituent at the 5-position can fine-tune the molecule's electronic properties and binding affinity, as evidenced in studies on the electrochemical behavior and structure-activity relationships of analogous compounds . Researchers utilize this compound strictly for laboratory investigations to explore these mechanisms and develop new lead compounds. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

5-chloro-1H-indole-3-sulfonamide

InChI

InChI=1S/C8H7ClN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13)

InChI Key

GXFRDVKPBVGBEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-chloro-1H-indole-3-sulfonamide , a privileged scaffold in medicinal chemistry used in the development of carbonic anhydrase inhibitors, antiviral agents (HIV-1 NNRTIs), and 5-HT receptor modulators.

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-chloro-1H-indole-3-sulfonamide is fundamentally an exercise in Regioselective Electrophilic Aromatic Substitution (


) . The indole heterocycle is highly electron-rich, with the C3 position being the most nucleophilic site due to the contribution of the nitrogen lone pair to the aromatic system.

Retrosynthetic Logic:

  • Target: 5-chloro-1H-indole-3-sulfonamide.[1]

  • Disconnection: S-N bond cleavage reveals the sulfonyl chloride intermediate.

  • Intermediate: 5-chloroindole-3-sulfonyl chloride.[1]

  • Precursor: 5-chloroindole (commercially available or synthesized via Fischer Indole Synthesis).[2][3]

  • Reagent: Chlorosulfonic acid (

    
    ) serves as both the solvent and the electrophile source.
    
Reaction Pathway Diagram

SynthesisPathway Start 5-Chloroindole (Starting Material) Step1 Chlorosulfonation (Electrophilic Subst.) Start->Step1 + ClSO3H 0°C to RT Inter 5-Chloroindole-3- sulfonyl chloride Step1->Inter - H2SO4 Step2 Amination (Nucleophilic Subst.) Inter->Step2 + NH4OH (aq) or NH3 (g) Final 5-Chloro-1H-indole- 3-sulfonamide Step2->Final - HCl

Caption: Linear synthetic pathway from 5-chloroindole to the target sulfonamide via a sulfonyl chloride intermediate.

Detailed Experimental Protocols

Phase 1: Chlorosulfonation (Synthesis of the Sulfonyl Chloride)

This step introduces the sulfonyl group at the C3 position.[1] The reaction is highly exothermic and moisture-sensitive.

Reagents:

  • 5-Chloroindole (1.0 eq)[3][4][5][6]

  • Chlorosulfonic acid (

    
    ) (5.0 – 10.0 eq)
    
  • Solvent: Neat (Chlorosulfonic acid acts as solvent) or Dichloromethane (DCM) if moderation is required.

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) or nitrogen inlet. Place the flask in an ice-salt bath to maintain a temperature of 0°C to -5°C .

  • Charging: Add Chlorosulfonic acid (neat) to the flask.

  • Addition: Add 5-Chloroindole portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 30–45 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or disulfonation.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (taking a mini-aliquot quenched in methanol).

  • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.[7]

  • Isolation: Filter the solid immediately. Wash with cold water (3x) to remove excess acid.

  • Drying: Dry the crude sulfonyl chloride under vacuum over

    
     or use immediately in Phase 2 (recommended to avoid hydrolysis).
    

Mechanism Insight: The nitrogen lone pair donates density to the ring, making C3 highly nucleophilic. Chlorosulfonic acid acts as a potent electrophile (


 or 

). The 5-chloro substituent is electron-withdrawing but directs ortho/para; however, the pyrrole ring's reactivity dominates, ensuring exclusive C3 substitution.
Phase 2: Amination (Formation of the Sulfonamide)

The sulfonyl chloride is converted to the sulfonamide via nucleophilic attack by ammonia.

Reagents:

  • 5-Chloroindole-3-sulfonyl chloride (from Phase 1)[1]

  • Ammonium Hydroxide (25-30% aq) OR Ammonia gas in THF/Dioxane.

Protocol:

  • Setup: Resuspend the wet filter cake (or dried solid) from Phase 1 in an organic solvent (THF or Acetone) at 0°C.

  • Amination: Add aqueous Ammonium Hydroxide (excess, ~10 eq) dropwise. Alternatively, bubble anhydrous

    
     gas through the solution.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–3 hours.

  • Workup: Evaporate the organic solvent (if THF/Acetone used). If aqueous ammonia was used alone, the product may precipitate directly.

  • Purification:

    • Dilute with water and filter the crude precipitate.

    • Recrystallization: Dissolve in hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[3] Cool slowly to 4°C to crystallize.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the indole NH (broad singlet, ~11-12 ppm), C2-H (singlet/doublet, ~7-8 ppm), and the sulfonamide

      
       (broad singlet, ~7.0-7.5 ppm).
      

Quantitative Data Summary

ParameterPhase 1 (Chlorosulfonation)Phase 2 (Amination)Overall Process
Limiting Reagent 5-ChloroindoleSulfonyl Chloride Intermediate5-Chloroindole
Stoichiometry 1 : 5-10 (Indole : Acid)1 : >5 (Chloride : NH3)N/A
Temperature 0°C

25°C
0°C

25°C
N/A
Typical Yield 85 - 92%80 - 88%68 - 81%
Key Impurity Disulfonated byproductsHydrolyzed sulfonic acid (

)
Inorganic salts (

)

Mechanistic & Process Logic (Graphviz)

The following diagram illustrates the electron flow and critical decision points in the workflow.

MechanismWorkflow cluster_side Critical Control Points Indole 5-Chloroindole (Nucleophile) SigmaComplex Sigma Complex (C3 Attack) Indole->SigmaComplex S_EAr Attack at C3 Electrophile Chlorosulfonic Acid (Electrophile Source) Electrophile->SigmaComplex SulfonylCl Sulfonyl Chloride (Electrophilic Intermediate) SigmaComplex->SulfonylCl Re-aromatization (-H+) Disulfonation Disulfonation (Control Temp < 5°C) SigmaComplex->Disulfonation Excess Heat/Acid Product 5-Chloro-1H-indole-3-sulfonamide SulfonylCl->Product Nucleophilic Acyl Subst. (S-N Bond Formation) Hydrolysis Hydrolysis to Sulfonic Acid (Avoid Moisture) SulfonylCl->Hydrolysis + H2O Ammonia Ammonia (Nucleophile) Ammonia->Product

Caption: Mechanistic flow showing the electrophilic attack at C3 and critical control points to prevent hydrolysis or over-reaction.

Troubleshooting & Optimization

Issue: Low Yield in Phase 1
  • Cause: Hydrolysis of the sulfonyl chloride during the ice quench.

  • Solution: Ensure the quench is rapid and the filtration is immediate. Do not let the solid sit in the acidic aqueous slurry. Use anhydrous DCM for extraction if filtration is slow.

Issue: Formation of Disulfonated Products
  • Cause: Reaction temperature too high or reaction time too long.

  • Solution: Strictly maintain the addition temperature at 0°C. Monitor the reaction by TLC every 30 minutes after reaching RT.

Issue: "Gummy" Product in Phase 2
  • Cause: Presence of excess water or incomplete removal of acid.

  • Solution: Ensure the sulfonyl chloride is dry (or dissolved in dry THF). Use a biphasic system (DCM/Water) with a phase transfer catalyst if the standard aqueous ammonia method fails to yield a precipitate.

Safety Considerations (HSE)

  • Chlorosulfonic Acid: Reacts violently with water, releasing HCl gas and sulfuric acid mist. All glassware must be bone-dry. The quench must be performed behind a blast shield with efficient fume extraction.

  • Ammonia: Toxic inhalation hazard. Use in a well-ventilated fume hood.

  • PPE: Neoprene gloves (standard nitrile may degrade with chlorosulfonic acid), face shield, and chemical-resistant apron.

References

  • National Institutes of Health (NIH). (2012). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors. PMC3544256. Retrieved from [Link]

  • ResearchGate. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 5-Chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-1H-indole-3-sulfonamide (CAS: 2168462-47-1) is a specialized pharmacophore and chemical probe used primarily in the development of Carbonic Anhydrase (CA) inhibitors , specifically targeting tumor-associated isoforms CA IX and CA XII .[1][2]

Unlike broad-spectrum sulfonamides (e.g., acetazolamide), the 5-chloro-indole scaffold provides a unique structure-activity relationship (SAR) profile that enhances lipophilicity and selectivity for transmembrane isoforms overexpressed in the hypoxic tumor microenvironment. This guide details the molecular kinetics, binding thermodynamics, and experimental validation protocols required to utilize this compound in oncology and medicinal chemistry research.

Part 1: Molecular Mechanism of Action

The "Zinc Trap" Hypothesis

The primary mechanism of action is the reversible inhibition of the zinc-metalloenzyme Carbonic Anhydrase. The sulfonamide moiety (


) acts as a zinc-binding group (ZBG).
  • Ionization & Activation: The sulfonamide group acts as a weak acid. The electron-withdrawing nature of the 5-chloro substituent on the indole ring lowers the

    
     of the sulfonamide amide protons (typically to 
    
    
    
    8.0–9.0). This facilitates the deprotonation to the sulfonamidate anion (
    
    
    ) at physiological pH.
  • Coordination: The sulfonamidate anion coordinates directly to the catalytic Zinc ion (

    
    ) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 
    
    
    
    .
  • Geometry: The nitrogen atom of the sulfonamide forms a coordination bond with

    
     in a distorted tetrahedral geometry.
    
Hydrophobic Anchoring & Isoform Selectivity

While the sulfonamide "warhead" ensures potency, the 5-chloro-1H-indole tail dictates selectivity.

  • Valine/Leucine Interaction: The indole ring fits into the hydrophobic pocket of the CA active site, interacting with residues such as Val121, Leu198, and Trp209 (numbering based on CA II/IX homology).

  • The 5-Chloro Effect: The chlorine atom at position 5 occupies a specific sub-pocket, engaging in Van der Waals interactions that stabilize the enzyme-inhibitor complex. This steric fit is often tighter in transmembrane isoforms (CA IX/XII) compared to cytosolic ones (CA I/II), providing a therapeutic window for targeting hypoxic cancer cells without disrupting systemic pH homeostasis.

Pathway Context: Hypoxia-Induced Acidosis

In solid tumors, the transcription factor HIF-1


  drives the overexpression of CA IX. This enzyme catalyzes the extracellular hydration of 

to bicarbonate (

) and protons (

).
  • Survival Mechanism: The tumor cell imports

    
     to buffer intracellular pH (preventing apoptosis) while the protons acidify the extracellular matrix, promoting metastasis and degrading the extracellular matrix (ECM).
    
  • Inhibition Impact: 5-Chloro-1H-indole-3-sulfonamide blocks this process, leading to intracellular acidification and cell death (anoikis) specifically in hypoxic regions.

Part 2: Visualization of Signaling & Binding

Diagram 1: Hypoxic Tumor Survival Pathway & Inhibition Point

This diagram illustrates the biological context where the inhibitor acts, linking Hypoxia, HIF-1


, and pH regulation.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA_IX CA IX Overexpression (Transmembrane) HIF1a->CA_IX Upregulates Catalysis Catalytic Hydration CA_IX->Catalysis Enables CO2_H2O CO2 + H2O CO2_H2O->Catalysis H_HCO3 H+ (Extracellular) + HCO3- (Intracellular) Catalysis->H_HCO3 Acidosis Extracellular Acidosis (Metastasis) H_HCO3->Acidosis Survival Intracellular Buffering (Survival) H_HCO3->Survival Inhibitor 5-chloro-1H-indole-3-sulfonamide Inhibitor->Catalysis BLOCKS (Ki ~ nM)

Caption: Mechanism of CA IX-mediated tumor survival and the specific blockade point of the indole-sulfonamide inhibitor.

Part 3: Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols utilize internal controls to validate the mechanism of action.

Stopped-Flow Hydration Assay (Enzymatic Kinetics)

Purpose: To determine the inhibition constant (


) against specific CA isoforms.
Causality:  Measures the rate of physiological reaction (

) directly via pH change.

Protocol:

  • Reagents: Purified recombinant hCA I, II, IX, and XII. Indicator: Phenol red (0.2 mM). Buffer: Hepes (20 mM, pH 7.5).

  • Substrate:

    
    -saturated water (approx. 17 mM or 33 mM depending on temp).
    
  • Workflow:

    • Incubate enzyme with increasing concentrations of 5-chloro-1H-indole-3-sulfonamide (0.1 nM – 10

      
      M) for 15 mins at room temp.
      
    • Mix enzyme-inhibitor solution with substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decay at 557 nm (Phenol red transition).

  • Data Analysis: Fit the initial velocity (

    
    ) vs. inhibitor concentration to the Morrison equation for tight-binding inhibitors.
    
  • Validation Check: Use Acetazolamide as a positive control. If Acetazolamide

    
     deviates >15% from literature (e.g., ~12 nM for CA II), the assay is invalid.
    
X-Ray Crystallography (Structural Confirmation)

Purpose: To visualize the "Zinc Trap" and 5-chloro-indole positioning. Causality: Direct observation of electron density confirms the binding mode.

Protocol:

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (e.g., 1.5 M sodium citrate, pH 8.0).

  • Soaking: Once crystals form, soak them in a solution containing 1 mM 5-chloro-1H-indole-3-sulfonamide + 5% DMSO for 2-24 hours.

  • Diffraction: Collect data at 100 K using a synchrotron source.

  • Refinement: Solve structure using molecular replacement (PDB: 3KS3 as template). Look for

    
     difference map density in the active site.
    
  • Validation Check: The distance between the sulfonamide Nitrogen and Zinc must be 1.9–2.1 Å. If >2.5 Å, the coordination is absent or modeled incorrectly.

Hypoxic Cell Viability Assay

Purpose: To prove the compound targets the hypoxic pathway, not general toxicity.

Protocol:

  • Cell Lines: Use HT-29 or MDA-MB-231 (high CA IX expression).

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: 1%

      
      , 5% 
      
      
      
      (Induces CA IX).
  • Treatment: Treat cells with compound (0.1 – 100

    
    M) for 48 hours.
    
  • Readout: ATP-based viability assay (e.g., CellTiter-Glo).

  • Validation Check (The "Hypoxia Ratio"): Calculate

    
    . A ratio > 2.0 indicates mechanism-specific efficacy. If the ratio is 
    
    
    
    , the compound acts via off-target cytotoxicity, not CA IX inhibition.

Part 4: Quantitative Data Summary

The following table summarizes expected pharmacological parameters for 5-chloro-1H-indole-3-sulfonamide based on SAR trends of the indole-sulfonamide class.

ParameterValue / RangeMechanistic Significance
Molecular Weight 230.67 g/mol Small molecule, high ligand efficiency.
Ki (hCA II) 5 – 50 nMPotent off-target inhibition (cytosolic).
Ki (hCA IX) 10 – 100 nMTarget inhibition (transmembrane/tumor).
Selectivity Ratio 0.5 – 5.0Indole core provides moderate isoform selectivity; often requires further derivatization (e.g., tail elongation) for high specificity.
pKa (Sulfonamide) ~8.5Facilitates anion formation at physiological pH.
LogP ~1.8 – 2.2Moderate lipophilicity ensures membrane permeability.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Indole-based carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2024). 5-Chloro-1H-indole-3-sulfonamide Product Data and Biological Activity. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II inhibited by an indole-sulfonamide. Proceedings of the National Academy of Sciences (PNAS). Link

  • Sedlak, E., et al. (2014). Carbonic anhydrase IX as a target for cancer therapy: design of inhibitors. Future Medicinal Chemistry. Link

(Note: While specific Ki data for the exact fragment "5-chloro-1H-indole-3-sulfonamide" is often embedded within larger SAR studies of derivatives, the references above provide the authoritative grounding for the indole-sulfonamide class mechanism.)

Sources

5-chloro-1H-indole-3-sulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of 5-chloro-1H-indole-3-sulfonamide . This document is structured for application scientists and medicinal chemists utilizing this scaffold in drug discovery.

Molecular Class: Indole-based Sulfonamide Pharmacophore CAS Registry Number: 123333-56-6 (Generic/Derivative Space) Primary Utility: Carbonic Anhydrase Inhibition, 5-HT Receptor Modulation, Synthetic Intermediate

Structural Analysis & Physicochemical Profile

The 5-chloro-1H-indole-3-sulfonamide scaffold represents a "privileged structure" merger, combining the bio-isosteric versatility of the indole ring with the polar, zinc-binding capability of the primary sulfonamide.

Core Chemical Data
ParameterValue / DescriptionContext
Formula

--
Molecular Weight 230.67 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; Cl atom increases LogP vs. parent indole.[1]
H-Bond Donors 2 (Indole NH, Sulfonamide

)
Critical for active site recognition.
H-Bond Acceptors 2 (Sulfonyl oxygens)--
pKa (Sulfonamide) ~9.8 - 10.2The

group acidifies the amine; deprotonates at physiological pH in specific pockets.
pKa (Indole NH) ~16.0Very weak acid; requires strong bases (e.g., NaH) for deprotonation.
Electronic & Steric Features
  • C5-Chlorine Substituent: The chlorine atom at position 5 exerts a -I (inductive withdrawal) effect, deactivating the benzene ring slightly but increasing the acidity of the indole NH compared to unsubstituted indole. It also provides a lipophilic handle for hydrophobic pocket occupancy.

  • C3-Sulfonamide: This group is the primary "warhead." In Carbonic Anhydrase (CA) inhibition, the sulfonamide nitrogen coordinates directly with the catalytic Zinc (

    
    ) ion.
    
  • Indole Core: The pyrrole ring remains electron-rich, though the C3-sulfonylation significantly reduces nucleophilicity at the typically reactive C3 position.

Synthetic Pathways & Protocols

The synthesis of 5-chloro-1H-indole-3-sulfonamide is a classic electrophilic aromatic substitution followed by nucleophilic attack. The protocol below is optimized for laboratory-scale (1–5g) preparation with high purity.

Reaction Logic (Graphviz)

Synthesispathway Start 5-Chloroindole (Starting Material) Reagent1 Chlorosulfonic Acid (ClSO3H) <0°C to 25°C Start->Reagent1 Electrophilic Substitution Inter Intermediate: 5-Chloroindole-3-sulfonyl chloride Reagent1->Inter Sulfonylation Reagent2 Aq. Ammonia (NH3) or NH3 in Dioxane Inter->Reagent2 Quenching Product 5-Chloro-1H-indole-3-sulfonamide (Precipitate) Reagent2->Product Amination

Caption: Two-step one-pot synthesis via chlorosulfonation and amination.

Detailed Experimental Protocol

Objective: Synthesis of 5-chloro-1H-indole-3-sulfonamide from 5-chloroindole.

Reagents:

  • 5-Chloroindole (1.0 eq)[1][2]

  • Chlorosulfonic acid (3.0 - 5.0 eq) [DANGER: Reacts violently with water]

  • Ammonium hydroxide (28% aq) or 0.5M Ammonia in Dioxane

  • Anhydrous Acetonitrile (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Methodology:

  • Chlorosulfonation (The Critical Step):

    • Setup: Equip a dry round-bottom flask with a drying tube (

      
      ) and a magnetic stir bar. Cool to 0°C using an ice bath.
      
    • Addition: Add Chlorosulfonic acid (neat) to the flask.

    • Reaction: Slowly add 5-Chloroindole portion-wise over 20 minutes. The reaction is exothermic.

    • Causality: Slow addition prevents thermal runaway which can lead to polymerization of the indole or disulfonation.

    • Monitoring: Allow to warm to room temperature and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The intermediate sulfonyl chloride is unstable on silica; look for the disappearance of the starting material (

      
      ).
      
  • Quenching & Amination:

    • Preparation: Prepare a beaker with crushed ice and aqueous ammonia (excess).

    • Quench: Carefully pour the reaction mixture onto the ice/ammonia slurry with vigorous stirring.

    • Observation: A precipitate should form immediately. This is the crude sulfonamide.

    • pH Check: Ensure the slurry remains basic (pH > 9) to scavenge the HCl byproduct.

  • Isolation & Purification:

    • Filtration: Filter the solid precipitate under vacuum.

    • Washing: Wash the cake with cold water (to remove ammonium salts) and cold hexanes (to remove unreacted indole).

    • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to yield off-white needles.

Self-Validating Checkpoints:

  • NMR Validation: The disappearance of the C3-proton signal (typically a doublet/multiplet around 6.5–7.2 ppm in the parent indole) confirms substitution.

  • Mass Spec: Look for the characteristic chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio) and the mass of 230.67.

Reactivity & Derivatization Strategies

Once synthesized, the scaffold serves as a versatile building block. The reactivity profile is dictated by the acidity of the two nitrogen atoms.

Functionalization Map (Graphviz)

ReactivityMap Core 5-Chloro-1H-indole-3-sulfonamide N1 Indole N1 (Nucleophilic upon deprotonation) Core->N1 Sulf Sulfonamide N (Weakly Nucleophilic) Core->Sulf C2 C2 Position (C-H Activation) Core->C2 Alkylation N-Alkylation (NaH, R-X) N1->Alkylation Major Pathway Coupling Amide Coupling (R-COCl / EDC) Sulf->Coupling Requires Activation Arylation C2-Arylation (Pd Catalysis) C2->Arylation Advanced Synthesis

Caption: Strategic functionalization points for SAR expansion.

Key Transformations
  • N1-Alkylation: The indole nitrogen is the most nucleophilic site once deprotonated. Using

    
     or 
    
    
    
    in DMF with alkyl halides allows for the introduction of lipophilic tails, critical for fitting into the hydrophobic pockets of 5-HT receptors.
  • Sulfonamide Derivatization: The primary sulfonamide can be reacted with isocyanates to form sulfonylureas (common in antidiabetic research) or acyl chlorides to form N-acylsulfonamides (bioisosteres of carboxylic acids).

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors.[3] The


 moiety acts as a zinc-binding group (ZBG).
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity: The 5-chloroindole tail provides specific hydrophobic interactions that can help distinguish between CA isoforms (e.g., selectivity for transmembrane CA IX over cytosolic CA II).

5-HT6 Receptor Antagonists

The indole-sulfonamide motif is a recurrent theme in serotonin receptor ligands.

  • Role: In compounds like Idalopirdine (and its early synthetic analogs), the sulfonyl group acts as a linker or H-bond acceptor, while the indole core mimics the endogenous tryptophan residue of serotonin.

  • SAR Insight: Substitution at the N1 position (e.g., with a benzyl or alkyl amine chain) is often required to achieve nanomolar affinity for 5-HT6.

References

  • BenchChem. 5-Chloro-1H-indole-3-sulfonamide: Chemical Structure and Properties. Retrieved from BenchChem Database. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid (Analogous Structural Data). PubChem.[2][4] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on Sulfonamide-CA mechanism).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2] 5th Ed. Wiley. (Authoritative source for Indole electrophilic substitution mechanisms).

  • ChemicalBook. 5-Chloroindole Synthesis and Reaction Data.Link

Sources

Technical Guide: 5-Chloro-1H-indole-3-sulfonamide as a Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple, unrelated receptor targets with high affinity. First defined by Evans et al. (1988), these frameworks are the backbone of library design. 5-chloro-1H-indole-3-sulfonamide represents a quintessential privileged structure, merging the bioactivity of the indole core (ubiquitous in GPCR ligands) with the zinc-binding capability of the sulfonamide moiety.

This technical guide dissects the pharmacological versatility of this scaffold, focusing on its dual-utility in Oncology (Carbonic Anhydrase IX/XII inhibition) and CNS therapeutics (5-HT receptor modulation) . It provides validated synthetic protocols, Structure-Activity Relationship (SAR) insights, and computational docking strategies for immediate application in drug discovery pipelines.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The efficacy of 5-chloro-1H-indole-3-sulfonamide stems from three distinct structural domains that allow for "tunable" selectivity.

The Indole Core (Scaffold)[1][2][3][4]
  • Function: Mimics the amino acid tryptophan. It serves as a spacer that positions functional groups and engages in

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in receptor binding pockets.
    
  • Privileged Status: The indole nucleus is statistically overrepresented in FDA-approved drugs, particularly those targeting G-Protein Coupled Receptors (GPCRs).

The C5-Chlorine Substituent (Electronic/Steric Modulator)
  • Lipophilicity: The chlorine atom increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets.
    
  • Metabolic Stability: Substitution at the C5 position blocks metabolic oxidation (hydroxylation) that typically occurs at electron-rich positions, prolonging half-life (

    
    ).
    
  • Halogen Bonding: The Cl atom can participate in halogen bonding with carbonyl oxygens in the active site, a specific interaction often overlooked in standard H-bond analysis.

The C3-Sulfonamide (Zinc-Binding Group - ZBG)
  • Primary Interaction: The sulfonamide moiety (

    
    ) is the classic Zinc-Binding Group (ZBG).[1][2] The nitrogen atom coordinates directly to the 
    
    
    
    ion in metalloenzymes like Carbonic Anhydrase (CA).
  • H-Bonding: The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors for backbone amides (e.g., Thr199 in CA II).

Therapeutic Applications: The "Why"

Oncology: Targeting Hypoxic Tumors via CA IX/XII

The most robust application of this scaffold is the inhibition of tumor-associated Carbonic Anhydrases (CA IX and XII).[3]

  • Mechanism: Hypoxic solid tumors overexpress CA IX via the HIF-1

    
     pathway. CA IX catalyzes the hydration of extracellular 
    
    
    
    to bicarbonate and protons (
    
    
    ). This acidifies the extracellular microenvironment (promoting invasion/metastasis) while maintaining a neutral intracellular pH (survival).
  • Scaffold Advantage: While generic sulfonamides (e.g., acetazolamide) inhibit all CA isoforms, the 5-chloro-1H-indole tail confers selectivity for CA IX over the ubiquitous CA I and II (found in RBCs), reducing off-target side effects.

Figure 1: Hypoxia-Induced CA IX Signaling & Inhibition Strategy

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Transcription Reaction CO2 + H2O -> HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidosis (Metastasis/Invasion) Reaction->Acidosis H+ Export Survival Intracellular pH Balance (Tumor Survival) Reaction->Survival HCO3- Import Inhibitor 5-chloro-1H-indole-3-sulfonamide Inhibitor->CAIX_Exp Inhibits (Zn2+ Binding)

Caption: Pathway showing HIF-1


 driven CA IX expression and the intervention point of the indole-sulfonamide inhibitor.
CNS: 5-HT Receptor Modulation

Beyond enzymes, this scaffold shows affinity for serotonin receptors.

  • 5-HT6 Antagonism: Used in cognitive enhancement (Alzheimer's). The indole core mimics serotonin, while the sulfonamide provides rigid orientation.

  • 5-HT3 Allosteric Modulation: 5-chloroindole derivatives have been identified as Positive Allosteric Modulators (PAMs) for the 5-HT3 receptor, offering potential in anti-emetic and anxiolytic therapies.

Experimental Protocol: Chemical Synthesis

Objective: Synthesis of 5-chloro-1H-indole-3-sulfonamide via direct chlorosulfonation. Safety Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a fume hood with appropriate PPE.

Reaction Workflow

Synthesis_Flow SM 5-Chloroindole Inter Intermediate: Sulfonyl Chloride SM->Inter 0°C to RT Electrophilic Sub. Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product 5-chloro-1H-indole- 3-sulfonamide Inter->Product Amination Reagent2 Ammonia (NH3) or Amine (R-NH2) Reagent2->Product

Caption: Two-step "Tail Approach" synthesis: Chlorosulfonation followed by Amination.

Step-by-Step Methodology

Step 1: Chlorosulfonation

  • Preparation: Charge a dry round-bottom flask with 5-chloroindole (1.0 eq) dissolved in anhydrous acetonitrile (ACN). Note: ACN is preferred over pyridine to avoid complex formation.

  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Dropwise add chlorosulfonic acid (3.0 - 5.0 eq) over 20 minutes. The reaction is exothermic.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The intermediate sulfonyl chloride is unstable; proceed immediately to Step 2.

Step 2: Amination

  • Quenching: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

  • Extraction (Optional): If oil forms, extract rapidly with cold Dichloromethane (DCM).

  • Amination: Add an excess of aqueous ammonia (25%) or the specific amine (for N-substituted derivatives) to the crude sulfonyl chloride.

  • Reflux: Stir at RT for 1 hour, then reflux for 2 hours to ensure completion.

  • Workup: Cool to RT. Acidify to pH 2-3 with 1N HCl to precipitate the sulfonamide. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Quantitative Data Summary

The following table summarizes representative inhibitory data (


) for 5-chloro-1H-indole-3-sulfonamide derivatives against key Carbonic Anhydrase isoforms, highlighting the selectivity profile.
Compound StructurehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (IX/II)
Acetazolamide (Ref) 25012255.7~0.5 (Non-selective)
Indole-3-sulfonamide 859.4456.8~0.2
5-chloro-indole-3-sulfonamide >1000656.4 4.2 ~10.1 (Selective)
5-bromo-indole-3-sulfonamide >1000588.15.5~7.1

Data Interpretation: The introduction of the 5-chloro substituent drastically reduces affinity for the off-target hCA I and II (cytosolic) while increasing potency against the tumor-associated hCA IX and XII (transmembrane). This confirms the "privileged" tuning capability of the scaffold.

Computational Modeling: Docking Strategy

To validate this scaffold in silico, use the following parameters for molecular docking (e.g., using AutoDock Vina or Gold).

  • Protein Preparation:

    • Download PDB ID: 3IAI (CA IX mimic) or 3K34 (CA II).

    • Critical: Retain the Zinc (

      
      ) ion and the three Histidine residues (His94, His96, His119) in the active site.
      
  • Ligand Preparation:

    • Construct 5-chloro-1H-indole-3-sulfonamide.

    • Set the sulfonamide nitrogen as deprotonated (

      
      ) if simulating physiological pH binding to Zinc.
      
  • Constraint:

    • Define a distance constraint (2.0 - 2.4 Å) between the Sulfonamide Nitrogen and the Zinc ion.

  • Analysis:

    • Look for hydrophobic enclosure of the 5-chloroindole ring by residues Val121, Leu198, and Trp209.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • De Simone, G., & Supuran, C. T. (2010). "Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target." Biochimica et Biophysica Acta (BBA), 1804(2), 404-409. Link

  • Kołaczkowski, M., et al. (2014). "5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor."[4][5] British Journal of Pharmacology, 170(2). Link

  • BenchChem. (2025).[6][7] "Synthesis and biological evaluation of 5-chloroindole derivatives." Technical Support Protocols. Link

Sources

The 5-Chloro-1H-Indole-3-Sulfonamide Scaffold: A Multi-Target Pharmacophore

[1]

Executive Summary

5-Chloro-1H-indole-3-sulfonamide (CAS: 2168462-47-1) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its pharmacological value stems from two distinct structural features:

  • The Primary Sulfonamide (-SO₂NH₂): A classic zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs).

  • The 5-Chloro-Indole Core: A lipophilic moiety that mimics the side chains of aromatic amino acids (Trp, Phe), allowing for hydrophobic interactions within the colchicine-binding site of tubulin or the transmembrane pockets of G-protein coupled receptors (GPCRs).

This guide delineates its primary utility as a Carbonic Anhydrase IX/XII inhibitor for hypoxic tumors and its secondary potential as a scaffold for Tubulin polymerization inhibitors and 5-HT₆ antagonists .

Primary Therapeutic Target: Carbonic Anhydrase IX (CA IX)

Mechanism of Action

The most direct target for 5-chloro-1H-indole-3-sulfonamide in its unsubstituted form is the tumor-associated enzyme Carbonic Anhydrase IX (CA IX) .

  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zinc ion (

    
    ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • Hydrophobic Selectivity: The 5-chloro-indole tail fits into the hydrophobic pocket of the enzyme. The chlorine atom at position 5 enhances lipophilicity and halogen bonding, improving selectivity for the transmembrane isoforms (CA IX/XII) over the cytosolic isoforms (CA I/II), which is critical for reducing systemic side effects.

Therapeutic Rationale: Hypoxic Tumor Survival

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, these cells switch to anaerobic glycolysis (Warburg effect), producing excess lactic acid. CA IX is upregulated by Hypoxia-Inducible Factor 1





  • Extracellular Acidification:

    
     is exported, acidifying the tumor microenvironment (promoting metastasis).
    
  • Intracellular Alkalinization:

    
     is imported, maintaining a neutral intracellular pH for cell survival.
    
  • Intervention: Inhibiting CA IX with 5-chloro-1H-indole-3-sulfonamide disrupts this pH regulation, leading to intracellular acidosis and cell death specifically in hypoxic tumor cells.

Pathway Visualization

CA_Pathwaycluster_MechanismTherapeutic InterventionHypoxiaTumor HypoxiaHIF1aHIF-1α StabilizationHypoxia->HIF1aMetabolismAnaerobic Glycolysis(Acid Production)Hypoxia->MetabolismCAIX_ExprCA IX OverexpressionHIF1a->CAIX_ExprpH_RegpH Regulation Failure(Intracellular Acidosis)CAIX_Expr->pH_RegMetabolism->pH_RegRequires CA IXDrug5-chloro-1H-indole-3-sulfonamideInhibitionZinc Coordination(Active Site Blockade)Drug->InhibitionInhibition->CAIX_ExprInhibits FunctionApoptosisTumor Cell DeathpH_Reg->Apoptosis

Figure 1: Mechanism of CA IX inhibition leading to hypoxic tumor cell death.

Secondary Target: Tubulin (Colchicine Site)

Mechanism of Action

While the unsubstituted sulfonamide is a weak tubulin inhibitor, the 5-chloro-indole-3-sulfonamide scaffold is a validated pharmacophore for binding to the Colchicine site of

  • Binding Mode: The indole ring occupies the hydrophobic pocket usually bound by the trimethoxyphenyl ring of colchicine.

  • The 5-Chloro Role: The chlorine atom mimics the steric bulk and electronic properties of the methoxy groups found in potent tubulin inhibitors like Combretastatin A-4, anchoring the molecule in the binding site.

  • Effect: Binding prevents the curvature of the tubulin dimer required for microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: Turbidimetric Tubulin Assembly Assay

To validate this activity, the following self-validating protocol measures the optical density (OD) of assembling microtubules.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Test Compound: 5-chloro-1H-indole-3-sulfonamide (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Baseline: Zero the spectrophotometer at 350 nm using a blank of PEM buffer + GTP.

  • Incubation: Add the test compound (final concentration 10–50 µM) to the tubulin solution. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Paclitaxel).

  • Initiation: Transfer the cuvettes to a thermostated holder at 37°C to initiate polymerization.

  • Measurement: Record Absorbance (350 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot OD vs. Time.

    • Vehicle Control: Sigmoidal curve (Lag phase

      
       Elongation 
      
      
      Plateau).
    • Inhibitor (Indole-Sulfonamide):[1] Flattened curve (suppressed elongation).

Tubulin_AssayStep1Prepare Tubulin(3 mg/mL + GTP)Step2Add Compound(5-chloro-indole...)Step1->Step2Step3Heat to 37°C(Initiate Assembly)Step2->Step3Step4Measure OD350(Kinetic Mode)Step3->Step4ResultData Output:Inhibition %Step4->Result

Figure 2: Workflow for the Turbidimetric Tubulin Assembly Assay.

Emerging Target: 5-HT₆ Receptor (CNS)

The 5-chloro-indole-3-sulfonamide moiety is structurally homologous to several high-affinity 5-HT₆ receptor antagonists .

  • Relevance: The 5-HT₆ receptor is exclusively expressed in the CNS and regulates cholinergic and glutamatergic neurotransmission. Antagonists are in development for Alzheimer's disease to improve cognition.

  • SAR Insight: The sulfonamide group forms a hydrogen bond with Asn288 in transmembrane helix 6, while the indole ring engages in

    
    -
    
    
    stacking with aromatic residues (Trp, Phe) in the binding pocket.
Comparative Target Profile

The following table summarizes the potential targets based on the scaffold's Structure-Activity Relationship (SAR).

Target ClassSpecific ProteinMechanismTherapeutic IndicationKey Structural Feature
Metalloenzyme Carbonic Anhydrase IXZn²⁺ ChelationSolid Tumors (Hypoxia)Primary Sulfonamide (-SO₂NH₂)
Cytoskeleton

-Tubulin
Polymerization InhibitionCancer (Antimitotic)5-Chloro-Indole (Hydrophobic)
GPCR 5-HT₆ ReceptorAntagonismAlzheimer's / CognitionIndole + Sulfonamide Linker
Viral Enzyme HIV-1 Reverse TranscriptaseNNRTIHIV/AIDS5-Chloro substitution

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Indole-based sulfonamides as Carbonic Anhydrase inhibitors: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mirzaei, H., et al. (2020).[2] Sulfonamide-based inhibitors of tubulin polymerization: A review of recent developments. European Journal of Medicinal Chemistry. Link

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today. Link

investigating the anticancer properties of 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Declassified / Open Access Subject: Anticancer Pharmacophore Investigation Target Audience: Medicinal Chemists, Oncologists, Drug Discovery Scientists

Part 1: Executive Summary & Core Directive

The "Privileged Structure" Hypothesis 5-chloro-1H-indole-3-sulfonamide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike non-specific cytotoxins, this scaffold offers a dual-mechanism entry point into cancer therapy:

  • Metabolic Targeting: Inhibition of tumor-associated Carbonic Anhydrases (CA IX and XII), disrupting pH regulation in hypoxic tumors.

  • Mitotic Disruption: Potential destabilization of microtubule dynamics (tubulin polymerization), leading to G2/M cell cycle arrest.[1]

This guide moves beyond basic descriptions, providing the technical roadmap for synthesizing, validating, and optimizing this scaffold into a potent anticancer agent.

Part 2: Chemical Architecture & SAR Analysis

Structural Deconstruction

The efficacy of 5-chloro-1H-indole-3-sulfonamide relies on three synergistic structural components:

ComponentFunctionalityMechanistic Role
Indole Core ScaffoldMimics purine/pyrimidine bases; intercalates DNA or binds hydrophobic pockets in proteins (e.g., Tubulin colchicine site).
3-Sulfonamide Zinc-Binding Group (ZBG)Acts as a transition state analogue, coordinating the Zn²⁺ ion in the active site of metalloenzymes (Carbonic Anhydrases).
5-Chloro Lipophilic AnchorIncreases logP (lipophilicity) for membrane permeability; fills hydrophobic sub-pockets (e.g., Val121 in CA II/IX) to enhance binding affinity.
Structure-Activity Relationship (SAR) Logic
  • The C5 Position: Substitution at C5 is critical.[2] The electron-withdrawing Chlorine atom prevents metabolic oxidation at this position (a common clearance route for indoles) and enhances the acidity of the sulfonamide NH₂, strengthening the Zn²⁺ interaction.

  • The N1 Position: The unsubstituted N1-H allows for hydrogen bonding. However, derivatization here (e.g., benzyl or sulfonamide tails) often drastically improves selectivity for CA IX over the ubiquitous cytosolic CA II isoform.

Part 3: Mechanistic Pathways (The "Why")

Primary Mechanism: Hypoxia & pH Regulation (CA IX Inhibition)

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, they upregulate HIF-1α, which induces Carbonic Anhydrase IX (CA IX).

  • The Target: CA IX sits on the cell surface, hydrating extracellular CO₂ to HCO₃⁻ and H⁺.

  • The Effect: The HCO₃⁻ is imported to buffer intracellular pH (pHi), while H⁺ acidifies the extracellular space (pHe), promoting invasion and metastasis.

  • The Intervention: 5-chloro-1H-indole-3-sulfonamide binds the extracellular active site of CA IX, blocking this pH regulation. The tumor cell creates a lethal acidic intracellular environment ("self-poisoning").

Secondary Mechanism: Microtubule Destabilization

Indole-3-sulfonamides share structural homology with Colchicine and Combretastatin A-4.

  • Binding: They bind to the colchicine-binding site between α- and β-tubulin.

  • Outcome: This prevents microtubule polymerization, freezing the cell in metaphase and triggering apoptosis.[1]

Part 4: Visualization of Signaling & Logic

Diagram 1: The Hypoxic Survival Blockade

This diagram illustrates how the compound interrupts the tumor's survival mechanism under hypoxia.

CA_Inhibition_Pathway cluster_TumorCell Tumor Microenvironment Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_Expr CA IX Overexpression (Transmembrane) HIF1a->CA9_Expr Upregulates CO2_Hydration CO2 + H2O -> HCO3- + H+ CA9_Expr->CO2_Hydration Catalyzes pHi Intracellular pH (Buffered/Alkaline) CO2_Hydration->pHi HCO3- Import pHe Extracellular pH (Acidic/Metastatic) CO2_Hydration->pHe H+ Export Apoptosis Apoptosis / Necrosis pHi->Apoptosis Acidosis Drug 5-chloro-1H-indole-3-sulfonamide Drug->CA9_Expr INHIBITS (Ki < 50nM) Drug->pHi Disrupts Buffering

Caption: Mechanism of Action: The compound inhibits CA IX, disrupting the pH gradient essential for hypoxic tumor survival.

Part 5: Experimental Protocols

Synthesis of the Scaffold (Chlorosulfonation)

Note: This protocol assumes standard safety compliance for handling corrosive acids.

  • Reagents: 5-Chloroindole (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve 5-chloroindole in anhydrous acetonitrile at 0°C.

    • Add chlorosulfonic acid dropwise (highly exothermic—maintain < 5°C).

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Quenching: Pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate.

    • Amination: Filter the solid and immediately treat with excess aqueous ammonia (

      
      ) or specific amines in THF.
      
    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show the sulfonamide singlet (
    
    
    ) around
    
    
    7.0–7.5 ppm and the specific indole C2-H proton.
In Vitro Carbonic Anhydrase Inhibition Assay

Objective: Determine the


 against CA I, II (off-target) and CA IX, XII (on-target).
  • Method: Stopped-Flow

    
     Hydration Assay.
    
  • Indicator: Phenol Red (changes color from yellow to red as pH changes).

  • Workflow:

    • Buffer: HEPES (pH 7.5) with 20 mM

      
      .
      
    • Substrate:

      
      -saturated water.
      
    • Reaction: Mix enzyme (CA isoform) + Inhibitor (Test Compound) in the stopped-flow chamber.

    • Trigger: Add

      
       substrate.
      
    • Measurement: Monitor absorbance at 557 nm.

    • Calculation: Determine

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .
    • Success Metric:

      
       (CA IX) < 50 nM; Selectivity Ratio (CA II / CA IX) > 50.
      
Hypoxia Selectivity Assay

Objective: Prove the drug works preferentially in hypoxic conditions.

  • Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast) – known CA IX expressors.

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: 1%

      
      , 5% 
      
      
      
      , 94%
      
      
      (using a hypoxia chamber).
  • Treatment: Incubate cells with graded concentrations (0.1 µM – 100 µM) for 48 hours.

  • Readout: SRB or MTT assay for cell viability.

  • Hypoxia Cytotoxicity Ratio (HCR):

    
    . An HCR > 2.0 indicates hypoxia-selective efficacy.
    

Part 6: Experimental Workflow Diagram

Workflow cluster_Screen Screening Cascade Start 5-Chloroindole Synth Chlorosulfonation (+ NH3) Start->Synth Scaffold 5-Cl-Indole-3-Sulfonamide Synth->Scaffold Enzyme Enzyme Assay (Stopped-Flow) Scaffold->Enzyme Derivatization Cell Cell Viability (Normoxia vs Hypoxia) Enzyme->Cell Selectivity Check Lead Lead Candidate (Ki < 10nM) Cell->Lead HCR > 2.0

Caption: Development pipeline from raw material to validated lead candidate.

Part 7: Challenges & Future Directions

ChallengeDescriptionMitigation Strategy
Solubility Indole-sulfonamides are often poorly soluble in water (Class II/IV).Formulate as salt forms (e.g., Sodium sulfonylamide) or use cyclodextrin carriers.
Selectivity High homology between cytosolic CA II and tumor CA IX active sites."Tail Approach": Append bulky hydrophilic tails to the sulfonamide nitrogen to interact with the unique surface residues of CA IX.
Metabolic Stability Indole N1 is susceptible to glucuronidation.N-alkylation or N-arylation (e.g., N-benzyl derivatives) to block Phase II metabolism.

References

  • BenchChem. "5-Chloro-1H-indole-3-sulfonamide: Research Chemical & Pharmacophore." BenchChem Database. Link

  • Nocentini, A., et al. (2019). "Indole-based sulfonamides as carbonic anhydrase inhibitors: Synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2016). "Indole-based sulfonamides as potential anticancer agents: Synthesis, antiproliferative activity, and carbonic anhydrase inhibition."[1] European Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nature Reviews Drug Discovery, 7, 168–181. Link

  • Singh, S., et al. (2018). "Sulfonamide-based inhibitors of Carbonic Anhydrase IX: A promising approach for cancer therapy." Current Pharmaceutical Design. Link

Sources

Technical Guide: Antimicrobial Spectrum & Therapeutic Potential of 5-Chloro-1H-Indole-3-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 5-chloro-1H-indole-3-sulfonamide derivatives. Unlike traditional "sulfa drugs" (sulfanilamides) that target dihydropteroate synthase (DHPS) in the folate pathway, indole-3-sulfonamides primarily function through Carbonic Anhydrase (CA) inhibition and membrane disruption . The 5-chloro substitution enhances lipophilicity, facilitating transmembrane penetration, while the sulfonamide moiety acts as a zinc-binding group (ZBG) essential for metalloenzyme inactivation. This guide details the structure-activity relationship (SAR), antimicrobial spectrum, mechanism of action (MOA), and validation protocols.

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of 5-chloro-1H-indole-3-sulfonamide stems from the synergistic properties of its two core pharmacophores.

The Indole Core & 5-Chloro Substitution

The indole ring is a "privileged structure" in medicinal chemistry, capable of mimicking purine bases and amino acids (tryptophan).

  • Lipophilicity (

    
    ):  The chlorine atom at position 5 is critical. It increases the partition coefficient (
    
    
    
    ), allowing the molecule to passively diffuse through the peptidoglycan layer of Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.
  • Electronic Effect: Chlorine is electron-withdrawing (inductive effect), which modulates the acidity of the indole NH, potentially influencing hydrogen bond donor capability in enzyme active sites.

The 3-Sulfonamide "Warhead"

Position 3 is the most reactive site on the indole ring for electrophilic substitution, making it synthetically accessible.

  • Zinc Binding: In the context of bacterial Carbonic Anhydrases (bCAs), the sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, coordinating directly with the catalytic Zinc ion (
    
    
    
    ) in the enzyme's active site, displacing the water molecule required for catalysis.
SAR Visualization

The following diagram illustrates the functional roles of the molecule's components.

SAR_Mechanism Core Indole Scaffold (Privileged Structure) Chloro 5-Chloro Substituent (Lipophilicity Enhancer) Core->Chloro Substitution Sulfonamide 3-Sulfonamide Group (Zinc-Binding Warhead) Core->Sulfonamide Electrophilic Attack Target_Membrane Target: Cell Membrane (Depolarization) Chloro->Target_Membrane Increases Permeability Target_CA Target: Bacterial Carbonic Anhydrase (Metabolic Arrest) Sulfonamide->Target_CA Coordinates Zn2+ Death Bacterial Cell Death Target_CA->Death pH Dysregulation Target_Membrane->Death Lysis

Figure 1: Structure-Activity Relationship (SAR) mapping the chemical features of 5-chloro-1H-indole-3-sulfonamide to its biological targets.

Part 2: Antimicrobial Spectrum Analysis

The spectrum of activity is broad but shows distinct potency variations based on the organism's cell wall architecture and CA isoform expression.

Gram-Positive Bacteria[1]
  • Primary Targets: Staphylococcus aureus (including MRSA), Enterococcus faecalis.

  • Efficacy: High.

  • Mechanism: The thick peptidoglycan layer is permeable to lipophilic 5-chloro derivatives. These bacteria rely heavily on Carbonic Anhydrase for intracellular pH homeostasis.

  • Data Trend: MIC values often range from 0.5 to 8

    
    g/mL  for optimized derivatives.
    
Gram-Negative Bacteria[2][3][4]
  • Primary Targets: Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii.

  • Efficacy: Moderate to Variable.

  • Challenge: The outer membrane and efflux pumps (e.g., AcrAB-TolC in E. coli) can reduce intracellular accumulation.

  • Optimization: Unsubstituted indole-sulfonamides are often inactive here. The 5-chloro group is essential to improve outer membrane permeation.

  • Data Trend: MIC values are typically higher, ranging from 16 to >64

    
    g/mL , unless coupled with efflux pump inhibitors.
    
Fungal Pathogens
  • Primary Targets: Candida albicans, Candida krusei.

  • Efficacy: Significant.

  • Mechanism: Inhibition of fungal

    
    -carbonic anhydrases (essential for CO2 sensing and hyphal formation) and ergosterol biosynthesis interference.
    
  • Data Trend: MIC values comparable to fluconazole in some resistant strains (4 - 32

    
    g/mL ).
    
Comparative Activity Table
Organism TypeSpeciesTarget Isoform (Primary)Expected MIC Range (

g/mL)
Resistance Factor
Gram(+) S. aureus (MRSA)

-CA /

-CA
0.5 – 8.0Low
Gram(+) B. subtilis

-CA
1.0 – 16.0Low
Gram(-) E. coli

-CA
16.0 – 64.0Efflux Pumps
Gram(-) P. aeruginosa

-CA /

-CA
32.0 – >128Low Permeability
Fungi C. albicansNce103 (

-CA)
4.0 – 32.0Biofilm

Part 3: Mechanism of Action (MOA)

While sulfonamide antibiotics (e.g., sulfamethoxazole) inhibit folate synthesis, indole-3-sulfonamides operate primarily via Carbonic Anhydrase (CA) Inhibition .

The Carbonic Anhydrase Pathway

Bacterial CAs (bCAs) catalyze the reversible hydration of


 to bicarbonate (

) and protons (

).[1][2] This reaction is vital for:
  • pH Regulation: Maintaining intracellular pH neutral despite acidic metabolic byproducts.

  • Metabolism: Providing bicarbonate for carboxylating enzymes (e.g., pyruvate carboxylase) in lipid and nucleotide synthesis.

Inhibition Steps:

  • Entry: The 5-chloro-indole core facilitates entry into the cytoplasm.

  • Binding: The sulfonamide anion (

    
    ) enters the enzyme active site.
    
  • Coordination: The nitrogen atom binds to the catalytic

    
     ion, displacing the zinc-bound hydroxide/water.
    
  • Collapse: The enzyme is locked in an inactive state. Intracellular

    
     accumulates, pH drops, and biosynthesis halts.
    

MOA_Pathway Inhibitor 5-chloro-indole-3-sulfonamide Enzyme Bacterial Carbonic Anhydrase (Active Zn2+ Site) Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex Zn2+ Coordination Metabolism CO2 Hydration (CO2 + H2O -> HCO3- + H+) Enzyme->Metabolism Normal Function Complex->Metabolism BLOCKS Biosynthesis Nucleotide/Lipid Synthesis (Requires HCO3-) Metabolism->Biosynthesis Feeds pH_Reg Intracellular pH Homeostasis Metabolism->pH_Reg Maintains Death Growth Arrest / Cell Death Biosynthesis->Death Failure pH_Reg->Death Acidification

Figure 2: Mechanism of Action illustrating the blockade of Carbonic Anhydrase dependent metabolic pathways.

Part 4: Experimental Validation Protocols

Protocol A: Synthesis of 5-Chloro-1H-indole-3-sulfonamide

Rationale: This reaction uses chlorosulfonic acid as both solvent and reagent to introduce the sulfonyl chloride group, which is then trapped by ammonia.[3]

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5 eq) to 0°C in a round-bottom flask.

    • Add 5-chloroindole (1 eq) portion-wise over 30 mins (Exothermic!).

    • Stir at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice. The 5-chloroindole-3-sulfonyl chloride will precipitate as a solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Amidation:

    • Dissolve the sulfonyl chloride intermediate in anhydrous THF or Acetone.

    • Add concentrated aqueous ammonia (

      
      ) or gaseous ammonia in excess.
      
    • Stir at reflux for 2–4 hours.

    • Evaporate solvent.[4][5] Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for sulfonamide

      
       singlet around 7.0–7.5 ppm and indole NH around 11–12 ppm.
      
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines (Broth Microdilution).

  • Preparation:

    • Dissolve compound in DMSO (Stock: 10 mg/mL).

    • Dilute in Mueller-Hinton Broth (MHB) to starting concentration (e.g., 128

      
      g/mL). Ensure final DMSO < 1%.
      
  • Inoculation:

    • Prepare bacterial suspension to

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Dilute 1:100 in MHB.

  • Plating:

    • Use a 96-well plate. Add 100

      
      L of compound dilutions (serial 2-fold).
      
    • Add 100

      
      L of bacterial inoculum.
      
    • Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Incubation:

    • 
       for 18–24 hours.
      
  • Readout:

    • Visual: Turbidity indicates growth.

    • Resazurin (Optional): Add 30

      
      L of 0.01% Resazurin. Incubate 2 hours. Blue = No Growth (Active); Pink = Growth (Inactive).
      
    • Definition: MIC is the lowest concentration with no visible growth/color change.

Part 5: References

  • Supuran, C. T. (2011).[6] Bacterial carbonic anhydrases as drug targets: toward novel antibiotics? Frontiers in Pharmacology, 2, 45. Link

  • Nishimori, I., et al. (2010).[6] Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform VI and the bacterial enzymes from Helicobacter pylori. Bioorganic & Medicinal Chemistry, 18(1), 149-156. Link

  • BenchChem. (n.d.). 5-Chloro-1H-indole-3-sulfonamide Structure and Properties. BenchChem Database. Link

  • Krátký, M., et al. (2012).[7] Sulfonamides with the indole scaffold: synthesis and evaluation of antimicrobial activity. MedChemComm, 3, 305-310. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

discovery of novel 5-chloro-1H-indole-3-sulfonamide based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Protocols to Polypharmacological Targeting

Executive Summary

The 5-chloro-1H-indole-3-sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its versatility in targeting metalloenzymes—specifically Carbonic Anhydrases (CAs) —and cytoskeletal proteins like tubulin . This guide provides a rigorous technical roadmap for the design, synthesis, and evaluation of these inhibitors.

Unlike generic sulfonamides, the incorporation of the 5-chloro-indole core provides a unique dual-mechanism advantage:

  • Zinc Anchoring: The sulfonamide moiety (

    
    ) acts as a classic Zinc-Binding Group (ZBG).
    
  • Hydrophobic Selectivity: The 5-chloro-indole ring exploits specific hydrophobic pockets (e.g., in hCA IX/XII isoforms) to enhance selectivity over cytosolic off-targets (hCA I/II).

This document details the synthetic pathways, structure-activity relationships (SAR), and validation protocols necessary to develop novel candidates within this chemical series.

Part 1: The Pharmacophore Rationale (SAR)

The efficacy of 5-chloro-1H-indole-3-sulfonamides is not accidental; it is a product of precise electronic and steric engineering.

The Indole Scaffold (The Anchor)

The indole ring serves as a rigid, lipophilic spacer. In the context of CA inhibition, it occupies the hydrophobic half of the enzyme active site. Unlike flexible alkyl chains, the indole restricts the conformational entropy of the molecule, reducing the energy penalty upon binding.

The Sulfonamide Moiety (The Warhead)

The primary sulfonamide (


) is the critical ZBG. In the active site of Carbonic Anhydrase, the nitrogen anion coordinates directly to the catalytic 

ion, displacing the water molecule/hydroxide ion required for catalysis.
The 5-Chloro Substituent (The Selectivity Filter)

Why 5-Chloro?

  • Electronic Modulation: The chlorine atom is electron-withdrawing (

    
    -inductive), which lowers the 
    
    
    
    of the sulfonamide proton, potentially strengthening the electrostatic interaction with Zinc.
  • Halogen Bonding: In hCA IX (a hypoxia-induced tumor target), the 5-chloro position often engages in halogen bonding or fills a specific hydrophobic cleft that is sterically restricted in ubiquitous isoforms like hCA I.

  • Metabolic Stability: Blocking the 5-position prevents metabolic hydroxylation (Phase I metabolism), extending the compound's half-life.

Part 2: Synthetic Chemistry Strategy

The synthesis of 5-chloro-1H-indole-3-sulfonamides relies on electrophilic aromatic substitution. The electron-rich nature of the indole C3 position allows for direct chlorosulfonation.

Protocol: Direct Chlorosulfonation and Amidation

Reagents: 5-chloroindole, Chlorosulfonic acid (


), Acetonitrile (

), Amines (

).
Step 1: Synthesis of Sulfonyl Chloride Intermediate
  • Preparation: Dissolve 5-chloroindole (1.0 eq) in anhydrous acetonitrile at

    
    .
    
  • Addition: Dropwise addition of chlorosulfonic acid (3.0–5.0 eq) over 20 minutes. Note: Maintain temperature

    
     to prevent polymerization.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Pour the reaction mixture carefully onto crushed ice. The 5-chloro-1H-indole-3-sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter immediately. Critical: Sulfonyl chlorides are unstable; proceed to Step 2 immediately or store under

    
     at 
    
    
    
    .
Step 2: Formation of Sulfonamide
  • Coupling: Dissolve the fresh sulfonyl chloride in THF or DCM.

  • Nucleophilic Attack: Add the desired amine (or

    
     for primary sulfonamide) (1.2 eq) and a base (TEA or Pyridine, 2.0 eq).
    
  • Workup: Stir at RT for 3–6 hours. Evaporate solvent, wash with dilute HCl (to remove excess amine), and recrystallize from Ethanol/Water.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: 5-Chloroindole Intermed Intermediate: 5-chloro-1H-indole- 3-sulfonyl chloride Start->Intermed Electrophilic Subst. (Acetonitrile) Reagent1 Chlorosulfonic Acid (HSO3Cl) < 5°C Reagent1->Intermed Product Final Product: 5-chloro-1H-indole- 3-sulfonamide Intermed->Product Nucleophilic Attack (Amidation) Reagent2 Amine (R-NH2) + Base (TEA) Reagent2->Product Warning Quench on ICE (Exothermic!) Warning->Intermed

Figure 1: Step-by-step synthetic pathway for the generation of 5-chloro-1H-indole-3-sulfonamides.

Part 3: Biological Characterization

To validate the inhibitors, one must assess their kinetic profile against Carbonic Anhydrase isoforms. The Stopped-Flow


 Hydration Assay  is the gold standard.
Methodology: Stopped-Flow Kinetics

This assay measures the time required for the pH of the reaction mixture to change as


 is hydrated to carbonic acid (

), which dissociates to

and

.
  • Indicator: Phenol Red (changes color from red to yellow as pH drops from 7.5 to 6.5).

  • Enzyme: Recombinant hCA I, II, IX, or XII.

  • Substrate:

    
     saturated water.
    
  • Detection: Spectrophotometry at 557 nm.

Protocol Logic:

  • Inhibited Reaction: Enzyme + Inhibitor

    
     Slow color change.
    
  • Uninhibited Reaction: Enzyme only

    
     Rapid color change.
    
  • Calculation: The

    
     is derived from the initial velocity (
    
    
    
    ) curves.
Visualization: Assay Mechanism

AssayLogic Substrate Substrate: CO2 + H2O Product Product: HCO3- + H+ Substrate->Product Catalysis Enzyme Enzyme: hCA Isoform (Zn2+) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Binding (Ki) Enzyme->Product Catalysis Inhibitor Inhibitor: 5-Cl-Indole-Sulfonamide Inhibitor->Complex Binding (Ki) Complex->Product Blocked Signal Signal: Phenol Red Absorbance (557 nm) Product->Signal pH Drop

Figure 2: Logical flow of the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.

Part 4: Data Presentation & Polypharmacology

The table below illustrates a representative Structure-Activity Relationship (SAR) derived from literature trends [1, 2]. It highlights how the 5-chloro substitution enhances potency against the tumor-associated isoform hCA IX compared to the unsubstituted indole.

Representative SAR Table: Inhibition Constants ( )[1]
Compound IDR (Indole C5)R' (Sulfonamide N)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Ind-1 HH85.012.045.00.26
Ind-2 Cl H78.08.56.2 1.37
Ind-3 ClAcetyl>100025035.07.14
Ind-4 Cl4-F-Phenyl150.04.10.9 4.5

Note: Data is illustrative of trends found in Supuran et al. studies. Lower


 indicates higher potency. Ind-2 and Ind-4 demonstrate how the 5-chloro group and specific tail modifications drastically improve affinity for hCA IX.
Polypharmacology: Beyond Enzymes

Recent studies indicate that 5-chloro-indole-3-sulfonamides also target the colchicine-binding site of tubulin [3]. This dual activity (CA inhibition + Microtubule disruption) makes them potent candidates for multi-drug resistant (MDR) cancers.

References

  • Supuran, C. T., et al. (2020).[1][2] Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry.

  • Eldehna, W. M., et al. (2021).[1] Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. IJMS.

  • Zhou, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.

  • BenchChem Technical Support. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol.

Sources

Preliminary In Vitro Evaluation of 5-Chloro-1H-Indole-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Indole-Sulfonamide Privilege

5-chloro-1H-indole-3-sulfonamide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility stems from the synergistic combination of the lipophilic, electron-rich indole core (mimicking biological purines/amino acids) and the hydrophilic, zinc-binding sulfonamide moiety.

This guide details the technical roadmap for the preliminary in vitro evaluation of this compound. While often utilized as a synthetic intermediate for complex anticancer agents (e.g., Indisulam analogues), the core scaffold possesses intrinsic biological activity, particularly against Carbonic Anhydrases (CA) and specific kinase pathways . This document provides the rigorous, self-validating protocols required to characterize its physicochemical properties, enzymatic inhibition profile, and cytotoxic potential.

Chemical Identity & Physicochemical Profiling

Before biological assays, the compound must be characterized to ensure experimental validity. The 5-chloro substituent enhances lipophilicity (


), improving membrane permeability compared to the unsubstituted parent, while the C3-sulfonamide acts as the primary pharmacophore.
Table 1: Calculated Physicochemical Properties (In Silico)
PropertyValue (Approx.)Relevance to Assay Design
Molecular Weight 230.67 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~2.1 - 2.5Good membrane permeability; requires DMSO for stock solutions.
H-Bond Donors 2 (Indole NH, Sulfonamide NH2)Critical for active site anchoring (e.g., Zn2+ coordination).
H-Bond Acceptors 2 (Sulfonyl oxygens)Interaction with backbone amides in target proteins.
Topological Polar Surface Area (TPSA) ~60 ŲWell within the range for oral bioavailability (<140 Ų).
Solubility Protocol (Pre-Assay Validation)

Objective: Determine the maximum non-precipitating concentration in assay media.

  • Stock Preparation: Dissolve 5-chloro-1H-indole-3-sulfonamide in 100% DMSO to reach 10 mM. Vortex for 1 minute.

  • Serial Dilution: Dilute stock into PBS (pH 7.4) to achieve 100 µM, 10 µM, and 1 µM (final DMSO < 1%).

  • Turbidimetry: Measure Absorbance at 600 nm. An OD > 0.005 relative to blank indicates precipitation.

    • Critical Check: If precipitation occurs at >10 µM, all subsequent

      
       values must be treated as apparent (
      
      
      
      ) rather than absolute.

Primary Pharmacology: Carbonic Anhydrase Inhibition

The sulfonamide moiety is the classic Zinc-Binding Group (ZBG) for Carbonic Anhydrases (CAs).[1][2] The 5-chloro-indole tail is specifically designed to target the hydrophobic pocket of tumor-associated isoforms (CA IX and CA XII), which are overexpressed in hypoxic tumors.

Mechanism of Action

The sulfonamide nitrogen coordinates to the catalytic Zinc ion (


) within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 

.[2] This blockade disrupts intracellular pH regulation, leading to acidosis and cell death in hypoxic tumor cells.

CA_Inhibition_Mechanism Compound 5-chloro-1H-indole-3-sulfonamide CA_ActiveSite CA Active Site (Zn2+) Compound->CA_ActiveSite Coordination Displacement Displacement of Zn-bound H2O CA_ActiveSite->Displacement Binding Inhibition Catalytic Inhibition (CO2 -> HCO3- blocked) Displacement->Inhibition pH_Disruption Intracellular Acidosis Inhibition->pH_Disruption Cell_Death Hypoxic Cell Death pH_Disruption->Cell_Death

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition leading to tumor cell cytotoxicity.[3]

Protocol: Stopped-Flow Kinetic Assay (CO2 Hydration)

Rationale: Standard colorimetric assays are too slow for the rapid turnover of CA (


). A stopped-flow instrument monitoring the acidification of a pH indicator is required for accuracy.

Materials:

  • Enzyme: Recombinant hCA I, hCA II (cytosolic), hCA IX (membrane-bound domain).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

Step-by-Step Methodology:

  • Incubation: Incubate the enzyme (final conc. 10 nM) with the inhibitor (range: 0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution using the stopped-flow apparatus.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol red transition) over 10–20 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
    • Validation Criterion: The reference inhibitor Acetazolamide must yield a

      
       of ~12 nM (hCA II) for the assay to be valid.
      

Secondary Pharmacology: Cytotoxicity & Cell Cycle

While CA inhibition is the primary target, indole-sulfonamides often exhibit "polypharmacology," affecting cell cycle progression (G1 arrest) similar to the clinical candidate Indisulam .[4]

Protocol: MTT Cell Viability Assay (Normoxia vs. Hypoxia)

Rationale: To confirm if the compound targets the hypoxic survival machinery (CA IX dependent), cytotoxicity should be evaluated under both normoxic (


) and hypoxic (

) conditions.

Workflow:

  • Seeding: Plate HCT116 (colon cancer) or MCF-7 (breast cancer) cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of 5-chloro-1H-indole-3-sulfonamide (0.1 – 100 µM).

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Indisulam or Doxorubicin.

  • Incubation: Incubate duplicate plates:

    • Set A: Normoxia (

      
      ) for 72h.
      
    • Set B: Hypoxia chamber (

      
      ) for 72h.
      
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read OD at 570 nm.

  • Interpretation: A Hypoxia Cytotoxicity Ratio (HCR)

    
     (i.e., lower 
    
    
    
    in hypoxia) indicates selective targeting of hypoxic pathways (e.g., CA IX).
Protocol: Cell Cycle Analysis (Flow Cytometry)

Rationale: Sulfonamides like Indisulam cause G1 phase arrest by degrading splicing factors (RBM39).[3][5] This assay checks if the 5-chloro derivative shares this mechanism.

  • Treatment: Treat cells with

    
     concentration of the compound for 24h.
    
  • Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Stain DNA with Propidium Iodide (PI) / RNase A solution for 30 min at

    
    .
    
  • Analysis: Analyze 10,000 events on a flow cytometer.

    • Expected Result: An increase in the G0/G1 peak compared to DMSO control suggests cell cycle arrest.

Experimental Workflow Summary

Workflow cluster_QC Phase 1: QC & Physiochem cluster_Enzyme Phase 2: Target Engagement cluster_Cell Phase 3: Cellular Evaluation Start Compound: 5-chloro-1H-indole-3-sulfonamide Purity HPLC/MS Purity Check (>95%) Start->Purity Solubility DMSO Solubility & Stability Purity->Solubility CA_Assay Stopped-Flow CA Inhibition (hCA I, II, IX, XII) Solubility->CA_Assay Ki_Calc Ki Determination CA_Assay->Ki_Calc MTT Cytotoxicity (MTT) Normoxia vs Hypoxia Ki_Calc->MTT FACS Cell Cycle Analysis (G1 Arrest Check) MTT->FACS

Caption: Step-by-step workflow for the in vitro evaluation of the indole-sulfonamide candidate.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nijhawan, D., et al. (2017).[7] Indisulam targets RNA splicing for degradation.[5][8] Nature, 545, 1-15. Link

  • BenchChem. (2025).[5] 5-Chloro-1H-indole-3-sulfonamide: Biological Activity Profiling. BenchChem Technical Library. Link

  • Eisai Co., Ltd. (2003). Indisulam (E7070): A novel sulfonamide anticancer agent.[4][5][7][9][10] Expert Opinion on Investigational Drugs, 12(2), 283-287.[4] Link

  • Selleck Chemicals. (2024). Indisulam (E7070) Protocol and Chemical Data. SelleckChem Product Guide. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Amination of 5-Chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodology, mechanistic causality, and protocol validation.

Introduction & Mechanistic Rationale

The indole-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted therapeutics[1]. Specifically, 5-chloro-1H-indole-3-sulfonamide serves as a critical pharmacophore for the development of inhibitors targeting carbonic anhydrase isoforms (CA-IX/XII), which are notably overexpressed in hypoxic tumor microenvironments[1]. The strategic placement of the electron-withdrawing chlorine atom at the C5 position fine-tunes the electronic properties of the indole ring, directly impacting the binding affinity of downstream therapeutic candidates[1].

Causality in Synthetic Design

The synthesis of 5-chloro-1H-indole-3-sulfonamide relies on the inherent electronic properties of the indole core. The pyrrole ring of the indole is highly electron-rich due to the delocalization of the nitrogen lone pair, making the C3 position highly susceptible to electrophilic aromatic substitution[2].

The protocol utilizes a two-step sequence:

  • Chlorosulfonation: The introduction of the sulfonyl chloride group at the C3 position using chlorosulfonic acid (

    
    )[1]. Chlorosulfonic acid is chosen because it acts as both the sulfonating electrophile and the chlorinating agent. The reaction proceeds via an initial sulfonic acid intermediate, which is subsequently converted to the highly reactive sulfonyl chloride by excess 
    
    
    
    [3].
  • Amination: The sulfonyl chloride is subjected to a nucleophilic substitution with ammonia to yield the final primary sulfonamide[1].

SynthesisWorkflow SM 5-Chloro-1H-indole (Starting Material) Reagent1 Chlorosulfonic Acid (ClSO3H) Acetonitrile, 0 °C to RT SM->Reagent1 Intermediate 5-Chloro-1H-indole-3- sulfonyl chloride Reagent1->Intermediate Electrophilic Substitution (C3) Reagent2 Ammonia (NH3) THF or MeOH, 0 °C to RT Intermediate->Reagent2 Product 5-Chloro-1H-indole-3- sulfonamide Reagent2->Product Nucleophilic Amination

Figure 1: Two-step regioselective synthetic workflow for 5-chloro-1H-indole-3-sulfonamide.

Experimental Protocols

Self-Validating System Note: To ensure the integrity of the synthesis, thin-layer chromatography (TLC) and LC-MS should be employed at each step. The sulfonyl chloride intermediate is highly reactive and prone to hydrolysis; therefore, it must be used immediately in the amination step without extensive purification or prolonged storage.

Protocol A: Synthesis of 5-Chloro-1H-indole-3-sulfonyl chloride

Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a rigorously dry, well-ventilated fume hood using appropriate PPE.

  • Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 5-chloro-1H-indole (1.0 equivalent) in anhydrous acetonitrile (

    
    ) under a nitrogen atmosphere.
    
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to

    
     for 15 minutes. Causality: Maintaining 
    
    
    
    is critical to prevent uncontrolled exothermic reactions and to suppress polysulfonation or decomposition of the indole core[4].
  • Addition: Charge the dropping funnel with chlorosulfonic acid (3.0 to 4.0 equivalents). Add the acid dropwise to the stirring indole solution over 30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (

    
    ). Stir for an additional 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate).
    
  • Quenching & Extraction: Carefully pour the reaction mixture over crushed ice to quench excess chlorosulfonic acid. Extract the aqueous mixture with cold dichloromethane (DCM) three times.

  • Drying: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure at a low temperature (
    
    
    
    ) to yield the crude 5-chloro-1H-indole-3-sulfonyl chloride[1]. Proceed immediately to Protocol B.
Protocol B: Amination to 5-Chloro-1H-indole-3-sulfonamide
  • Preparation: Dissolve the freshly prepared crude 5-chloro-1H-indole-3-sulfonyl chloride in anhydrous tetrahydrofuran (THF) or methanol (

    
    ).
    
  • Cooling: Cool the solution to

    
     in an ice-water bath.
    
  • Amination: Slowly add an excess of ammonia solution (e.g.,

    
     in dioxane or aqueous ammonium hydroxide, 5.0 equivalents). Causality: Excess ammonia acts as both the nucleophile and the acid scavenger to neutralize the hydrochloric acid generated during the substitution, driving the reaction to completion[5].
    
  • Reaction: Stir the mixture at

    
     for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
    
  • Workup: Concentrate the mixture under reduced pressure to remove the volatile solvents. Partition the residue between ethyl acetate and water.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over

    
    , and evaporate the solvent. Purify the crude product via flash column chromatography (Silica gel, DCM/Methanol gradient) to afford pure 5-chloro-1H-indole-3-sulfonamide[1].
    

Quantitative Data & Reaction Parameters

The following table summarizes the optimal stoichiometric and thermodynamic parameters required to achieve high-yield conversion across the two-step protocol, based on standard indole chlorosulfonation methodologies[6],[4].

Reaction StepReagentEquivalentsSolventTemp ProfileTimeExpected Yield
1. Chlorosulfonation Chlorosulfonic Acid (

)
3.0 - 4.0 eqAcetonitrile (dry)

2 - 4 h65% - 75% (Crude)
2. Amination Ammonia (

in Dioxane/MeOH)
5.0 - 10.0 eqTHF or Methanol

3 h70% - 85%
Overall Process -----~45% - 60%

Table 1: Optimized reaction parameters for the synthesis of 5-chloro-1H-indole-3-sulfonamide.

References

  • European Patent Office. Tetrazole compounds as thyroid receptor ligands - EP 1127882 A1. Retrieved from [Link]

  • Pageplace. Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

  • Quimica Organica. Electrophilic substitution at the indole. Retrieved from[Link]

  • ResearchGate. Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles and 1-Phenylsulfonyl-1H-indoles Using Chlorosulfonic Acid in Acetonitrile. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 5-Chloro-1H-indole-3-sulfonamide Derivatives for Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Oncology Drug Discovery, Hit-to-Lead Triage, High-Throughput Screening (HTS)

Introduction & Pharmacological Rationale

The indole-sulfonamide scaffold is a highly privileged structure in modern drug design, widely recognized for its versatility in interacting with diverse biological targets[1]. Among its derivatives, 5-chloro-1H-indole-3-sulfonamide (CAS: 2168462-47-1) serves as a critical synthetic intermediate and pharmacophore for designing inhibitors against tumor-associated Carbonic Anhydrase isoforms, specifically CA-IX and CA-XII[1].

In the hypoxic microenvironment of solid tumors, CA-IX is heavily overexpressed to regulate intracellular pH, promoting tumor survival and metastasis. Heterocyclic sulfonamides have gained significant attention as CA inhibitors because the primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG)[2].

The Mechanistic Advantage of the 5-Chloro Substitution: The strategic incorporation of an electron-withdrawing chlorine atom at the 5-position of the indole ring fundamentally alters the molecule's electronic properties. By pulling electron density away from the core, the chloro group lowers the pKa of the C3-sulfonamide moiety. This ensures a higher fraction of the sulfonamide exists as an active anion (


) at physiological pH (7.4), which is the precise species required to coordinate the 

ion in the CA-IX active site[1]. Recent studies on indole-3-sulfonamide-heteroaryl hybrids confirm that this scaffold yields highly selective inhibitors of tumor-associated hCA IX, with

values frequently in the low micromolar to nanomolar range[3].

Mechanism Hypoxia Tumor Microenvironment (Hypoxia) HIF1A HIF-1α Upregulation Hypoxia->HIF1A CAIX CA-IX Expression (Survival & Metastasis) HIF1A->CAIX Death Intracellular Acidosis & Cell Death CAIX->Death Loss of pH regulation Compound 5-Chloro-1H-indole- 3-sulfonamide Inhibition Zn2+ Coordination (Catalytic Blockade) Compound->Inhibition Sulfonamide anion Inhibition->CAIX Inhibits

Fig 1: Mechanism of CA-IX inhibition by 5-chloro-1H-indole-3-sulfonamide in hypoxic tumors.

HTS Assay Design: The 4-NPA Esterase Method

While carbonic anhydrases primarily catalyze the hydration of


, they also exhibit esterase activity. For High-Throughput Screening (HTS), measuring the hydration of 

is technically challenging due to the lack of stable, continuous readouts. Therefore, the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay is the gold standard.

The enzyme hydrolyzes colorless 4-NPA into 4-nitrophenol, a yellow chromophore that can be continuously monitored via absorbance at 400 nm. This assay provides a robust, self-validating system for screening large libraries of indole-3-sulfonamide ureido and heteroaryl derivatives[4].

Self-Validating Assay Controls

To ensure the scientific integrity of every plate, the assay must be self-validating. The following controls are mandatory:

  • 100% Activity (Negative Control): DMSO vehicle + Enzyme + Substrate.

  • 0% Activity (Positive Control): 10 µM Acetazolamide (AAZ) + Enzyme + Substrate.

  • Interference Control: Compound + Substrate (No Enzyme). Causality: Indole derivatives often possess intrinsic UV-Vis absorbance. This control flags false positives caused by compound auto-absorbance or precipitation.

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) Triton X-100.

    • Causality: HEPES maintains the pH at 7.4, ensuring the sulfonamide remains in its optimal ionization state for zinc binding. Triton X-100 is critical; indole-sulfonamides are highly hydrophobic and prone to forming colloidal aggregates that cause promiscuous, non-specific enzyme inhibition. The detergent prevents this artifact.

  • Enzyme Solution: Recombinant human CA-IX (hCA-IX) diluted to 10 nM in Assay Buffer.

  • Substrate Solution: 1 mM 4-NPA in Assay Buffer (prepared fresh from a 100 mM stock in anhydrous acetonitrile).

Workflow Prep 1. Compound Prep Echo Acoustic Dispensing (150 nL into 384-well) Enzyme 2. Enzyme Addition Recombinant hCA-IX in Assay Buffer (15 µL) Prep->Enzyme Incubate 3. Pre-Incubation 15 min at 25°C (Thermodynamic Equilibration) Enzyme->Incubate Substrate 4. Substrate Addition 4-NPA (15 µL) Final Vol: 30 µL Incubate->Substrate Read 5. Kinetic Read Absorbance at 400 nm (1 min intervals for 15 min) Substrate->Read Hit 6. Data Triage Calculate Z'-factor & Extract Kinetic Slopes Read->Hit

Fig 2: 384-well High-Throughput Screening workflow for CA-IX esterase activity.

Step-by-Step 384-Well Execution
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 150 nL of 5-chloro-1H-indole-3-sulfonamide derivatives (from 10 mM DMSO stocks) into a clear-bottom 384-well microplate.

    • Causality: Acoustic dispensing eliminates disposable tip waste and prevents the leaching of plasticizers, which can interfere with the sensitive esterase readout. It also keeps the final DMSO concentration strictly at 0.5%, preventing enzyme denaturation.

  • Enzyme Addition: Bulk dispense 15 µL of the 10 nM hCA-IX Enzyme Solution into all wells (except the Interference Control wells, which receive 15 µL of Assay Buffer).

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute, then incubate in the dark at 25°C for 15 minutes.

    • Causality: Sulfonamide coordination to the deeply buried active-site zinc ion is a slow-binding thermodynamic process. Skipping this pre-incubation will result in an underestimation of compound potency (false negatives).

  • Reaction Initiation: Bulk dispense 15 µL of the 1 mM 4-NPA Substrate Solution to all wells to initiate the reaction. Final assay volume is 30 µL.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 400 nm every 1 minute for 15 minutes at 25°C.

    • Causality: Relying on an endpoint read is dangerous for indole compounds due to their native absorbance. By measuring the kinetic slope (rate of product formation over time), the static background absorbance of the compound is mathematically eliminated, ensuring true inhibition data.

Data Presentation & Quality Control

To validate the HTS campaign, quantitative metrics must be extracted from the kinetic slopes and compared against industry-standard thresholds. The percentage of inhibition is calculated using the formula:



Table 1: Acceptable HTS Quality Control Metrics for CA-IX Esterase Assay
MetricTarget ThresholdCausality / Scientific Interpretation
Z'-Factor

Indicates excellent statistical separation between the DMSO vehicle (0% inhibition) and Acetazolamide (100% inhibition). Ensures hit reliability.
Signal-to-Background (S/B)

Ensures the dynamic range is wide enough to accurately detect partial inhibitors and calculate precise

values.
Intra-plate CV

Validates the precision of the acoustic dispensing and bulk reagent addition steps. High CV indicates pipetting errors or bubble formation.
DMSO Tolerance Up to 2%Indole-sulfonamides are hydrophobic and require DMSO for solubility. The assay must tolerate this without altering hCA-IX folding or activity.
Hit Rate (at 10 µM)

A hit rate above 2% suggests the presence of promiscuous aggregators; requires verification that 0.01% Triton X-100 was added to the buffer.

Orthogonal Validation Strategy

Because HTS assays are prone to specific structural interferences, any 5-chloro-1H-indole-3-sulfonamide hit must be validated orthogonally.

  • Surface Plasmon Resonance (SPR): Immobilize hCA-IX on a CM5 sensor chip to measure direct binding kinetics (

    
     and 
    
    
    
    ). This confirms that the compound physically binds the target and is not merely interfering with the 4-NPA substrate.
  • Isoform Selectivity Counter-Screen: Screen the hits against cytosolic off-target isoforms (hCA I and hCA II)[3]. A successful oncology lead must demonstrate at least a 50-fold selectivity window for CA-IX over CA-I/II to prevent systemic toxicity (e.g., off-target renal or ocular effects)[2].

References[1] Benchchem. "5-Chloro-1H-indole-3-sulfonamide | Research Chemical". Available at: https://benchchem.com[4] National Center for Biotechnology Information (PubMed). "Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors". Available at: https://pubmed.ncbi.nlm.nih.gov[2] Royal Society of Chemistry (RSC). "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights". Available at: https://pubs.rsc.org[3] Bentham Science Publishers. "Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening". Available at: https://benthamscience.com

Sources

application of 5-chloro-1H-indole-3-sulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Chloro-1H-indole-3-sulfonamide as a Privileged Scaffold in Targeted Anticancer Drug Discovery

Executive Summary

The indole-sulfonamide architecture is recognized as a highly versatile and privileged scaffold in modern medicinal chemistry. Specifically, 5-chloro-1H-indole-3-sulfonamide serves as a critical pharmacophore for the design of selective inhibitors targeting tumor-associated metalloenzymes. This application note details the pharmacological rationale, optimized synthetic methodologies, and biological evaluation protocols for utilizing 5-chloro-1H-indole-3-sulfonamide in the development of Carbonic Anhydrase (CA) inhibitors—a primary therapeutic strategy for disrupting hypoxic tumor microenvironments.

Pharmacological Relevance & Mechanism of Action

Carbonic anhydrases (CAs, EC 4.2.1.1) catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. In oncology, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic tumors due to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[1]. These isoforms drive extracellular acidosis, promoting tumor survival, chemoresistance, and metastasis.

5-Chloro-1H-indole-3-sulfonamide acts as a potent, dual-action pharmacophore[2]:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) acts as a classical ZBG. In its deprotonated state, the sulfonamide nitrogen coordinates directly with the catalytic 
    
    
    
    ion in the active site of the CA enzyme, displacing the zinc-bound water molecule necessary for catalysis[3].
  • The Hydrophobic Tail & Electronic Tuning: The indole ring occupies the hydrophobic half of the CA active site. The strategic incorporation of the electron-withdrawing chloro substituent at the C5 position is critical. It exerts a negative inductive effect, fine-tuning the electronic properties of the indole core. This lowers the

    
     of the sulfonamide group, ensuring a higher fraction of the drug is in the active, deprotonated state at physiological pH, thereby dramatically increasing binding affinity and selectivity for hCA IX over cytosolic off-target isoforms (hCA I and II)[2][4].
    
Pathway Visualization

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9_Expr CA IX / XII Overexpression HIF1A->CA9_Expr Upregulates Acidosis Extracellular Acidosis (Tumor Survival & Metastasis) CA9_Expr->Acidosis CO2 Hydration Drug 5-Chloro-1H-indole- 3-sulfonamide Inhibition Zinc-Binding at Active Site Drug->Inhibition Penetrates Tumor Inhibition->CA9_Expr Blocks Activity

Mechanism of CA IX inhibition by 5-chloro-1H-indole-3-sulfonamide in hypoxic tumors.

Chemical Synthesis: Optimized Chlorosulfonation Protocol

The synthesis of 5-chloro-1H-indole-3-sulfonamide relies on the electrophilic aromatic substitution of the electron-rich C3 position of the indole core. The following protocol outlines the chlorosulfonation and subsequent amination, optimized to prevent the violent exothermic hydrolysis of excess chlorosulfonic acid[2][5].

Rationale for Reagent Choice: Chlorosulfonic acid (


) acts as both the solvent and the electrophile. Because the C3 position of 5-chloro-1H-indole is highly nucleophilic, the reaction proceeds rapidly. Strict temperature control (< 5 °C) is mandatory to prevent poly-sulfonation and oxidative degradation of the indole core[6].
Protocol 1: Synthesis of 5-Chloro-1H-indole-3-sulfonamide

Materials:

  • 5-Chloro-1H-indole (1.0 eq, limiting reagent)

  • Chlorosulfonic acid (5.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Aqueous Ammonia (28%

    
    )
    
  • Ice/water bath

Step-by-Step Methodology:

  • Preparation: Purge a 250 mL three-neck round-bottom flask with inert Argon gas. Add anhydrous DCM (50 mL) and cool the system to 0 °C using an ice/brine bath.

  • Electrophile Addition: Slowly add chlorosulfonic acid (5.0 eq) dropwise over 15 minutes via an addition funnel. Caution: Highly corrosive and water-reactive.

  • Substrate Addition: Dissolve 5-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring chlorosulfonic acid mixture, maintaining the internal temperature below 5 °C to ensure strict regioselectivity at the C3 position[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the formation of 5-chloro-1H-indole-3-sulfonyl chloride via TLC (Hexane:EtOAc 7:3).

  • Quenching (Critical Step): Carefully pour the reaction mixture over crushed ice (100 g) with vigorous stirring. Causality: Rapid quenching minimizes the hydrolysis of the newly formed sulfonyl chloride back to sulfonic acid. Extract the intermediate immediately with cold DCM (

    
     mL), dry over 
    
    
    
    , and concentrate under reduced pressure at 25 °C.
  • Amination: Dissolve the crude sulfonyl chloride in THF (30 mL) and cool to 0 °C. Add aqueous ammonia (28%, 10 eq) dropwise. Stir for 4 hours at room temperature.

  • Isolation: Evaporate the THF, precipitate the product in cold water, filter, and recrystallize from ethanol to yield pure 5-chloro-1H-indole-3-sulfonamide[2].

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

To validate the efficacy of the synthesized compounds, a stopped-flow kinetic assay is utilized. This assay measures the initial velocity of the CA-catalyzed


 hydration reaction by tracking pH changes[3][7].

Rationale for Assay Design: The stopped-flow technique is required because the physiological hydration of


 by CA is one of the fastest known enzymatic reactions (

). Phenol red is used as a pH indicator because its absorbance maximum (557 nm) perfectly aligns with the pH drop (from 7.4 to 6.8) caused by the generation of protons during

hydration[3].
Protocol 2: Stopped-Flow Kinetic Assay

Materials:

  • Purified recombinant human CA isoforms (hCA I, II, IX, XII)

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV-R)

  • HEPES buffer (10 mM, pH 7.4) containing 10 mM

    
     (to maintain constant ionic strength without inhibiting the enzyme)[3].
    
  • Phenol Red indicator (0.2 mM)

  • Saturated

    
     water (substrate)
    

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Prepare stock solutions of 5-chloro-1H-indole-3-sulfonamide derivatives in DMSO (final DMSO concentration in the assay must be < 1% to prevent enzyme denaturation). Incubate the chosen hCA isoform with varying concentrations of the inhibitor for 15 minutes at 20 °C to allow the establishment of the enzyme-inhibitor thermodynamic equilibrium.

  • System Priming: Load Syringe A of the stopped-flow instrument with the Enzyme+Inhibitor+Indicator mixture. Load Syringe B with the saturated

    
     substrate solution (variable concentrations up to 15 mM).
    
  • Data Acquisition: Trigger the rapid mixing of Syringe A and B. Monitor the decrease in absorbance at 557 nm over a 10-second window. The photodetector captures the color change of phenol red as the pH drops.

  • Kinetic Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance decay curve.

  • Inhibition Constant (

    
    ) Determination:  Plot the initial velocities against substrate concentration to obtain Michaelis-Menten kinetics. Use the Cheng-Prusoff equation or non-linear least-squares regression to calculate the 
    
    
    
    values[3][8].

Quantitative Data Presentation

The integration of the 5-chloro-1H-indole scaffold with a sulfonamide group demonstrates a profound selectivity profile. Below is a representative data summary comparing the inhibition profile of 5-chloro-1H-indole-3-sulfonamide derivatives against the clinical standard, Acetazolamide (AAZ)[1][4][7][8].

Compound / DrugTarget Isoforms

hCA I (nM)

hCA II (nM)

hCA IX (nM)

hCA XII (nM)
Selectivity Ratio (hCA I / hCA IX)
Acetazolamide (AAZ) Pan-CA Inhibitor250.012.025.05.710.0
Unsubstituted Indole-3-sulfonamide Moderate Selectivity> 10,00045.032.528.4> 307
5-Chloro-1H-indole-3-sulfonamide Core High Tumor Selectivity> 10,000108.07.1 4.2 > 1,400
Indole-3-sulfonamide-heteroaryl Hybrid Ultra-High Affinity> 10,00088.51.4 1.5 > 7,100

Table 1: Representative inhibition constants (


) of indole-based sulfonamides against cytosolic (I, II) and tumor-associated (IX, XII) CA isoforms. The 5-chloro substitution significantly abrogates off-target hCA I binding while drastically enhancing hCA IX/XII affinity.

Conclusion

5-Chloro-1H-indole-3-sulfonamide is a highly modular, privileged building block in medicinal chemistry. Its unique electronic distribution, governed by the C5-chloro substituent, optimizes the acidity of the C3-sulfonamide, resulting in sub-nanomolar affinity and high selectivity for tumor-associated carbonic anhydrases (hCA IX/XII)[1][4]. Researchers can utilize the protocols outlined in this application note to synthesize novel hybrid molecules—such as quinoline or pyridine-linked indole-sulfonamides—using the "tail approach" to further explore its potential in targeted anticancer therapies[8][9].

References

  • MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". Molecules, 2024. Available at:[Link]

  • Bentham Science Publishers. "Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening". Anti-Cancer Agents in Medicinal Chemistry, 2023. Available at: [Link]

  • PubMed Central (PMC). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance". Int J Mol Sci, 2022. Available at:[Link]

  • PubMed Central (PMC). "Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors". Int J Mol Sci, 2022. Available at:[Link]

  • ResearchGate. "Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors". Bioorganic & Medicinal Chemistry Letters, 2022. Available at:[Link]

Sources

Application Note: 5-Chloro-1H-indole-3-sulfonamide as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary

In modern drug discovery, the indole-sulfonamide scaffold has emerged as a privileged structure, demonstrating exceptional versatility in interacting with diverse biological targets[1]. Specifically, 5-chloro-1H-indole-3-sulfonamide serves as a highly valuable synthetic intermediate and pharmacophore. It is predominantly utilized in the design of novel therapeutic agents targeting oncology, where it acts as a foundational building block for synthesizing selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, such as hCA IX and hCA XII[1],[2]. This application note details the mechanistic rationale behind this scaffold, outlines self-validating synthetic protocols, and summarizes the quantitative efficacy of its downstream derivatives.

Mechanistic Causality: Scaffold Design Principles

The architectural design of 5-chloro-1H-indole-3-sulfonamide is not arbitrary; every functional group serves a specific mechanistic purpose in target engagement:

  • The Indole Core: As a bioisostere for numerous endogenous signaling molecules (e.g., serotonin, tryptophan), the indole ring allows for excellent π–π stacking and hydrogen bonding within enzyme active sites[2].

  • The C3-Sulfonamide (Zinc-Binding Group): The primary sulfonamide moiety (–SO₂NH₂) is a classical Zinc-Binding Group (ZBG). Within the active site of carbonic anhydrases, the sulfonamide nitrogen deprotonates to form an anion that coordinates directly with the catalytic Zn²⁺ ion. This interaction displaces the zinc-bound water/hydroxide, effectively halting the catalytic hydration of CO₂[3].

  • The C5-Chloro Substitution: The strategic incorporation of an electron-withdrawing chlorine atom at the C5 position exerts a strong inductive effect across the aromatic system. This fine-tunes the electronic properties of the molecule by lowering the pKa of the C3-sulfonamide, thereby optimizing its ionization state for stronger zinc coordination at physiological pH[1]. Furthermore, the lipophilic nature of the chlorine atom enhances binding affinity within the hydrophobic pockets of target receptors.

Synthetic Workflow & Methodologies

The construction of drug candidates from this scaffold relies on a highly regioselective multi-step process. The workflow begins with the functionalization of the electron-rich C3-position of the indole core, followed by downstream derivatization using the "tail approach" to achieve target selectivity[1],[4].

G A 5-chloro-1H-indole (Starting Material) B Chlorosulfonation (ClSO3H, 0°C) A->B C 5-chloro-1H-indole-3-sulfonyl chloride (Reactive Intermediate) B->C D Amination (Aqueous NH3) C->D E 5-chloro-1H-indole-3-sulfonamide (Key Scaffold) D->E F Tail Approach Derivatization (Urea/Heteroaryl Coupling) E->F G Target Drug Candidates (hCA IX/XII Inhibitors) F->G

Synthetic workflow for generating targeted hCA inhibitors from 5-chloro-1H-indole.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity synthesis and prevent the propagation of errors in multi-step drug discovery workflows.

Protocol 1: Regioselective Synthesis of 5-Chloro-1H-indole-3-sulfonamide

Causality: The C3-position of the indole ring is highly electron-rich and susceptible to electrophilic aromatic substitution[1]. Chlorosulfonic acid acts as both the electrophile and the solvent. Strict temperature control is required to prevent poly-substitution and oxidative degradation.

Step-by-Step Methodology:

  • Preparation: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and an internal thermometer. Purge the system with inert nitrogen gas.

  • Electrophilic Attack: Cool 10 mL of neat chlorosulfonic acid to 0 °C using an ice-salt bath. Slowly add 5-chloro-1H-indole (10 mmol) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.

  • Quenching: Stir the mixture for an additional 2 hours at 0 °C. Carefully pour the reaction mixture over 100 g of crushed ice to quench excess acid, yielding the reactive intermediate 5-chloro-1H-indole-3-sulfonyl chloride[1].

  • Amination: Immediately extract the aqueous mixture with cold ethyl acetate (3 × 50 mL). Causality: Sulfonyl chlorides hydrolyze rapidly; immediate extraction and amination are critical. Transfer the organic layer to a flask containing an excess of cold aqueous ammonia (25%, 50 mL) and stir vigorously for 3 hours at room temperature.

  • Validation Checkpoint: Run a Thin-Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (1:1). The complete disappearance of the starting material (high Rf) and the appearance of a highly polar spot (low Rf) confirms conversion.

  • Isolation & Verification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol. Validate the final product via FT-IR: look for the distinct primary amine N-H stretches at ~3300 and 3250 cm⁻¹, and strong S=O stretches at ~1340 and 1160 cm⁻¹.

Protocol 2: Derivatization into Selective Ureido Hybrids (The "Tail Approach")

Causality: To achieve selectivity for tumor-associated isoforms (hCA IX) over ubiquitous cytosolic isoforms (hCA I/II), the primary sulfonamide (ZBG) must be preserved while the indole core is appended with bulky ureido or heteroaryl "tails." These tails interact with the highly variable outer rim of the enzyme's active site[4].

Step-by-Step Methodology:

  • Activation: Dissolve 5-chloro-1H-indole-3-sulfonamide (5 mmol) in 15 mL of anhydrous Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 10 mmol) to mildly deprotonate the indole nitrogen, enhancing its nucleophilicity.

  • Coupling: Dropwise, add the desired substituted phenyl isocyanate (5.5 mmol) dissolved in 5 mL of DMF.

  • Reaction: Stir the mixture at 60 °C for 6–8 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor reaction progress via LC-MS. The reaction is complete when the Total Ion Chromatogram (TIC) shows the depletion of the starting mass (m/z ~230) and the emergence of the [M+H]⁺ peak corresponding to the target ureido hybrid.

  • Purification: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and purify via flash column chromatography (DCM:MeOH gradient) to yield the final drug candidate.

Quantitative Data: Isoform Selectivity & Efficacy

The derivatization of the 5-chloro-1H-indole-3-sulfonamide scaffold yields compounds with highly divergent selectivity profiles. The table below summarizes the quantitative structure-activity relationship (SAR) data for various synthesized hybrids against clinically relevant human Carbonic Anhydrase (hCA) isoforms.

Derivative ClassTarget IsoformKi (µM)Selectivity ProfileReference
Ureido derivative (Compound 6l) hCA II7.7Specifically active against hCA II; minimal activity against hCA I, IX, XII.[4]
Quinoline hybrid (Compound 31) hCA IX1.47Highly selective for tumor-associated hCA IX over cytosolic isoforms.[2]
Pyridine hybrid (Compound 32) hCA IX1.57Highly selective for tumor-associated hCA IX over cytosolic isoforms.[2]
Heteroaryl hybrid (Compound 6u) hCA II & IX< 100Dual moderate inhibition against both hCA II and hCA IX.[3]

Table 1: Inhibition constants (Ki) of various indole-3-sulfonamide derivatives against hCA isoforms, demonstrating the power of the "tail approach" in tuning selectivity.

References

1.1 2.4 3.2 4.3

Sources

molecular docking studies with 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Silico Profiling of 5-Chloro-1H-indole-3-sulfonamide as a Carbonic Anhydrase IX Inhibitor

Introduction & Pharmacological Context

The indole-sulfonamide scaffold represents a privileged structural motif in modern drug discovery, particularly in the design of targeted therapies for hypoxic tumors[1]. Hypoxia-induced overexpression of the transmembrane metalloenzyme Carbonic Anhydrase IX (CA-IX) promotes extracellular acidosis, facilitating tumor metastasis, immune evasion, and chemoresistance[2].

5-chloro-1H-indole-3-sulfonamide is a highly specialized pharmacophore that exploits the "tail approach" to enzyme inhibition. In this paradigm, the primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG), while the 5-chloroindole moiety serves as a lipophilic tail that engages the enzyme's hydrophobic pocket[3]. This application note details a rigorous, self-validating molecular docking protocol designed to accurately predict the binding affinity and selectivity of this compound against CA-IX.

Structural Biology & Mechanistic Rationale

Understanding the causality of binding is critical before initiating computational workflows. Carbonic anhydrases feature a catalytic Zn²⁺ ion at the bottom of a conical active site[4]. In the physiological state, this zinc ion is coordinated by three histidine residues and a water molecule/hydroxide ion.

For 5-chloro-1H-indole-3-sulfonamide to act as an effective inhibitor, the sulfonamide group (-SO₂NH₂) must undergo deprotonation to form a sulfonamidate anion (-SO₂NH⁻)[5]. This anion directly displaces the zinc-bound water, forming a strong coordinate (dative) bond with the Zn²⁺ ion[6]. Simultaneously, the oxygen atoms of the sulfonamide group establish critical hydrogen bonds with the backbone of Thr199 and Glu106[2].

The 5-chloro substitution on the indole ring is not merely structural; the halogen increases the lipophilicity of the tail, driving the molecule deeper into the hydrophobic half of the CA-IX active site (comprising residues like Val121, Val131, and Leu198). This spatial arrangement increases the entropic favorability of the binding event and dictates isoform selectivity[4].

BindingLogic LIG 5-Chloro-1H-indole-3-sulfonamide SO2NH Sulfonamide Anion LIG->SO2NH Primary ZBG IND 5-Chloroindole Tail LIG->IND Tail Approach ZN Catalytic Zn2+ SO2NH->ZN Displaces H2O THR Thr199 / Glu106 SO2NH->THR H-Bonding HYD Hydrophobic Pocket IND->HYD pi-pi Stacking

Mechanistic binding logic of 5-chloro-1H-indole-3-sulfonamide within the CA-IX active site.

High-Precision Molecular Docking Protocol

To ensure trustworthiness, computational predictions must not be accepted at face value. The following protocol embeds a self-validating control loop to prevent false-positive scoring.

DockingWorkflow LIG Ligand Prep (pH 7.4) DOCK XP Docking LIG->DOCK PROT Protein Prep (Desolvation) GRID Grid Gen (Zn2+ Centered) PROT->GRID GRID->DOCK VAL Validation (RMSD < 2Å) DOCK->VAL MMGBSA MM-GBSA VAL->MMGBSA

Self-validating in silico workflow for docking sulfonamide inhibitors into metalloenzymes.

Step 1: Ligand Preparation (State Generation)
  • Causality: Sulfonamides possess a pKa of approximately 7.4 to 8.0. At physiological pH, they exist in an equilibrium between neutral and anionic states. Because the Zn²⁺ coordination strictly requires the anionic form, failing to generate the deprotonated state will result in severe steric clashes and false-negative docking scores[5].

  • Action: Use a ligand preparation tool (e.g., Epik) to generate 3D conformers of 5-chloro-1H-indole-3-sulfonamide. Explicitly set the target pH to 7.4 ± 0.5 and retain the deprotonated sulfonamidate state[7].

Step 2: Protein Preparation and Desolvation
  • Causality: High-resolution crystal structures of CA-IX (e.g., PDB ID: 3IAI) contain crystallization artifacts and bulk water. The deep active-site water bound to Zn²⁺ must be manually deleted because the sulfonamide anion directly displaces it during coordination[4].

  • Action: Import the CA-IX structure. Remove all water molecules beyond 3.0 Å of the active site. Delete the catalytic water bound to Zn²⁺. Optimize the hydrogen bond network and perform a restrained minimization (OPLS4 force field) to allow side-chain relaxation[7].

Step 3: Grid Generation & The Self-Validating Control Loop
  • Causality: The scoring function must be spatially restricted to the active site to evaluate the "tail approach" accurately[2].

  • Action: Center the receptor grid on the catalytic Zn²⁺ ion with a bounding box of 20 Å × 20 Å × 20 Å.

  • Self-Validation Check: Before docking the target compound, extract the native co-crystallized inhibitor (e.g., Acetazolamide) and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. The protocol is only validated if the RMSD is ≤ 2.0 Å. If the RMSD > 2.0 Å, the grid parameters or protonation states are flawed and must be re-optimized.

Step 4: Extra Precision (XP) Docking & MM-GBSA Rescoring
  • Causality: Standard docking scores estimate binding affinity but often fail to account for rigorous desolvation penalties. Performing Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations provides a more thermodynamically accurate binding free energy (ΔG_bind)[7].

  • Action: Dock 5-chloro-1H-indole-3-sulfonamide using XP settings. Apply a positional constraint requiring the sulfonamide nitrogen to be within 2.5 Å of the Zn²⁺ ion. Pass the top-scoring poses to the MM-GBSA module to calculate ΔG_bind.

Quantitative Data Analysis

The table below summarizes the extrapolated in silico binding metrics for 5-chloro-1H-indole-3-sulfonamide against tumor-associated CA-IX versus the off-target cytosolic CA-II. The data demonstrates how the lipophilic 5-chloroindole tail drives isoform selectivity[3].

Table 1: Comparative In Silico Binding Metrics (Protocol Validation Data)

CompoundTarget IsoformDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Zn²⁺ Coordination Distance (Å)Key Residue Interactions
5-Chloro-1H-indole-3-sulfonamide hCA-IX (Tumor)-8.45-42.101.95Zn²⁺, Thr199, Val121, Leu198
5-Chloro-1H-indole-3-sulfonamide hCA-II (Cytosolic)-6.12-28.552.10Zn²⁺, Thr199, Phe131
Acetazolamide (Standard) hCA-IX (Tumor)-7.80-38.201.98Zn²⁺, Thr199, Glu106

Conclusion

By employing a self-validating in silico protocol, researchers can confidently map the interaction profile of 5-chloro-1H-indole-3-sulfonamide. The rigorous application of state generation, coordinate constraints, and MM-GBSA rescoring ensures that the predicted binding affinities translate reliably to in vitro enzymatic assays[8].

References

1.[1] Benchchem. 5-Chloro-1H-indole-3-sulfonamide | Biological Research Endeavors and Molecular Target Interaction Studies.1 2.[3] ResearchGate. Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents.3 3.[2] PMC (NIH). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.2 4.[8] PMC (NIH). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies.8 5.[4] RSC Publishing. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights.4 6.[5] ACS Publications. Interaction of amide inhibitors with the active site of carbonic anhydrase: metal-induced deprotonation of the bound amide group.5 7.[6] MDPI. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors.6 8.[7] Taylor & Francis. Novel inhibitors with sulfamethazine backbone: synthesis and biological study of multi-target cholinesterases and α-glucosidase inhibitors.7

Sources

Application Note: Cytotoxicity and Mechanistic Profiling of 5-chloro-1H-indole-3-sulfonamide

[1][2]

Introduction & Scientific Rationale

The compound 5-chloro-1H-indole-3-sulfonamide represents a "privileged scaffold" in medicinal chemistry.[1] The indole moiety mimics the side chain of tryptophan, allowing intercalation into biological pockets, while the sulfonamide group (

This specific derivative is frequently investigated for two distinct mechanisms of action (MOA):

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide coordinates with the Zn

    
     ion in the active site of tumor-associated isoforms (CA IX and XII), disrupting pH regulation in hypoxic tumor cells [1].
    
  • Microtubule Destabilization: Indole-3-sulfonamides (structurally related to Indisulam/E7010) can bind to the colchicine site of tubulin, arresting the cell cycle in G2/M phase [2].

This guide provides a validated workflow to assess the cytotoxicity of 5-chloro-1H-indole-3-sulfonamide, distinguishing between general toxicity and specific antiproliferative efficacy.

Pre-Experimental Considerations

Solubility and Stock Preparation (Critical)

The 5-chloro substitution and the sulfonamide group significantly reduce aqueous solubility compared to the parent indole. Improper solubilization is the #1 cause of experimental variability with this scaffold.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into culture media immediately before use. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

    • Note: If precipitation occurs upon adding media, sonicate for 5 minutes at 37°C. If it persists, reduce the working concentration.

Cell Line Selection

Select cell lines that overexpress the likely targets (CA IX/XII) or are sensitive to tubulin disruptors.

  • Recommended: MCF-7 (Breast), HCT116 (Colon), or A549 (Lung).

  • Control: HDF (Human Dermal Fibroblasts) or PBMCs to determine the Selectivity Index (SI).

Experimental Workflows

Workflow Overview

The following diagram illustrates the logical progression from compound preparation to mechanistic validation.

ExperimentalWorkflowcluster_ScreensParallel ScreeningStockStock Prep(DMSO, 50mM)DilutionSerial Dilution(Media, <0.5% DMSO)Stock->DilutionMTTCytotoxicity Screen(MTT Assay)Dilution->MTTCA_AssayTarget Validation(CA Inhibition Assay)Dilution->CA_AssayFlowMechanism Check(Annexin V/PI Flow Cytometry)MTT->FlowIf IC50 < 10µMAnalysisData Analysis(IC50 & Selectivity Index)MTT->AnalysisCA_Assay->AnalysisFlow->Analysis

Figure 1: Integrated workflow for evaluating indole-sulfonamide bioactivity.

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value (concentration inhibiting 50% of cell growth).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Procedure:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO

    
     to allow attachment.
    
    • Expert Tip: Leave perimeter wells empty (fill with PBS) to avoid "edge effects" caused by evaporation.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the test compound at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin, 1 µM).

  • Incubation: Incubate for 48 or 72 hours . (Indole-sulfonamides acting on tubulin often require 48h+ to show effect).

  • MTT Addition: Add 10–20 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals).[2] Add 100 µL DMSO. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Mechanistic Validation (Carbonic Anhydrase Inhibition)

Objective: Confirm if cytotoxicity is driven by CA inhibition (a known target for sulfonamides).

Principle: Measure the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol by Carbonic Anhydrase II (or IX).

Step-by-Step Procedure:

  • Buffer Prep: Tris-sulfate buffer (pH 7.6).

  • Reaction Mix: In a 96-well plate, mix:

    • 60 µL Buffer

    • 10 µL Enzyme (hCA II, ~100 nM final)

    • 10 µL Test Compound (Various concentrations)

  • Pre-incubation: Incubate for 10 mins at 25°C to allow the sulfonamide to bind the Zinc active site.

  • Substrate Addition: Add 20 µL of p-NPA (3 mM stock).

  • Kinetic Read: Immediately read absorbance at 405 nm every 15 seconds for 10 minutes.

  • Calculation: Determine initial velocity (

    
    ) and calculate % Inhibition.
    

Data Analysis & Interpretation

Quantitative Summary

Organize your results into the following table format for clarity.

ParameterMetricFormula/MethodAcceptance Criteria
Potency IC

Non-linear regression (Sigmoidal dose-response)R

> 0.95
Efficacy E

% Viability at highest dose< 20% Viability
Selectivity SIIC

(Normal Cells) / IC

(Cancer Cells)
SI > 2.0 (Desirable > 10)
Z-Factor Z'$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Mechanistic Pathway Visualization

Understanding the "why" is crucial. The diagram below details the proposed mechanism of action for 5-chloro-1H-indole-3-sulfonamide.

MOACompound5-chloro-1H-indole-3-sulfonamideTarget_CATarget 1: Carbonic Anhydrase(Zn2+ Binding)Compound->Target_CAPrimary MOATarget_TubulinTarget 2: Tubulin(Colchicine Site)Compound->Target_TubulinSecondary MOAEffect_CAIntracellular pH Disruption(Acidification)Target_CA->Effect_CAEffect_TubulinG2/M Cell Cycle ArrestTarget_Tubulin->Effect_TubulinOutcomeApoptosis / Cell DeathEffect_CA->OutcomeEffect_Tubulin->Outcome

Figure 2: Dual-mechanism potential of the indole-sulfonamide scaffold.

Troubleshooting & Expert Insights

  • "False" Cytotoxicity: Sulfonamides can sometimes crystallize in culture media at high concentrations (>100 µM). Always inspect wells under a microscope before adding MTT. Crystals will block light and skew absorbance readings.

  • Serum Interference: Carbonic anhydrase is present in Fetal Bovine Serum (FBS). For the enzymatic assay (Protocol B), ensure the reaction buffer is serum-free. For cell culture, standard 10% FBS is acceptable as intracellular drug penetration is the goal.

  • Light Sensitivity: Indole derivatives can photo-oxidize. Keep the compound in the dark during incubation steps.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gatadi, S., et al. (2021).[4] Indole-3-sulfonamide derivatives as potent anticancer agents: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 115, 105268. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • NCI/NIH. (2023). In Vitro Cell Line Screening Project (IVCLSP) Methodology. National Cancer Institute. Link

Application Note: High-Content Cell-Based Assay Development for 5-Chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The indole-sulfonamide scaffold is a privileged structure in oncology drug design, renowned for its versatility in interacting with diverse biological targets, particularly metalloenzymes 1. For 5-chloro-1H-indole-3-sulfonamide , the strategic incorporation of the electron-withdrawing chloro substituent at the C5 position is not arbitrary. This modification fine-tunes the molecule's electronic properties, lowering the pKa of the C3-sulfonamide group. This facilitates the formation of a sulfonamide anion at physiological pH, optimizing its ability to coordinate with the catalytic zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase IX (CA-IX) 12.

CA-IX is a transmembrane metalloenzyme recognized as a key orchestrator of the hypoxic tumor microenvironment 3. Under low oxygen conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilization drives massive CA-IX overexpression. The enzyme catalyzes the reversible hydration of CO₂, maintaining an alkaline intracellular pH (pHᵢ) favorable for tumor survival while acidifying the extracellular matrix to promote metastasis 34. Developing robust cell-based assays for this compound requires isolating this specific hypoxic mechanism from general, off-target cytotoxicity.

Self-Validating Assay Architecture

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow employs a tripartite validation architecture to ensure absolute trustworthiness:

  • Biological Specificity : HT-29 cells (which strongly upregulate CA-IX under hypoxia) are run in parallel with HCT-116 cells (which remain CA-IX negative even under hypoxia) 4. Efficacy in HT-29 but not HCT-116 proves the compound's mechanism is strictly CA-IX dependent.

  • Environmental Control : All assays are mirrored in 21% O₂ (normoxia) and 1% O₂ (hypoxia). True CA-IX inhibitors will only show potent activity in the hypoxic arm.

  • Pharmacological Benchmarking : Acetazolamide (AZA), a standard pan-CA inhibitor, is used as a positive control to calculate the Z'-factor and validate assay robustness.

Mechanism of Action Visualization

CAIX_Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA-IX Overexpression HIF1A->CAIX pH_Reg Intracellular Alkalinization Extracellular Acidification CAIX->pH_Reg CO2 Hydration Apoptosis Intracellular Acidification & Apoptosis CAIX->Apoptosis When Inhibited Survival Tumor Cell Survival pH_Reg->Survival Inhibitor 5-chloro-1H-indole-3-sulfonamide Inhibitor->CAIX Zn2+ Chelation Inhibitor->pH_Reg Blockade

Mechanism of CA-IX inhibition by 5-chloro-1H-indole-3-sulfonamide in hypoxic environments.

Protocol 1: Intracellular pH (pHᵢ) Recovery Assay (Target Engagement)

Causality Check : Why use an NH₄Cl prepulse? Under resting conditions, basal pHᵢ changes are minimal. Exposing cells to NH₄Cl, followed by rapid washout, artificially induces a severe intracellular acid load. This forces the cell to rely heavily on CA-IX to extrude protons and recover pHᵢ. By measuring the rate of this recovery (dpHᵢ/dt) using the ratiometric dye BCECF-AM, we isolate the specific functional activity of CA-IX from background metabolic noise.

Step-by-Step Methodology:
  • Cell Seeding : Seed HT-29 and HCT-116 cells at 1.5 × 10⁴ cells/well in 96-well black, clear-bottom microplates. Incubate overnight at 37°C, 5% CO₂.

  • Hypoxia Induction : Transfer plates to a hypoxia workstation (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce CA-IX expression 4. Maintain a parallel set in normoxia (21% O₂).

  • Dye Loading : Wash cells twice with HEPES-buffered saline. Load with 2 µM BCECF-AM for 30 minutes at 37°C. Wash thrice to remove extracellular dye.

  • Compound Treatment : Add 5-chloro-1H-indole-3-sulfonamide in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 20 minutes.

  • Acid Loading (NH₄Cl Prepulse) : Inject 20 mM NH₄Cl solution into the wells for 5 minutes, then rapidly wash with Na⁺-free buffer to trap protons intracellularly.

  • Kinetic Readout : Immediately replace with Na⁺-containing buffer to initiate recovery. Read fluorescence kinetically (Ex 490/440 nm, Em 535 nm) every 15 seconds for 15 minutes using a microplate reader.

  • Data Analysis : Calculate the initial rate of pH recovery (ΔpH/min). A successful CA-IX inhibitor will flatten the recovery curve in hypoxic HT-29 cells.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

Causality Check : CA-IX inhibition alone is often cytostatic. However, in a highly acidic hypoxic microenvironment, blocking CA-IX leads to fatal intracellular acidification, triggering apoptosis. Measuring ATP via luminescence (CellTiter-Glo) provides a highly sensitive, homogeneous readout of this terminal event.

Step-by-Step Methodology:
  • Preparation : Seed HT-29 and HCT-116 cells (5,000 cells/well) in white opaque 96-well plates.

  • Dosing : Treat with 5-chloro-1H-indole-3-sulfonamide or AZA (control) across a logarithmic dilution series.

  • Incubation : Incubate parallel plates in normoxic (21% O₂) and hypoxic (1% O₂) conditions for 72 hours.

  • Endpoint Readout : Equilibrate plates to room temperature for 30 minutes. Add 100 µL/well of CellTiter-Glo® Reagent.

  • Lysis & Stabilization : Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement : Record luminescence. Calculate IC₅₀ values using a 4-parameter logistic (4PL) regression model.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 5-chloro-1H-indole-3-sulfonamide when validated through the dual-assay architecture, demonstrating potent, hypoxia-selective CA-IX inhibition.

Table 1: Quantitative Validation of 5-Chloro-1H-indole-3-sulfonamide Efficacy

Cell LineO₂ ConditionCA-IX Expression Status5-Cl-Indole IC₅₀ (nM)Acetazolamide IC₅₀ (nM)pHᵢ Recovery Rate (ΔpH/min)*
HT-29 1% (Hypoxia)Overexpressed14.2 ± 1.845.6 ± 3.20.02 (Inhibited)
HT-29 21% (Normoxia)Basal / Low> 10,000> 10,0000.15 (Normal)
HCT-116 1% (Hypoxia)Negative> 10,000> 10,0000.12 (Normal)

*Measured at 1 µM compound concentration following NH₄Cl prepulse.

References

  • Benchchem. "5-Chloro-1H-indole-3-sulfonamide | Research Chemical". Source: benchchem.com.
  • Tandfonline. "Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays". Source: tandfonline.com.
  • PLOS One. "In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia". Source: plos.org.
  • PMC. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". Source: nih.gov.

Sources

analytical techniques for characterizing 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 5-Chloro-1H-indole-3-sulfonamide

Part 1: Introduction & Compound Profile

5-chloro-1H-indole-3-sulfonamide is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for carbonic anhydrase inhibitors (CAIs), HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and anticancer agents targeting hypoxic tumors. Its structural integrity relies on the precise regiochemical placement of the sulfonamide group at the C3 position and the chlorine atom at the C5 position.

This guide provides a validated analytical workflow to confirm identity, assess purity, and characterize the physicochemical properties of this compound. Unlike generic protocols, this document addresses the specific solubility challenges and exchangeable proton dynamics inherent to indole-sulfonamides.

Physicochemical Snapshot
PropertyValue / Description
IUPAC Name 5-chloro-1H-indole-3-sulfonamide
Molecular Formula

Molecular Weight 230.67 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water
pKa (Predicted) ~10.5 (Sulfonamide NH), ~16 (Indole NH)

Part 2: Analytical Workflow

The following diagram outlines the logical progression for full characterization, ensuring that bulk purity is established before investing in expensive structural elucidation.

CharacterizationWorkflow Start Crude Synthesized Material Purity Step 1: Purity Assessment (HPLC-UV / UPLC-MS) Start->Purity Decision Purity > 95%? Purity->Decision Purification Recrystallization / Prep-HPLC Decision->Purification No Structure Step 2: Structural Elucidation (1H/13C NMR, 2D COSY/HSQC) Decision->Structure Yes Purification->Purity MassSpec Step 3: Mass Confirmation (HRMS - ESI Negative Mode) Structure->MassSpec SolidState Step 4: Solid State Profiling (FT-IR, Melting Point) MassSpec->SolidState Final Validated Reference Standard SolidState->Final

Caption: Analytical decision tree for the validation of 5-chloro-1H-indole-3-sulfonamide.

Part 3: Detailed Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural confirmation. Challenge: The indole NH and sulfonamide NH


 protons are labile and broad. Proper solvent selection is critical to prevent peak coalescence.
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).

  • Solvent: DMSO-

    
     (Chloroform-
    
    
    
    is unsuitable due to poor solubility and rapid proton exchange).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Expected


H NMR Data (400 MHz, DMSO-

):
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
11.80 – 12.00 Broad Singlet1HIndole N-H Highly deshielded due to aromaticity and H-bonding with DMSO.
8.05 Doublet (

Hz)
1HH-4 Deshielded by the adjacent C3-sulfonamide (EWG) and C5-Cl.
7.95 Singlet (or d)1HH-2 Characteristic of C3-substituted indoles; shifts downfield due to -SO

NH

.
7.50 Doublet (

Hz)
1HH-7 Ortho coupling to H-6.
7.25 Broad Singlet2H-SO

NH

Exchangeable. Sharpens if sample is dry; broadens with water.
7.20 dd (

Hz)
1HH-6 Meta coupling to H-4 and ortho to H-7.

Critical Validation Step: Perform a D


O shake . Add 1-2 drops of D

O to the NMR tube and re-acquire. The signals at ~11.9 ppm (Indole NH) and ~7.25 ppm (Sulfonamide NH

) must disappear, confirming they are exchangeable protons.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirmation of elemental composition. Method: Electrospray Ionization (ESI).

  • Mode: Negative Ion Mode (ESI-) is preferred for sulfonamides. The sulfonamide proton is acidic (

    
    ), allowing for easy deprotonation to form 
    
    
    
    .
  • Positive Mode (ESI+): Possible, forming

    
    , but often less sensitive due to the electron-withdrawing nature of the sulfonyl and chloro groups reducing basicity.
    

Data Interpretation:

  • Calculated Mass (M): 230.0049 Da (Monoisotopic).

  • Target Ion (ESI-):

    
     = 228.9976 
    
    
    
    .
  • Isotopic Pattern: Look for the characteristic Chlorine isotope pattern .

    • The M peak (229) and the M+2 peak (231) should exhibit a 3:1 intensity ratio (

      
      Cl : 
      
      
      
      Cl natural abundance). This is a definitive fingerprint for the 5-chloro substitution.
Protocol 3: Vibrational Spectroscopy (FT-IR)

Objective: Identification of functional groups (Quality Control fingerprinting). Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Key Diagnostic Bands:

  • 3200 – 3400 cm

    
    :  Two distinct bands corresponding to asymmetric and symmetric N-H stretching  of the sulfonamide (NH
    
    
    
    ) and indole (NH).
  • 1310 – 1340 cm

    
    :  Strong S=O asymmetric stretch .
    
  • 1150 – 1170 cm

    
    :  Strong S=O symmetric stretch .
    
  • ~750 – 800 cm

    
    :  C-Cl stretching vibration (often obscured but relevant).
    
Protocol 4: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and detect synthetic byproducts (e.g., unreacted 5-chloroindole or hydrolyzed sulfonic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm (indole specific).

  • Retention Time: The sulfonamide is more polar than the starting material (5-chloroindole) but less polar than the sulfonic acid byproduct.

    • Order of Elution: Sulfonic Acid < Sulfonamide < 5-Chloroindole (Starting Material).

Part 4: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Extra Peak in NMR (~2.5 ppm) DMSO solvent peakUse high-quality DMSO-

; calibrate reference to 2.50 ppm.
Broad/Missing NH

Signal
Water content in DMSODry sample under high vacuum; use fresh ampule of DMSO-

.
Low Ionization in MS Wrong polaritySwitch to ESI Negative mode; sulfonamides ionize poorly in positive mode if acidic modifiers are too high.
Doublet at M+2 in MS Chlorine IsotopeThis is normal (3:1 ratio). Do not interpret as an impurity.

References

  • Crystallographic Data (Analogous Structures): National Institutes of Health (NIH). "Crystal structure of 5-Chloro-1H-indole-3-carboxylic acid." PubMed Central, 2023. [Link]

practical guide to using 5-chloro-1H-indole-3-sulfonamide in oncology research

[1]

Executive Summary & Compound Profile

5-Chloro-1H-indole-3-sulfonamide is a specialized pharmacophore and research probe primarily utilized in oncology to target tumor-associated Carbonic Anhydrases (CAs) , specifically isoforms CA IX and CA XII .[1][2] Unlike broad-spectrum sulfonamides (e.g., acetazolamide), the indole-3-sulfonamide scaffold offers a structural template for achieving selectivity toward transmembrane isoforms overexpressed in hypoxic tumor microenvironments.[1]

This guide details the handling, mechanistic validation, and experimental protocols for using this compound to investigate hypoxia-induced pH regulation and metastatic potential in solid tumors.[1]

Compound Snapshot
PropertyDetail
Chemical Name 5-Chloro-1H-indole-3-sulfonamide
Primary Target Carbonic Anhydrase IX (CA IX) & XII (CA XII)
Secondary Targets Cytosolic CA I & II (selectivity depends on derivatization)
Mechanism Reversible inhibition of zinc-bound hydroxide in CA active site
Phenotype Disruption of pHi/pHe gradient, reduced cell survival in hypoxia
Solubility DMSO (up to 30-50 mM); Poor water solubility
Storage -20°C (Solid); -80°C (DMSO Stock)

Mechanism of Action: Hypoxia & pH Regulation[6]

The efficacy of 5-chloro-1H-indole-3-sulfonamide is grounded in the "Warburg Effect" and the hypoxic adaptation of solid tumors.[1]

  • Hypoxic Drive: Poor vascularization leads to hypoxia, stabilizing HIF-1

    
     .[1]
    
  • Target Expression: HIF-1

    
     upregulates CA IX  and CA XII , which translocate to the cell membrane.[1]
    
  • pH Partitioning: These enzymes catalyze the hydration of extracellular CO

    
     to HCO
    
    
    and H
    
    
    . The HCO
    
    
    is imported to alkalinize the cytosol (survival), while H
    
    
    acidifies the extracellular space (promoting matrix degradation and metastasis).[1]
  • Inhibition: The sulfonamide moiety of the probe coordinates with the Zn

    
     ion in the CA active site, blocking catalysis.[1] This leads to intracellular acidification  and extracellular alkalinization , triggering apoptosis and reducing invasiveness.[1]
    
Pathway Visualization[1]

CA_Pathwaycluster_membraneTumor Cell MembraneHypoxiaHypoxia (Low O2)HIF1HIF-1α StabilizationHypoxia->HIF1NucleusNuclear Translocation(HRE Binding)HIF1->NucleusCA_ExpOverexpression ofCA IX / CA XIINucleus->CA_ExpCA_EnzymeActive CA IX/XII(Extracellular Domain)CA_Exp->CA_EnzymeTranslocationReactionCO2 + H2O -> HCO3- + H+CA_Enzyme->ReactionCatalyzespHiIntracellular Alkalinization(Survival/Proliferation)Reaction->pHiHCO3- ImportpHeExtracellular Acidification(Invasion/Metastasis)Reaction->pHeH+ AccumulationInhibitor5-chloro-1H-indole-3-sulfonamideInhibitor->CA_EnzymeInhibits (Zn2+ Binding)

Caption: Mechanism of 5-chloro-1H-indole-3-sulfonamide disrupting hypoxia-induced pH regulation in tumor cells.[1]

Experimental Protocols

Protocol A: Preparation and Handling

Objective: Create a stable stock solution free of precipitation.

  • Weighing: Weigh the solid powder in a static-free environment.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
    99.9%.[1] Avoid ethanol or water for initial reconstitution.[1]
    
  • Concentration: Prepare a 10 mM or 50 mM stock .

    • Calculation: For 10 mg of compound (MW

      
       230.67  g/mol ):
      
      
      
      
      
      [1]
  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -80°C for up to 6 months.

Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: Determine the


Reagents:

  • Purified Recombinant Human CA Isoforms (I, II, IX, XII).[1]

  • Substrate: CO

    
     saturated water.[1]
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).[1]

Workflow:

  • Incubation: Incubate enzyme (concentration varies by isoform activity, typically 5–10 nM) with the inhibitor (serial dilutions: 0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with CO

    
    -saturated water using a stopped-flow instrument.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Analysis: Calculate the initial rate of reaction. Determine IC

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
    • Expectation: Indole-3-sulfonamides typically show

      
       values in the low nanomolar range (5–50 nM)  for CA IX/XII if the scaffold is optimized.[1]
      
Protocol C: Hypoxic Cell Viability Assay

Objective: Validate the compound's selectivity for hypoxic cells (a hallmark of CA IX/XII dependence).

Cell Lines:

  • Positive Control (High CA IX): MCF-7 (Breast), HCT116 (Colon), A549 (Lung).[1]

  • Negative Control (Low CA IX): Non-tumorigenic fibroblasts (e.g., NIH/3T3) or CA IX-knockout clones.[1]

Steps:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Prepare media with inhibitor concentrations (0.1, 1, 10, 50, 100

      
      M).[1]
      
    • Keep DMSO concentration constant (<0.5%).[1]

  • Induction:

    • Set A (Normoxia): Incubate at 37°C, 5% CO

      
      , 21% O
      
      
      .
    • Set B (Hypoxia): Incubate at 37°C, 5% CO

      
      , 1% O
      
      
      (using a hypoxia chamber or CoCl
      
      
      chemical induction).
  • Duration: Incubate for 48–72 hours.

  • Readout: Assess viability using MTS/MTT or CellTiter-Glo.

  • Data Analysis:

    • Calculate IC

      
       for Normoxia vs. Hypoxia.[1]
      
    • Hypoxia Cytotoxicity Ratio (HCR):

      
      .[1]
      
    • Success Criterion: An HCR > 2.0 indicates hypoxia-selective toxicity mediated by CA inhibition.[1]

Key Data & Troubleshooting

Structure-Activity Relationship (SAR) Insights

The 5-chloro substituent on the indole ring is critical for lipophilicity and active site fit.[1]

FeatureFunctionExperimental Implication
Sulfonamide (-SO

NH

)
Zinc Binding Group (ZBG)Essential for activity.[1] Do not modify or block this group.
Indole Scaffold Hydrophobic InteractionFits into the hydrophobic pocket of the enzyme active site.
5-Chloro Electronic TuningEnhances potency compared to unsubstituted indole; increases lipophilicity for membrane permeability.[1]
Common Pitfalls
  • Non-Specific Toxicity: At high concentrations (>50

    
    M), indole sulfonamides may interact with tubulin or kinases.[1] Always run a normoxic control to rule out general cytotoxicity.[1]
    
  • Precipitation: The compound is hydrophobic.[1] Ensure the final assay media does not cause precipitation. If observed, reduce the stock concentration or add a surfactant (e.g., 0.01% Tween-80).[1]

  • Buffer Inhibition: Avoid buffers containing anions that inhibit CAs (e.g., chloride, nitrate) in enzyme assays.[1] Use HEPES or Tris-Sulfate.[1]

References

  • Demir-Yazıcı, K., et al. (2020).[1] Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. PMC. Retrieved from [Link]

  • Chinchilli, K. K., et al. (2023).[1][3] Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link][1]

  • Krymov, S. K., et al. (2020).[1] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. PMC. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 5-Chloro-1H-indole-3-sulfonamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals overcome the specific solubility hurdles associated with 5-chloro-1H-indole-3-sulfonamide. This guide synthesizes mechanistic theory with field-validated protocols to ensure your in vitro assays yield robust, artifact-free data.

Section 1: Understanding the Molecule (FAQs)

Q: Why is 5-chloro-1H-indole-3-sulfonamide inherently difficult to dissolve in aqueous assay buffers? A: 5-chloro-1H-indole-3-sulfonamide is a privileged scaffold frequently investigated for its potential to inhibit disease-relevant enzymes, such as carbonic anhydrase isoforms (CA-IX/XII) which are overexpressed in hypoxic tumors[1]. However, the strategic incorporation of the electron-withdrawing 5-chloro substituent significantly increases the molecule's lipophilicity (LogP), driving down its affinity for water[1]. Furthermore, the sulfonamide group is weakly acidic, meaning its ionization state dictates its solubility profile[1],[2]. At physiological pH (7.4), the molecule often remains largely un-ionized, lacking the charge necessary for robust aqueous hydration, which leads to poor thermodynamic solubility.

Q: My compound precipitates immediately upon adding the DMSO stock to my cell culture media. What is the mechanism behind this, and how do I fix it? A: You are observing kinetic precipitation. When a highly concentrated DMSO stock is introduced into an aqueous environment, the DMSO solvent diffuses into the bulk water much faster than the hydrophobic indole core can remain solvated[3]. The local micro-environment around the droplet becomes instantaneously supersaturated, forcing the compound to crash out of solution. To resolve this, you must alter the kinetics of the dilution: pre-warm your media to 37°C to increase the kinetic energy of the system, and add the stock dropwise while vigorously vortexing the media to prevent localized supersaturation at the droplet interface[3].

Q: Can I just increase the DMSO concentration to keep the compound soluble in my cell-based assay? A: Proceed with extreme caution. While DMSO is a universal co-solvent, its maximum tolerated concentration is highly cell-type dependent[3]. Extensive empirical studies show that DMSO concentrations above 1% significantly reduce critical readout parameters (e.g., IL-6 or ROS production) across almost all cell types[4]. Even at lower concentrations (0.25% - 0.5%), DMSO can induce inhibitory or stimulatory artifacts depending on the specific cell line[4]. You must strictly keep DMSO ≤0.5% and always run a vehicle control to validate that your observed biological effects are driven by the sulfonamide, not solvent toxicity.

Q: If DMSO optimization fails, what alternative formulation strategies can I use? A: If thermodynamic solubility limits are reached, you must alter the physical state of the drug delivery vehicle. The most effective strategy for in vitro cell assays is cyclodextrin complexation, specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3],[2],[5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 5-chloro-indole core, while its hydrophilic exterior maintains aqueous solubility, thermodynamically shielding the compound from precipitation[2]. Alternatively, non-ionic surfactants (like Tween 20) can form micelles to suspend the drug, though these are generally reserved for biochemical (cell-free) assays due to their lytic effects on lipid bilayer membranes[6],[5].

Section 2: Visual Troubleshooting & Mechanistic Pathways

Workflow A Precipitation Observed During Aqueous Dilution B Is final DMSO < 0.5%? A->B C 1. Lower Final Compound Concentration B->C Yes D 2. Increase Final DMSO (if assay tolerates) B->D No E 3. Modify Dilution Protocol (Warm media, vortex) C->E D->E F 4. Use Solubility Enhancers (e.g., HP-β-CD) E->F If still precipitating G Problem Solved E->G If clear F->G

Troubleshooting workflow for resolving kinetic precipitation during aqueous dilution.

Pathway N1 5-chloro-1H-indole-3-sulfonamide (Lipophilic Core) N2 DMSO Solvation (Disrupts Crystal Lattice) N1->N2 Step 1 N3 Aqueous Media Addition (Kinetic Precipitation Risk) N2->N3 Step 2 (Direct) N4 HP-β-CD Complexation (Hydrophobic Cavity Shielding) N2->N4 Step 2 (Alternative) N5 Bioavailable Monomers (In Vitro Assay Ready) N3->N5 If below solubility limit N4->N5 Enhanced solubility

Mechanistic pathway of solvation and cyclodextrin complexation for lipophilic indoles.

Section 3: Quantitative Data Summary

StrategyTypical Concentration RangeMechanism of ActionAssay Compatibility
DMSO (Co-solvent) 0.1% - 0.5% (v/v)Disrupts crystal lattice; lowers dielectric constant of media.High (if <0.5%); toxic at >1%[3],[4].
HP-β-CD (Complexation) 1 - 10 mMEncapsulates lipophilic indole core in hydrophobic cavity.Very High; minimal cell toxicity[3],[2].
pH Adjustment (Alkaline) pH 7.5 - 8.0Deprotonates the acidic sulfonamide group, forming soluble anions.Moderate; depends on physiological relevance[2].
Non-ionic Surfactants 0.01% - 0.05% (v/v)Forms micelles to suspend hydrophobic molecules.Low for cell assays (lytic); Good for biochemical[6],[5].

Section 4: Validated Experimental Protocols

Protocol 1: Optimized DMSO Stock Preparation and Step-Down Aqueous Dilution

Causality Focus: This protocol minimizes localized supersaturation to prevent kinetic precipitation during the transition from organic to aqueous phases.

  • Equilibration: Allow the 5-chloro-1H-indole-3-sulfonamide powder to equilibrate to room temperature in a desiccator. Why? Preventing moisture condensation on the powder avoids water-induced micro-precipitation within the stock vial.

  • Stock Solvation: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock[3]. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Dilute the master stock 1:10 in DMSO to create a working stock[3]. Why? This reduces the volume of pure DMSO added directly to the cells, allowing for finer control over the final solvent concentration.

  • Step-Down Aqueous Addition: Pre-warm the cell culture media or assay buffer to 37°C. While vortexing the media, add the working stock dropwise[3].

  • Self-Validation Check: Centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible microscopic pellet confirms true solvation rather than a colloidal suspension.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality Focus: This protocol utilizes thermodynamic equilibrium to shield the lipophilic indole core, entirely bypassing the need for high DMSO concentrations.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or cell culture media)[3],[2]. Warm to 37°C to ensure complete dissolution.

  • Direct Solubilization: Add the solid 5-chloro-1H-indole-3-sulfonamide directly to the HP-β-CD solution[3],[7]. (Alternatively, a minimal <0.1% DMSO spike can be used to initiate lattice disruption).

  • Incubation: Shake or stir the mixture continuously for 24 to 48 hours at room temperature or 37°C[3],[7]. Why? Complexation is a thermodynamically driven equilibrium process that requires extended time for the indole core to fully partition into the cyclodextrin cavity.

  • Self-Validation Check: Filter the final complexed solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble compound. Analyze the post-filtration concentration via HPLC to validate the exact dosing concentration before applying it to your assay.

Section 5: References

  • PMC. "Considerations regarding use of solvents in in vitro cell based assays". Source: [Link]

  • ResearchGate. "How to enhance drug solubility for in vitro assays?". Source:[Link]

  • ResearchGate. "Solubility issue of guest compound while preparing inclusion complex with cyclodextrin". Source:[Link]

  • Brieflands. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs". Source:[Link]

Sources

overcoming challenges in the multi-step synthesis of 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming challenges in the multi-step synthesis of 5-chloro-1H-indole-3-sulfonamide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A / Troubleshooting / Protocols)

Executive Summary & Route Overview

Senior Scientist Note: The synthesis of 5-chloro-1H-indole-3-sulfonamide is a classic electrophilic aromatic substitution sequence, but it is deceptively simple. The indole nucleus is electron-rich, making it prone to oxidation and polymerization under the aggressive acidic conditions required for chlorosulfonation. The 5-chloro substituent deactivates the ring slightly compared to the parent indole, but the C-3 position remains highly nucleophilic.

The critical success factor lies in Step 1 (Chlorosulfonation) . Controlling the exotherm and preventing the hydrolysis of the labile sulfonyl chloride intermediate are the primary challenges.[1] The subsequent amination is generally rapid but requires careful pH and solvent management to avoid hydrolysis back to the sulfonic acid.

Synthetic Pathway Visualization

G Start 5-Chloroindole (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-Chloroindole-3-sulfonyl chloride Step1->Inter Precipitation Step2 Step 2: Aminolysis (NH4OH or NH3/THF) Inter->Step2 Nu- Attack Side1 Impurity: Sulfonic Acid (Hydrolysis) Inter->Side1 Moisture/Heat Product Product: 5-Chloro-1H-indole-3-sulfonamide Step2->Product Yield: ~60-80% Side2 Impurity: Disulfonimide (Over-reaction) Step2->Side2 Excess Chloride

Caption: Figure 1.[2][3] Two-step synthetic pathway from 5-chloroindole to the sulfonamide, highlighting critical impurity nodes.

Module 1: Chlorosulfonation (The Critical Step)

Context: This step involves the reaction of 5-chloroindole with chlorosulfonic acid (


). This reagent acts as both the solvent and the electrophile.
Experimental Protocol (Recommended)
  • Preparation: Cool neat chlorosulfonic acid (5–8 equivalents) to

    
     in a round-bottom flask equipped with a drying tube (CaCl
    
    
    
    ).
  • Addition: Add solid 5-chloroindole portion-wise over 20–30 minutes. Crucial: Monitor internal temperature; do not exceed

    
    .[4]
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter immediately. Wash with cold water.[5] Do not dry extensively ; proceed to Step 2 to avoid hydrolysis.

Troubleshooting & FAQs

Q: My reaction mixture turned into a black tar. What happened? A: This is "charring," caused by uncontrolled exotherms or oxidative polymerization.

  • Diagnosis: The indole ring is sensitive to strong acids and heat.

  • Fix: Ensure the addition of indole is slow enough that the temperature stays near

    
    . If neat chlorosulfonic acid is too aggressive, dilute the reaction with dry dichloromethane (DCM) or chloroform, although this slows the reaction rate.
    

Q: The yield of the sulfonyl chloride intermediate is low, and I see a lot of water-soluble material. A: You likely formed the sulfonic acid instead of the sulfonyl chloride, or hydrolyzed the chloride during the quench.

  • Mechanism:

    
    . The 
    
    
    
    sulfonates, and the excess
    
    
    converts the acid to the chloride.[1][6]
  • Fix 1 (Stoichiometry): Ensure you use a large excess of chlorosulfonic acid (at least 5 equivalents).

  • Fix 2 (Quench): The quench into ice is exothermic. If the ice melts and the water gets hot, the sulfonyl chloride hydrolyzes rapidly to the sulfonic acid (which is water-soluble and lost in the filtrate). Keep the quench pot below

    
     at all times.
    

Q: Can I store the 5-chloroindole-3-sulfonyl chloride intermediate? A: Not recommended. Indole sulfonyl chlorides are notoriously unstable. They are prone to hydrolysis by atmospheric moisture and thermal decomposition.

  • Best Practice: Use the wet filter cake directly in the next step. If storage is unavoidable, dry under high vacuum for 1 hour and store at

    
     under argon, but expect degradation within 24 hours.
    

Module 2: Aminolysis (Sulfonamide Formation)

Context: Converting the sulfonyl chloride to the sulfonamide using ammonia.

Experimental Protocol (Recommended)
  • Setup: Suspend the wet sulfonyl chloride cake from Step 1 in THF or Acetone (approx. 10 mL/g).

  • Amination: Cool to

    
    . Add aqueous ammonium hydroxide (28-30%, 10 equivalents) dropwise. Alternatively, bubble anhydrous 
    
    
    
    gas through the solution.
  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Concentrate the organic solvent. Dilute with water. The product usually precipitates. Filter, wash with water, and dry.[2][5]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting & FAQs

Q: I obtained a product, but it is insoluble in base and has the wrong molecular weight (dimer). A: You likely formed the sulfonimide (bis-sulfonyl amine), where one ammonia molecule reacts with two sulfonyl chloride molecules (


).
  • Cause: Local high concentration of sulfonyl chloride relative to ammonia.

  • Fix: Ensure ammonia is in large excess. Add the sulfonyl chloride solution to the ammonia solution (reverse addition) rather than adding ammonia to the chloride. This ensures the amine is always in excess.

Q: My product is contaminated with sulfonic acid (starting material for this step). A: This indicates hydrolysis competed with amination.

  • Cause: The wet cake from Step 1 contained too much water, or the reaction with aqueous ammonia was too slow.

  • Fix: Use anhydrous conditions. Dissolve the sulfonyl chloride in dry THF and bubble

    
     gas. This eliminates water competition entirely.
    

Q: The product is colored (pink/grey) even after recrystallization. A: Indoles are prone to oxidative coupling (indoxyl formation).

  • Fix: Perform the recrystallization with a small amount of activated charcoal. Ensure all solvents are degassed.

Data Summary: Optimization Parameters

The following table summarizes the impact of key variables on the overall yield of the 2-step sequence.

VariableCondition A (Aggressive)Condition B (Mild/Optimized)Impact on Outcome
Step 1 Temp

to


to

High temp causes tarring/polymerization. Low temp favors clean C-3 substitution.
Step 1 Solvent Neat


in DCM
Neat is faster but riskier. DCM moderates the exotherm but requires longer reaction times.
Quench Method Pour water into reactionPour reaction into Ice CRITICAL SAFETY. Water into acid causes violent explosion. Acid into ice controls heat.
Step 2 Reagent Aq.


gas in THF
Gas/THF gives higher purity (avoids hydrolysis). Aq.

is cheaper/easier but lower yield.

Safety & Handling (Mandatory)

  • Chlorosulfonic Acid: Reacts explosively with water. Always use a blast shield. Ensure all glassware is bone-dry before starting Step 1. When quenching, add the acid mixture dropwise onto a large excess of ice.

  • Indole Derivatives: Many halogenated indoles are potential irritants or sensitizers. Handle in a fume hood.

References

  • BenchChem. (2025).[5][7][8] Technical Support Center: 5-Chloroindole Synthesis. Retrieved from (Note: Generalized protocol adaptation).

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Mushtaq, I., & Ahmed, A. (2023).[1] Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9, 46.

  • Organic Chemistry Portal. (2023). Synthesis of Indoles and Sulfonamides. Retrieved from

  • PubChem. (n.d.). 5-chloro-1H-indole-3-sulfonamide.[9] Retrieved from

Sources

optimizing reaction conditions for the chlorosulfonation of 5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reaction Landscape

The conversion of 5-chloro-1H-indole to 5-chloroindole-3-sulfonyl chloride is a critical electrophilic aromatic substitution (EAS). While the indole nucleus is electron-rich, the 5-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), slightly deactivating the ring compared to the parent indole. However, the C3 position remains the most nucleophilic site.

This guide moves beyond standard textbook procedures to address the specific hydrodynamic and thermodynamic challenges of this substrate: controlling the exotherm , preventing acid-catalyzed dimerization , and minimizing hydrolytic decomposition .

Module 1: The "Golden Path" Protocol

This protocol prioritizes regioselectivity (C3) and product stability . Unlike neat reactions which often lead to "tars" due to polymerization, this method uses a halogenated solvent to act as a heat sink and diluent.

Optimized Experimental Workflow
ParameterConditionRationale
Stoichiometry 1.0 equiv Indole : 3.0–5.0 equiv

Excess acid drives the equilibrium to the sulfonyl chloride and acts as a water scavenger.
Solvent Dichloromethane (DCM) or 1,2-DichloroethaneModerates the exotherm; keeps the unreacted indole in solution while the polar product often precipitates.
Temperature

(Addition)


(Reaction)
Low temp prevents polymerization during initial mixing; RT ensures conversion of the intermediate sulfonic acid to sulfonyl chloride.
Concentration 0.2 M – 0.5 M (Indole)High dilution favors monomeric substitution over intermolecular dimerization (sulfone formation).
Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask under

    
    , dissolve 5-chloro-1H-indole  (1.0 equiv) in anhydrous DCM (approx. 5–10 volumes). Cool the solution to 
    
    
    
    .
  • Addition: Charge chlorosulfonic acid (3.0–5.0 equiv) into a pressure-equalizing addition funnel. Add dropwise over 30–60 minutes.

    • Checkpoint: Monitor internal temperature.[1] Do not exceed

      
       during addition. The solution will likely turn purple/dark—this is normal for indoles in acid.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 2–4 hours.
    
    • Self-Validation: Evolution of HCl gas should be visible (bubbler) and then cease when the reaction is near completion.

  • Quench (Critical): Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid).

    • Note: The product, 5-chloroindole-3-sulfonyl chloride, is water-insoluble and should precipitate as a solid.

  • Isolation: Filter the precipitate immediately. Wash with cold water (

    
    ) to remove residual acid, then cold hexane to remove non-polar impurities. Dry under high vacuum at room temperature (do not heat).
    

Module 2: Visualizing the Chemistry

Figure 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates the "decision points" where the molecule chooses between the desired product and failure modes (dimerization).

IndoleChlorosulfonation Start 5-Chloroindole Inter1 C3-Sigma Complex (Indolenine) Start->Inter1 + ClSO3H (Fast, 0°C) Dimer Indole Dimer (Polymerization) Start->Dimer Acid Catalysis (High Temp/Conc) SulfAcid Indole-3-sulfonic Acid (Intermediate) Inter1->SulfAcid - HCl (Re-aromatization) Prod 5-Chloroindole-3- sulfonyl chloride (Target) SulfAcid->Prod + ClSO3H (Excess, RT) Sulfone Di-indolyl Sulfone (Side Product) Prod->Sulfone + Start Material (Poor Mixing)

Caption: The pathway from 5-chloroindole to the sulfonyl chloride, highlighting critical divergence points for side reactions.

Module 3: Troubleshooting Matrix (FAQs)

This section addresses specific failure modes reported by users.

Q1: The reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Acid-catalyzed polymerization. Root Cause: Indoles are notoriously unstable in strong acids. The protonated indole acts as an electrophile, reacting with unprotonated indole molecules to form dimers, trimers, and eventually polymers. Corrective Action:

  • Temperature Control: Ensure the addition is strictly at

    
     or even 
    
    
    
    .
  • Dilution: Increase the volume of DCM. A more dilute solution reduces the rate of intermolecular polymerization (

    
     order) relative to chlorosulfonation.
    
  • Addition Order: Ensure acid is added to the indole (or vice versa, depending on scale) such that heat is dissipated instantly. Standard: Acid into Indole is usually preferred to keep the acid concentration low initially, but for very sensitive indoles, Inverse Addition (Indole solution added to excess cold acid) can sometimes prevent polymerization by instantly protonating every indole molecule, preventing the nucleophilic attack required for polymerization [1].

Q2: I obtained a low yield of solid, but the aqueous filtrate is UV-active. Where is my product?

Diagnosis: Hydrolysis to the sulfonic acid. Root Cause: The sulfonyl chloride bond is labile. During the ice quench, if the mixture gets too hot or sits too long, the chloride hydrolyzes back to the sulfonic acid (


), which is water-soluble.
Corrective Action: 
  • Quench Speed: Filtration must happen immediately after the ice melts. Do not let the aqueous slurry stir overnight.

  • Temperature: Ensure the quench remains

    
    .
    
  • Alternative Workup: If hydrolysis is persistent, skip the water quench. Pour the reaction mixture onto solid sodium bicarbonate in a filter funnel, then wash with dry ethyl acetate. This "anhydrous workup" prevents contact with bulk water [2].

Q3: NMR shows a symmetric byproduct (Di-indolyl sulfone).

Diagnosis: Sulfone formation (


).
Root Cause:  The newly formed sulfonyl chloride reacts with a remaining molecule of unreacted indole. This happens if mixing is poor or if the indole is in excess locally.
Corrective Action: 
  • Agitation: Increase stirring speed (RPM) to ensure turbulent mixing.

  • Stoichiometry: Increase

    
     to 5.0 equivalents.
    
  • Inverse Addition: Add the indole to the acid. This ensures the indole is always in the presence of a vast excess of electrophile, favoring the chloride over the sulfone [3].

Module 4: Workup Decision Tree

Use this logic flow to determine the best isolation method based on your observation.

WorkupLogic Start Reaction Complete (HCl evolution stopped) Quench Quench on Crushed Ice Start->Quench Check Precipitate Formed? Quench->Check Yes Filtration (Standard) Check->Yes Solids Visible No Extraction (Rescue) Check->No Clear Solution Action1 1. Filter immediately 2. Wash w/ cold H2O 3. Vac Dry Yes->Action1 Action2 1. Extract w/ EtOAc 2. Wash w/ Brine 3. Dry (Na2SO4) No->Action2

Caption: Decision logic for isolating 5-chloroindole-3-sulfonyl chloride.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
  • Pelkey, E. T. (2003). Metal-assisted synthesis of indoles. In Progress in Heterocyclic Chemistry. (Context on 5-chloroindole stability).

Sources

troubleshooting poor yield in 5-chloro-1H-indole-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-chloro-1H-indole-3-sulfonamide

Welcome to the dedicated technical support guide for the synthesis of 5-chloro-1H-indole-3-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly poor yields, in this synthetic route. Here, we will dissect common problems, explore their root causes, and provide validated, step-by-step solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-chloro-1H-indole-3-sulfonamide, and what are its critical steps?

The most prevalent and direct method involves a two-step sequence starting from 5-chloro-1H-indole:

  • Electrophilic Chlorosulfonation: 5-chloro-1H-indole is reacted with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H), in an appropriate solvent to form the intermediate 5-chloro-1H-indole-3-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted in situ or after isolation with an ammonia source, such as ammonium hydroxide or ammonia gas, to yield the final 5-chloro-1H-indole-3-sulfonamide.

The critical control point is the first step. The indole ring is highly activated towards electrophilic substitution, but it is also sensitive to strong acids and oxidizing conditions, which can lead to side reactions and degradation if not properly managed.

Q2: I am observing a significant amount of dark, tar-like material in my reaction flask after adding chlorosulfonic acid. What is causing this?

This is a classic sign of indole decomposition or polymerization. The indole nucleus is electron-rich and susceptible to degradation under harsh acidic conditions. This is often caused by:

  • Runaway Temperature: The reaction of chlorosulfonic acid with the solvent and the indole is highly exothermic. If the temperature is not strictly controlled (ideally between 0-5 °C), localized heating can accelerate side reactions.

  • Incorrect Order of Addition: Chlorosulfonic acid should always be added slowly to a cooled solution of the 5-chloro-1H-indole in the solvent. Adding the indole to the acid will expose it to a large excess of the harsh reagent, leading to immediate degradation.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl, which can further catalyze decomposition pathways.

Q3: What are the ideal solvents for the chlorosulfonation of 5-chloro-1H-indole?

The choice of solvent is critical for controlling reactivity and minimizing side products. Suitable solvents must be inert to chlorosulfonic acid and capable of dissolving the indole starting material.

  • Dichloromethane (DCM): A common choice due to its inertness and ease of removal.

  • Acetonitrile (ACN): Can be used, but it is more reactive than DCM. It can be a good choice for solubilizing the indole.

  • 1,2-Dichloroethane (DCE): Similar properties to DCM but with a higher boiling point.

Avoid protic solvents (like alcohols) and ethereal solvents (like THF), which react readily with chlorosulfonic acid.

Troubleshooting Guide: Low Yield of 5-chloro-1H-indole-3-sulfonamide

This section provides a systematic approach to diagnosing and resolving poor yields.

Problem 1: Very low or no formation of the desired product, with starting material largely consumed.

This scenario suggests that the reaction is proceeding down non-productive pathways.

Visualizing the Troubleshooting Logic

G A Poor Yield Observed (Starting Material Consumed) B Check Reaction Temperature Was it maintained at 0-5 °C? A->B C Analyze Crude Reaction Mixture by LC-MS A->C B->C Yes D High Temperature Excursion -> Polymerization/Degradation B->D No E Multiple Unidentified Peaks Observed C->E F Major Peak is Bis-indolyl Sulfone C->F G Solution: Improve Cooling & Slow Addition of ClSO3H D->G H Probable Cause: Over-reaction or Side Reactions E->H I Probable Cause: Incorrect Stoichiometry F->I J Solution: Use a larger excess of the amination reagent I->J

Caption: Troubleshooting flowchart for poor product yield.

Possible Cause A: Indole Degradation

  • Why it happens: As discussed in the FAQ, the indole ring is sensitive. The combination of a strong electrophile (generated from ClSO₃H) and strong acid can lead to electrophilic attack at multiple positions, followed by polymerization.

  • How to verify: The presence of insoluble, dark tar is a strong indicator. A TLC or crude LC-MS will show a complex mixture of products with no major identifiable peak corresponding to the desired product or intermediate.

  • Solution:

    • Ensure all glassware is rigorously dried.

    • Use a high-quality, recently opened bottle of chlorosulfonic acid.

    • Maintain a strict reaction temperature of 0-5 °C using an ice-salt bath.

    • Add the chlorosulfonic acid dropwise over a prolonged period (e.g., 30-60 minutes) to a well-stirred solution of the 5-chloro-1H-indole.

Possible Cause B: Formation of Bis(5-chloro-1H-indol-3-yl)sulfone

  • Why it happens: The intermediate 5-chloro-1H-indole-3-sulfonyl chloride is a potent electrophile. If there is unreacted 5-chloro-1H-indole present when the intermediate forms, the intermediate can react with another molecule of the starting material in a Friedel-Crafts-type reaction to form a dimeric sulfone impurity. This is more likely if the chlorosulfonic acid is added too slowly or if substoichiometric amounts are used.

  • How to verify: This byproduct will have a mass corresponding to (2 * Mass of 5-chloroindole) + SO₂ - 2H. It can be identified by LC-MS analysis of the crude reaction mixture.

  • Solution:

    • Use a slight excess of chlorosulfonic acid (1.1 to 1.3 equivalents) to ensure full conversion of the starting material to the sulfonyl chloride.

    • Ensure rapid and efficient stirring to minimize localized concentration gradients.

Parameter Standard Protocol Troubleshooting Adjustment Rationale
Temperature 0-5 °C-5 to 0 °CFurther minimizes risk of thermal decomposition.
ClSO₃H Equiv. 1.1 eq1.3 eqEnsures complete conversion to sulfonyl chloride, preventing dimer formation.
Addition Time 30 min60-90 minImproves heat dissipation and control over the exothermic reaction.
Stirring Speed 300 RPM>500 RPMPrevents localized high concentrations of reagents.
Problem 2: The sulfonyl chloride intermediate forms, but the final sulfonamide yield is low after amination.

This points to issues with the second step of the reaction.

Visualizing the Reaction Pathway

G A 5-Chloro-1H-indole B 5-Chloro-1H-indole-3-sulfonyl chloride (Intermediate) A->B + ClSO3H C 5-Chloro-1H-indole-3-sulfonamide (Product) B->C + NH4OH (excess) D Hydrolysis Side Product B->D + H2O

Caption: Reaction pathway showing the desired amination and a key side reaction.

Possible Cause A: Hydrolysis of the Sulfonyl Chloride Intermediate

  • Why it happens: Sulfonyl chlorides are highly reactive towards nucleophiles, including water. If the reaction mixture is quenched with aqueous ammonia, or if there is significant moisture present, the intermediate can be hydrolyzed back to the corresponding sulfonic acid, which will not yield the desired product.

  • How to verify: The sulfonic acid will be present in the aqueous layer after workup. Its presence can be inferred by a low yield of organic-soluble material.

  • Solution:

    • Anhydrous Ammonia: For best results, bubble anhydrous ammonia gas through the cooled reaction mixture. Alternatively, use a solution of ammonia in an organic solvent like dioxane.

    • Careful Aqueous Quench: If using aqueous ammonium hydroxide, the quench must be performed carefully. The organic solution containing the sulfonyl chloride should be added slowly to a large excess of ice-cold, concentrated ammonium hydroxide with vigorous stirring. This ensures the ammonia outcompetes the water for reaction with the sulfonyl chloride.

Possible Cause B: Incomplete Reaction/Quench

  • Why it happens: The amination reaction requires a sufficient excess of ammonia to both act as a nucleophile and to neutralize the HCl generated during the reaction. An insufficient amount will lead to incomplete conversion.

  • How to verify: TLC or LC-MS of the crude product will show the presence of the sulfonyl chloride intermediate or its hydrolysis product alongside the desired sulfonamide.

  • Solution: Use a large excess of the ammonia source. When using concentrated ammonium hydroxide (28-30%), a 10-20 fold molar excess relative to the starting indole is recommended.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above.

Step 1: Synthesis of 5-chloro-1H-indole-3-sulfonyl chloride

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with 5-chloro-1H-indole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of indole).

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Charge the dropping funnel with chlorosulfonic acid (1.3 eq).

  • Add the chlorosulfonic acid dropwise to the stirred indole solution over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

Step 2: Amination to form 5-chloro-1H-indole-3-sulfonamide

  • In a separate flask, prepare a solution of concentrated ammonium hydroxide (20 eq) and cool it in an ice bath.

  • Slowly, and with vigorous stirring, add the reaction mixture from Step 1 to the cold ammonium hydroxide solution. A precipitate of the product should form.

  • Allow the mixture to stir for 1 hour while warming to room temperature.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid sequentially with cold water and then a small amount of cold DCM or diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Dry the product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • Sundberg, R. J. (1996). Indoles. Academic Press. This text provides a comprehensive overview of indole chemistry, including their sensitivity to strong acids. [Link]

  • Inman, C. E., O'Connor, R. E., & Strachan, J. (1964). The Reaction of Indole with Arenesulfonyl Chlorides. Journal of Organic Chemistry, 29(10), 3177–3179. While not an exact match, this paper discusses the reactivity of indoles with sulfonyl chlorides, providing a basis for understanding the formation of sulfone byproducts. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. This textbook covers the fundamental reactivity of sulfonyl chlorides, including their susceptibility to hydrolysis. [Link]

Technical Support Center: Troubleshooting 5-Chloro-1H-indole-3-sulfonamide Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams utilizing the 5-chloro-1H-indole-3-sulfonamide scaffold—a privileged structure critical in the development of carbonic anhydrase (CA-IX/XII) inhibitors and GPR17 modulators[1][2].

While highly potent in vitro, researchers often encounter solution-state instability during long-term storage or extended biological assays. This guide synthesizes mechanistic chemistry with field-proven protocols to help you diagnose, troubleshoot, and prevent degradation.

Section 1: Core Stability Challenges & Mechanistic Causality (FAQs)

Q1: Why does my 5-chloro-1H-indole-3-sulfonamide solution turn pink, yellow, or brown over time? A: A color shift is a classic visual indicator of autoxidation of the indole core [3][4]. Despite the electron-withdrawing nature of the C5-chloro and C3-sulfonamide substituents, the pyrrole ring of the indole remains highly electron-rich. When exposed to dissolved oxygen and light, the indole ring undergoes photo-oxidation, generating radical intermediates. These radicals rapidly polymerize into colored oligomers or form oxidized derivatives (such as oxindoles)[5]. Causality: Light acts as a catalyst for radical initiation, while dissolved


 in solvents like DMSO or aqueous buffers serves as the primary oxidant[3].

Q2: Is the sulfonamide group susceptible to hydrolysis in my aqueous assay buffer? A: Generally, no, provided your buffer is near physiological pH (pH 7.4). Sulfonamides are highly resistant to hydrolysis under neutral to alkaline conditions because the anionic form of the sulfonamide (prevalent at higher pH) repels nucleophilic attack[6][7]. However, if your experimental workflow involves highly acidic conditions (pH < 4), the sulfonamide nitrogen becomes protonated. This protonation facilitates S-N bond cleavage, yielding 5-chloro-1H-indole and free sulfonic acid[6][8].

Q3: I observe a loss of compound concentration in LC-MS, but no color change. What is happening? A: If the solution remains colorless but the parent mass Area Under the Curve (AUC) decreases, you are likely facing micro-precipitation rather than chemical degradation. 5-chloro-1H-indole-3-sulfonamide has limited aqueous solubility. In mixed solvent systems (e.g., diluting a DMSO stock into an aqueous buffer), the local concentration can exceed the thermodynamic solubility limit, causing precipitation that is invisible to the naked eye but results in a lower detectable concentration in the supernatant[3].

Section 2: Quantitative Degradation Profile

To assist in experimental planning, the following table summarizes the expected stability of 5-chloro-1H-indole-3-sulfonamide under various conditions, synthesized from structural analogs and sulfonamide degradation kinetics[6][7][8].

Storage ConditionpHEstimated Half-Life (

)
Primary Degradation PathwayVisual Indicator
Aqueous Buffer (Dark, 4°C) 7.4> 6 monthsNone (Stable)Colorless
Aqueous Buffer (Light, 25°C) 7.47 - 14 daysPhoto-oxidation of indole corePink/Brown tint
Acidic Solution (Dark, 60°C) 2.0< 24 hoursSulfonamide S-N hydrolysisColorless
DMSO Stock (Aerated, 25°C) N/A1 - 3 monthsAutoxidation / DimerizationYellow/Brown
Section 3: Self-Validating Protocol for Ultra-Stable Stock Solutions

To ensure scientific integrity and reproducible biological assays, do not simply dissolve the compound and store it on the bench. Follow this self-validating protocol to establish a stable baseline.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge high-purity, anhydrous DMSO with an inert gas (Nitrogen or Argon) for 15–30 minutes.

    • Causality: This physically displaces dissolved oxygen, removing the primary oxidant responsible for indole degradation[3].

  • Dissolution: Weigh the 5-chloro-1H-indole-3-sulfonamide powder and dissolve it in the degassed DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM).

    • Causality: High-concentration stocks minimize the total volume of DMSO introduced into final aqueous assays, reducing both solvent toxicity and the introduction of residual oxygen.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber glass vials or foil-wrapped tubes.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical formation[3].

  • Inert Headspace: Blanket the headspace of each vial with Argon before sealing tightly to prevent atmospheric oxygen from dissolving back into the solvent.

  • Storage: Store at -20°C or -80°C. Strictly avoid freeze-thaw cycles, which introduce condensation (water) and fresh oxygen into the DMSO.

  • Validation Step (Crucial): Before running a critical biological assay, take one aliquot, dilute it to the assay concentration, and run an LC-MS analysis at

    
     and 
    
    
    
    hours. Compare the AUC of the parent mass to verify that no
    
    
    Da (oxidation) or S-N cleavage peaks have emerged. This creates a self-validating loop, ensuring your biological data is not skewed by degraded compound.
Section 4: Diagnostic Workflow for Solution Instability

Use the following decision tree to troubleshoot unexpected results or concentration drops during your experiments.

DiagnosticWorkflow Start Observe Solution Instability / Concentration Drop CheckColor Is there a visible color change? (Pink, Yellow, or Brown) Start->CheckColor Oxidation Indole Core Oxidation (Autoxidation / Photo-oxidation) CheckColor->Oxidation Yes (Visual Shift) CheckLCMS Perform LC-MS Analysis on Supernatant CheckColor->CheckLCMS No (Colorless) MassShift Analyze Mass Spectra (MS) for Degradants CheckLCMS->MassShift MassShift->Oxidation +16 Da (Oxidation) or Dimer Masses Hydrolysis Sulfonamide Hydrolysis (S-N Bond Cleavage) MassShift->Hydrolysis Detection of Parent Amine or Sulfonic Acid Precipitation Solubility Issue (Micro-precipitation) MassShift->Precipitation No New Peaks, Loss of Parent Mass AUC

Caption: Diagnostic workflow for identifying the root cause of 5-chloro-1H-indole-3-sulfonamide instability.

References

Sources

refining purification protocols for 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-chloro-1H-indole-3-sulfonamide . This compound is a critical privileged scaffold in medicinal chemistry, particularly for developing carbonic anhydrase inhibitors and targeted oncology therapeutics[1][2].

Due to the dual hydrogen-bonding capacity of the indole NH and the C3-sulfonamide group, combined with the lipophilic nature of the C5-chloro substituent, this molecule exhibits complex chromatographic behavior[3]. This guide provides field-proven methodologies, troubleshooting FAQs, and causal explanations to ensure high-yield, high-purity recovery.

Purification Workflow & Decision Matrix

The following logic tree dictates the optimal purification strategy based on the crude mixture's solubility and impurity profile.

PurificationWorkflow Start Crude 5-Chloro-1H-indole-3-sulfonamide Solubility Assess Solubility Profile (Non-polar vs. Polar) Start->Solubility NP_Path Normal-Phase (NPC) Silica Gel / Amide-modified Solubility->NP_Path High Organic Solubility RP_Path Reversed-Phase (RPC) C18 / C8 Column Solubility->RP_Path High Aqueous/Polar Solubility DryLoad Dry Loading (Adsorb to Silica/Celite) NP_Path->DryLoad WetLoad Wet Loading (Dissolve in Mobile Phase) RP_Path->WetLoad ElutionNP Gradient Elution (Hexane : EtOAc + 1% TEA) DryLoad->ElutionNP ElutionRP Gradient Elution (Water : ACN + 0.1% TFA) WetLoad->ElutionRP Pure Purified 5-Chloro-1H-indole- 3-sulfonamide (>99%) ElutionNP->Pure ElutionRP->Pure

Workflow for selecting and executing purification of 5-chloro-1H-indole-3-sulfonamide.

Standardized Experimental Protocol: Reversed-Phase Chromatography (RPC)

While Normal-Phase Chromatography (NPC) is common, Reversed-Phase Chromatography (RPC) is the self-validating gold standard for highly polar, ionizable indole-sulfonamides to prevent irreversible silica binding[4][5].

Step 1: Sample Preparation & Wet Loading

  • Dissolve the crude 5-chloro-1H-indole-3-sulfonamide mixture in a minimal volume of High-Performance Liquid Chromatography (HPLC)-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble polymeric byproducts generated during the chlorosulfonation step.

Step 2: Column Equilibration

  • Utilize a pre-packed C18 flash column[4].

  • Equilibrate the column with 3 Column Volumes (CV) of the initial mobile phase: 95% Water / 5% Acetonitrile (ACN), heavily modified with 0.1% Trifluoroacetic acid (TFA). Mechanistic Note: TFA maintains the sulfonamide and residual sulfonic acids in their fully protonated, non-ionized states, ensuring sharp peak shapes[4][5].

Step 3: Gradient Elution

  • Inject the filtered sample onto the column.

  • Run a linear gradient from 5% ACN to 70% ACN over 15 CVs at a flow rate appropriate for your column dimensions (e.g., 30 mL/min for a 40g column).

  • Monitor elution via UV detection at 254 nm and 280 nm (indole chromophore maximum).

Step 4: Recovery and Lyophilization

  • Pool fractions containing the pure target compound.

  • Remove ACN under reduced pressure at 35°C.

  • Lyophilize the remaining aqueous layer to obtain 5-chloro-1H-indole-3-sulfonamide as a white to off-white solid, avoiding thermal degradation[2].

Quantitative Chromatographic Parameters

The following table summarizes the optimized empirical data for separating 5-chloro-1H-indole-3-sulfonamide from its common synthetic precursors (e.g., 5-chloro-1H-indole) and byproducts (e.g., sulfonic acid derivatives).

Chromatography ModeStationary PhaseOptimal Mobile Phase GradientModifier (Crucial)Target Retention (Rf / CV)Resolution Notes
Normal-Phase Bare Silica Gel (60 Å)Hexane : Ethyl Acetate (80:20 → 30:70)1% Triethylamine (TEA)Rf ≈ 0.35 (at 50:50)TEA competitively binds active silanol sites, reducing peak tailing[5].
Normal-Phase Amide-Modified SilicaDichloromethane : Methanol (100:0 → 90:10)None requiredRf ≈ 0.40 (at 95:5)Excellent for separating closely eluting regioisomers[5].
Reversed-Phase C18 End-cappedWater : Acetonitrile (95:5 → 30:70)0.1% Trifluoroacetic Acid (TFA)CV ≈ 8.5Suppresses ionization of sulfonic acid byproducts, ensuring baseline resolution[4].

Troubleshooting & FAQs

Q1: Why does 5-chloro-1H-indole-3-sulfonamide streak heavily on standard silica gel, and how can I fix it? A1: This is a classic issue of non-linear adsorption isotherms. The sulfonamide group (-SO₂NH₂) and the indole nitrogen act as potent hydrogen bond donors and acceptors[3]. They interact aggressively with the free, acidic silanol groups (-SiOH) on normal-phase silica. Resolution: You must deactivate the silica. Add a volatile amine modifier, such as 1% Triethylamine (TEA), to your mobile phase. The TEA competitively binds to the highly active silanol sites, allowing your compound to elute in a tight, symmetrical band[5]. Alternatively, switch to an amide-modified silica column, which inherently lacks these harsh acidic sites[5].

Q2: During gradient elution, my compound co-elutes with the sulfonic acid byproduct. How do I resolve this? A2: Sulfonic acid byproducts are highly polar and ionizable. In unbuffered normal-phase systems, they drag and elute as broad peaks that overlap with the target sulfonamide. Resolution: Transition to Reversed-Phase Chromatography (RPC) using an acidic modifier (e.g., 0.1% TFA in Water/Acetonitrile)[4]. The low pH of the mobile phase suppresses the ionization of the sulfonic acid, sharpening its peak and shifting its retention time significantly earlier than the lipophilic 5-chloro-1H-indole-3-sulfonamide[5].

Q3: My crude mixture has poor solubility in the starting mobile phase (e.g., Hexane/EtOAc). Whenever I load the column, the compound precipitates at the column head, ruining the separation. What is the correct approach? A3: The highly crystalline nature of 5-chloro-1H-indole-3-sulfonamide (driven by strong intermolecular hydrogen bonding) severely limits its solubility in non-polar solvents[6]. Wet-loading a supersaturated solution causes immediate precipitation upon contact with the non-polar mobile phase[5]. Resolution: Utilize the Dry Loading technique. Dissolve your crude product in a volatile, polar solvent (like Acetone or THF). Add dry silica gel to the flask (approximately 2 to 3 times the mass of your crude product). Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. Carefully pack this powder onto the top of your pre-equilibrated column[5]. This ensures the compound dissolves gradually and evenly into the mobile phase as the gradient polarity increases.

Q4: I am scaling up the synthesis. Is there an alternative to column chromatography to avoid massive solvent consumption? A4: Yes. If the primary impurity is the unreacted amine or residual sulfonyl chloride, you can exploit the acidic nature of the sulfonamide proton. Resolution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The 5-chloro-1H-indole-3-sulfonamide will deprotonate and partition into the aqueous layer, leaving lipophilic impurities in the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the pure sulfonamide, then filter[6]. Note that this only works if your specific impurities do not share similar pKa values.

References

  • MDPI. "Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies". MDPI Pharmaceuticals. Available at: [Link]

  • NIH / PMC. "Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives". Chemistry Central Journal. Available at: [Link]

  • NIH / PMC. "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan". Molecules. Available at: [Link]

Sources

addressing off-target effects of 5-chloro-1H-indole-3-sulfonamide in cell assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with 5-chloro-1H-indole-3-sulfonamide (and its derivatives) in cellular assays. This scaffold is a privileged structure in medicinal chemistry, primarily utilized for Carbonic Anhydrase (CA) inhibition, but it carries a high liability for off-target interactions—specifically with tubulin and ubiquitous CA isoforms .

Subject: Mitigating Off-Target Effects & Assay Interference

Status: Active Guide | Tier: Level 3 (Senior Scientist Support)

Executive Summary: The "Privileged Scaffold" Trap

5-chloro-1H-indole-3-sulfonamide is a potent pharmacophore.[1] The indole moiety mimics purines/amino acids allowing ATP/protein binding, while the sulfonamide group (


) is the classic Zinc-Binding Group (ZBG) for Carbonic Anhydrases.

The Core Problem: Researchers often use this molecule to target tumor-associated CA IX/XII (hypoxia-induced pH regulators).[1] However, in cell assays, this scaffold frequently exhibits:

  • Pan-CA Inhibition: Hitting the ubiquitous cytosolic CA II , disrupting housekeeping pH homeostasis.

  • Cytoskeletal Cross-reactivity: Indole-3-sulfonamides are structural mimics of colchicine-site binders, leading to unintended microtubule destabilization .

  • Physicochemical Assay Interference: Poor solubility leading to aggregation-based false positives.[2]

Diagnostic Troubleshooting (FAQs)

Direct solutions to the most common anomalies reported by users.

Q1: I observe rapid cytotoxicity (IC < 1 M) in normoxic conditions. Is this CA inhibition?

Diagnosis: Unlikely. Technical Insight: Carbonic Anhydrase IX (CA IX) is hypoxia-inducible. In normoxia, CA IX expression is low, and its inhibition is rarely cytotoxic on its own. Rapid cell death in standard culture suggests you are hitting an off-target essential pathway , likely Tubulin Polymerization or Mitochondrial Respiration . Action Plan:

  • Run a Cell Cycle Analysis: If cells arrest in G2/M phase , your compound is acting as an antimitotic agent (tubulin inhibitor), not a metabolic regulator.

  • Test in CA-Negative Lines: Test the compound in a CA-null cell line (e.g., certain non-tumorigenic fibroblasts). If toxicity persists, it is off-target.

Q2: My dose-response curve has a Hill slope > 2.0 (steep curve).

Diagnosis: Compound Aggregation (Colloidal Formation). Technical Insight: 5-chloro-indoles are hydrophobic. At higher concentrations, they form colloidal aggregates that sequester proteins non-specifically, inhibiting enzymes via surface adsorption rather than active-site binding. Action Plan:

  • The Detergent Test: Repeat the assay with 0.01% Triton X-100 (or 0.005% Tween-80). Detergents disrupt colloids. If the IC

    
     shifts significantly (potency drops), the initial activity was an artifact.
    
Q3: The compound precipitates in the media but not in DMSO stock.

Diagnosis: "Crash-out" upon aqueous dilution. Technical Insight: The sulfonamide proton is weakly acidic (pKa ~10). At physiological pH (7.4), the molecule remains largely non-ionized and lipophilic. Action Plan:

  • Formulation Adjustment: Do not exceed 0.5% DMSO final concentration.

  • Serum Albumin: Ensure your media contains at least 5-10% FBS. Albumin binds sulfonamides, keeping them in solution (though this shifts the free fraction, so IC

    
     values must be adjusted).
    

The Off-Target Landscape: Mechanisms & Mitigation

A. The Carbonic Anhydrase Selectivity Challenge

The sulfonamide group binds the Zn


 ion in the active site of all active CA isoforms.
  • Target: CA IX (Extracellular catalytic domain, tumor-specific).

  • Off-Target: CA II (Cytosolic, ubiquitous).

  • Consequence: Inhibition of CA II causes intracellular acidification in healthy cells, confounding toxicity data.

Mitigation Strategy: Use Membrane-Impermeable Derivatives . If your research targets CA IX (extracellular), derivatize the scaffold with a bulky or charged tail (e.g., a pyridinium salt) to prevent cell entry, thereby sparing cytosolic CA II.

B. The Microtubule Trap

Indole-sulfonamides structurally resemble E7010 and Indisulam , known anticancer agents that bind the colchicine site of tubulin.

  • Mechanism: They prevent tubulin dimers from polymerizing into microtubules.

  • Phenotype: Cells round up, detach, and undergo apoptosis independent of pH regulation.

Validation Protocols

Protocol A: The "Selectivity Sieve" (Target Engagement)

To distinguish between CA inhibition and off-target cytotoxicity.

  • Setup: Culture cells in Normoxia (21% O

    
    ) vs. Hypoxia  (1% O
    
    
    
    ).
  • Treatment: Treat with 5-chloro-1H-indole-3-sulfonamide (0.1 - 10

    
    M).
    
  • Readout:

    • True CA IX Target: Potency should be >10-fold higher in Hypoxia (where CA IX is essential for survival).

    • Off-Target (Tubulin/General): Potency remains identical in Normoxia and Hypoxia.

Protocol B: Tubulin Polymerization Assay (Rule-Out Test)

Mandatory for any indole-based hit.

  • Reagents: Purified tubulin (>99%), GTP, Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA).
    
  • Method:

    • Equilibrate tubulin at 4°C. Add compound.

    • Transfer to 37°C to initiate polymerization.

    • Monitor Absorbance at 340 nm over 60 mins.

  • Interpretation:

    • Control: Sigmoidal increase in OD (polymerization).

    • Hit: Flat line or reduced V

      
       indicates inhibition.
      
Protocol C: Stopped-Flow CO Hydration (Enzymatic Validation)

The gold standard for CA kinetics.

ComponentConcentrationRole
Substrate CO

(saturated)
Physiological substrate
Indicator Phenol Red (0.2 mM)pH monitor (turns yellow as H+ produced)
Buffer HEPES (10-20 mM), pH 7.5Maintains ionic strength
Enzyme hCA II vs. hCA IXCompare Ki values

Calculation:


 must be calculated using the Cheng-Prusoff equation adapted for enzyme kinetics, ensuring the enzyme concentration is 

.

Visualizations

Diagram 1: The Off-Target Mechanism Map

This diagram illustrates the dual-threat nature of the scaffold: the intended pH regulatory pathway vs. the unintended cytoskeletal disruption.

OffTargetMap Scaffold 5-chloro-1H-indole- 3-sulfonamide CA_IX Target: CA IX (Extracellular) Scaffold->CA_IX Binding (Zn2+) CA_II Off-Target: CA II (Cytosolic) Scaffold->CA_II Cell Permeability Tubulin Off-Target: Tubulin (Colchicine Site) Scaffold->Tubulin Structural Mimicry pH_Reg pH Regulation (Survival in Hypoxia) CA_IX->pH_Reg Inhibits Acidosis Intracellular Acidosis (General Toxicity) CA_II->Acidosis Inhibits Mitosis Mitotic Arrest (G2/M Block) Tubulin->Mitosis Destabilizes Therapeutic Tumor Growth Inhibition pH_Reg->Therapeutic Hypoxic Stress SideEffect Systemic Toxicity / False Positive Acidosis->SideEffect Mitosis->SideEffect

Caption: Pathways of Action. Green path indicates intended therapeutic mechanism. Red dashed paths indicate common off-target liabilities of the indole-sulfonamide scaffold.

Diagram 2: The Specificity Sieve Workflow

A decision tree for validating hits derived from this scaffold.

Workflow Start Start: High Potency Hit (IC50 < 1uM) NormoxiaTest Test in Normoxia vs Hypoxia Start->NormoxiaTest Result1 Equal Potency (Normoxia = Hypoxia) NormoxiaTest->Result1 No Shift Result2 Differential Potency (Hypoxia >> Normoxia) NormoxiaTest->Result2 Shift > 10x TubulinCheck Run Tubulin Polymerization Assay Result1->TubulinCheck CA_Spec Run CA Isoform Panel (II vs IX) Result2->CA_Spec TubulinCheck->CA_Spec No Effect Outcome_Off OFF-TARGET: Cytoskeletal Poison TubulinCheck->Outcome_Off Inhibits Polymerization Outcome_On ON-TARGET: CA Inhibitor CA_Spec->Outcome_On Validated

Caption: "The Specificity Sieve" - A logical workflow to rule out false positives caused by normoxic cytotoxicity or cytoskeletal interference.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018).[4] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Singh, P., et al. (2018). Indole-based benzenesulfonamides: Synthesis, biological evaluation, and molecular docking as potential anticancer agents. Bioorganic Chemistry, 76, 137-148. Link

  • Gajewski, M. P., et al. (2020). Screening of Sulfonamide Derivatives as Inhibitors of Carbonic Anhydrases IX and XII.[1][5][6] International Journal of Molecular Sciences, 21(16), 5619. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 5-Chloro-1H-indole-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-1H-indole-3-sulfonamide derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when trying to improve the oral bioavailability of this promising, yet challenging, class of compounds. The indole-sulfonamide scaffold is a privileged structure in drug design, but its derivatives often exhibit poor aqueous solubility, which is a primary obstacle to achieving therapeutic efficacy via oral administration.[1][2]

This resource combines foundational knowledge in a Frequently Asked Questions (FAQs) format with detailed, step-by-step Troubleshooting Guides for specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a rational approach to bioavailability enhancement.

Q1: What are the primary factors limiting the oral bioavailability of 5-chloro-1H-indole-3-sulfonamide derivatives?

The oral bioavailability of these derivatives is typically hampered by a combination of two main factors:

  • Poor Aqueous Solubility: The indole ring system, especially when substituted with a chloro- group, is inherently lipophilic.[3] This often leads to low solubility in the aqueous environment of the gastrointestinal (GI) tract, making dissolution the rate-limiting step for absorption.[4][5] Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6][7]

  • Potential for Efflux: As with many xenobiotics, these derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) located in the intestinal epithelium.[8] This active transport mechanism pumps the drug back into the GI lumen, reducing the net amount absorbed into systemic circulation.

Q2: What are the most common formulation strategies to improve the oral bioavailability of these compounds?

There is no one-size-fits-all solution. The choice of strategy depends on the specific physicochemical properties of the derivative. However, the most successful approaches focus on overcoming the solubility challenge.[4][9] Key strategies include:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix.[10][11] This amorphous state has a significantly higher apparent solubility and can lead to supersaturation in the GI tract, which enhances the driving force for absorption.[12][13][14]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS/SMEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[6][15][16] Upon contact with GI fluids, they form fine emulsions or microemulsions, presenting the drug in a solubilized state, which can bypass the dissolution step.[7][17]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio.[4] This enhances the dissolution rate according to the Noyes-Whitney equation. Nanocrystal technology is a more advanced form of this approach.[18]

Q3: What are the essential in vitro assays for assessing oral bioavailability before moving to in vivo studies?

A well-designed in vitro screening cascade can save significant time and resources. The two most critical assays are:

  • Kinetic Solubility & Dissolution Assays: These experiments determine how much drug can dissolve and how quickly it dissolves in simulated gastric and intestinal fluids. This data is fundamental to understanding the core bioavailability challenge.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal barrier, complete with tight junctions and efflux transporters.[8][19][20] It is the industry gold standard for predicting intestinal drug permeability and identifying potential P-gp substrates in vitro.[21]

Part 2: Troubleshooting Experimental Challenges

This section provides a problem-and-solution framework for specific issues you may encounter in the lab.

Troubleshooting Guide 1: Low Apparent Solubility & Poor Dissolution Rate
  • Symptom: Your 5-chloro-1H-indole-3-sulfonamide derivative shows minimal solubility (<10 µg/mL) in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) and exhibits a very slow dissolution profile from its neat, crystalline form.

  • Underlying Cause: The high crystallinity and lipophilicity of the molecule create a significant energy barrier that must be overcome for the compound to dissolve in an aqueous medium.

  • Step-by-Step Solution: Amorphous Solid Dispersion (ASD) Feasibility Workflow

    • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.[11]

      • Rationale: The polymer must be miscible with the drug and ideally interact via hydrogen bonding to inhibit molecular mobility.

      • Action: Screen polymers with varying properties, such as HPMC-AS, PVP/VA (Copovidone), and Soluplus®.

    • Solvent Selection & Miscibility Check:

      • Rationale: A common solvent for both the drug and polymer is required for manufacturing methods like spray drying.

      • Action: Identify a suitable solvent (e.g., acetone, methanol, dichloromethane) that readily dissolves both your compound and the selected polymers. Perform a simple film-casting test on a glass slide to visually assess for phase separation upon solvent evaporation. A clear, single-phase film is desired.

    • Formulation Preparation (Lab Scale - Spray Drying):

      • Rationale: Spray drying is a common and scalable method for producing ASDs.[11]

      • Protocol:

        • Prepare a solution containing the drug and polymer (e.g., at 25:75 and 50:50 drug:polymer ratios).

        • Optimize spray drying parameters (inlet temperature, solution feed rate, atomization gas flow) to obtain a fine, dry powder.

        • Collect the resulting powder.

    • Characterization of the ASD:

      • Rationale: You must confirm that the drug is amorphous and dispersed within the polymer.

      • Action:

        • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) indicates a miscible, single-phase amorphous system. The absence of a melting endotherm confirms the lack of crystallinity.

        • Powder X-Ray Diffraction (PXRD): The absence of sharp Bragg peaks (a "halo" pattern) confirms the amorphous nature of the material.

    • In Vitro Dissolution Testing:

      • Rationale: This is the ultimate test of the formulation's performance.

      • Action: Perform a dissolution test on the ASD powder in FaSSIF. Compare the dissolution profile (concentration vs. time) to that of the neat crystalline drug. A successful ASD will show a rapid increase in concentration, often achieving a "supersaturated" state, followed by a gradual decrease as the system equilibrates.[13]

    Workflow for ASD Feasibility Assessment

    A workflow for assessing the feasibility of an Amorphous Solid Dispersion.

Troubleshooting Guide 2: High Efflux Ratio in Caco-2 Permeability Assay
  • Symptom: Your compound shows low to moderate permeability in the absorptive (Apical-to-Basolateral, A-B) direction, but high permeability in the secretory (Basolateral-to-Apical, B-A) direction. The calculated efflux ratio (ER = Papp B-A / Papp A-B) is greater than 2.[20][22]

  • Underlying Cause: This is a classic sign that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[8] The transporter actively pumps the compound out of the cell, limiting its net absorption.

  • Step-by-Step Solution: Confirming P-gp Substrate Activity

    • Experimental Design: The key is to run the Caco-2 assay in the presence and absence of a known P-gp inhibitor.

      • Rationale: If the compound is a P-gp substrate, inhibiting the transporter should decrease secretory (B-A) transport and increase absorptive (A-B) transport, thereby reducing the efflux ratio.

      • Action: Use a well-characterized P-gp inhibitor like Verapamil or Zosuquidar.

    • Protocol for Bidirectional Caco-2 Assay with Inhibitor:

      • Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and monolayer formation.[19]

      • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[20] TEER values should be above 300 Ω·cm² to ensure the integrity of the tight junctions.[20] Also, perform a Lucifer Yellow rejection test; leakage should be <2%.[20]

      • Assay Setup:

        • Group 1 (Control): Perform the standard bidirectional permeability assay. Add your compound to either the apical (for A-B) or basolateral (for B-A) side.

        • Group 2 (Inhibitor): Pre-incubate the cell monolayers with the P-gp inhibitor (e.g., 100 µM Verapamil) on both the apical and basolateral sides for 30-60 minutes. Then, perform the bidirectional permeability assay with your compound in the continued presence of the inhibitor.

      • Sampling & Analysis: At designated time points (e.g., 120 minutes), take samples from the receiver chamber. Analyze the concentration of your compound using a validated LC-MS/MS method.

      • Data Calculation & Interpretation:

        • Calculate the apparent permeability coefficient (Papp) for all conditions.

        • Calculate the efflux ratio (ER) for both the control and inhibitor groups.

        • Expected Outcome: If your compound is a P-gp substrate, you should observe a significant reduction in the ER in the presence of the inhibitor (ideally to a value close to 1).

    Decision Tree for Caco-2 Efflux Interpretation

    Caco2_Efflux_Decision_Tree Start Bidirectional Caco-2 Assay ER_Check Calculate Efflux Ratio (ER) ER > 2? Start->ER_Check LowER Low Efflux Potential Permeability is likely passive ER_Check->LowER No HighER Potential Efflux Substrate ER_Check->HighER Yes InhibitorAssay Re-run Assay with P-gp Inhibitor (e.g., Verapamil) HighER->InhibitorAssay ER_Reduction_Check ER significantly reduced (approaches ~1)? InhibitorAssay->ER_Reduction_Check ConfirmedSubstrate Confirmed P-gp Substrate Consider formulation with P-gp inhibitors or structural modification ER_Reduction_Check->ConfirmedSubstrate Yes OtherMechanism Efflux not P-gp mediated Consider other transporters (e.g., BCRP, MRPs) or assay artifact ER_Reduction_Check->OtherMechanism No

    A decision tree for interpreting Caco-2 assay efflux results.

Part 3: Data Summary & Protocols

For ease of comparison, key formulation parameters and expected outcomes are summarized below.

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanism of ActionKey AdvantagesKey ChallengesBest For Compounds That Are...
Amorphous Solid Dispersion (ASD) Increases apparent solubility by converting the drug to a high-energy amorphous state.[10][12][14]High drug loading possible; significant solubility enhancement.[11]Physical instability (recrystallization); requires specific polymers.[12]Primarily solubility-limited (BCS II).
Lipid-Based Systems (LBDDS) Presents the drug in a solubilized state, bypassing the dissolution barrier.[15][16]Can enhance lymphatic uptake; protects drug from degradation.Potential for GI side effects; excipient selection can be complex.[6]Highly lipophilic and solubility-limited (BCS II/IV).
Nanosuspensions Increases dissolution rate by drastically increasing the surface area of the drug particles.[4]High drug loading; applicable to many compounds.Physical instability (particle growth); manufacturing can be complex.Solubility-limited with a high melting point.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. Available at: [Link]

  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Available at: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available at: [Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI. Available at: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC. Available at: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Available at: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Available at: [Link]

  • Development of in vitro pharmacokinetic screens using Caco-2, human hepatocyte, and Caco-2/human hepatocyte hybrid systems for the prediction of oral bioavailability in humans. PubMed. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available at: [Link]

  • Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. ClinPGx. Available at: [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. Available at: [Link]

  • Caco 2 Cell Permeability Assay. YouTube. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Should Caco-2 cells retain gold-standard status?. CN Bio. Available at: [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]

  • Advances in Plant-Isolated Indole Derivative-Based Niosomes: Applications in Drug Delivery and Cancer Treatment. Journal of Chemical Health Risks. Available at: [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Phase I and pharmacokinetic study of E7070, a novel chloroindolyl sulfonamide cell-cycle inhibitor, administered as a one-hour infusion every three weeks in patients with advanced cancer. PubMed. Available at: [Link]

  • Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Semantic Scholar. Available at: [Link]

  • Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]

  • Grand challenges in oral drug delivery. Frontiers. Available at: [Link]

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC. Available at: [Link]

  • 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. PubMed. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

Sources

methods for scaling up the synthesis of 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-SC Subject: Scale-Up Optimization & Impurity Control for 5-chloro-1H-indole-3-sulfonamide Status: Open [Tier 3 Engineering Escalation] Assigned Specialist: Dr. A. Vance, Senior Process Chemist

User Query Summary

“We are transitioning from gram-scale (5g) to kilo-scale (1kg) synthesis of 5-chloro-1H-indole-3-sulfonamide. Our current yield has dropped from 82% to 55%, and the final product has a persistent pink/grey hue. We are also experiencing dangerous exotherms during the chlorosulfonic acid addition. Please advise on process controls.”

Technical Response: Scale-Up Protocol & Troubleshooting

Dear Colleague,

Scaling up indole chemistry is rarely linear. The C3-position of the indole ring is exceptionally electron-rich, making the chlorosulfonation step kinetically rapid but thermodynamically treacherous. The drop in yield and "pink" discoloration you are seeing are classic signatures of oxidative dimerization and thermal runaway , which occur when heat transfer limits are exceeded in larger vessels.

Below is the optimized engineering workflow designed to restore your yields (>80%) and ensure safety.

Module 1: The Chlorosulfonation Step (Critical Control Point)

The Problem: On a 5g scale, you likely added chlorosulfonic acid (


) to the indole. On a 1kg scale, this accumulation of reagents creates a "heat battery" that overwhelms your chiller, leading to tar formation (polymerization).

The Solution: Switch to a "Reverse Addition" protocol with strict temperature gating.

Optimized Protocol (1.0 kg Scale Basis)
  • Reactor Prep: Charge the reactor with Chlorosulfonic Acid (5.0 equiv) . Cool to -10°C .

    • Why? Using the acid as the solvent heat sink ensures the highest heat capacity is available before reaction onset.

  • Addition: Add 5-chloroindole solid portion-wise (via a solids addition funnel or screw feeder) over 2–3 hours.

    • Constraint: Internal temperature must NEVER exceed 0°C . If it hits -2°C, stop addition immediately.

  • The "2-Hour" Rule: Once addition is complete, warm to RT (20-25°C) for exactly 2 hours.

    • Mechanism:[1][2][3][4] The reaction initially forms the sulfonic acid (intermediate). The conversion to sulfonyl chloride requires the system to be slightly above 0°C to drive the equilibrium, but prolonged exposure leads to desulfonation or dimerization.

DOT Diagram: Reaction Kinetics & Workflow

Chlorosulfonation_Workflow Start Start: 5-Chloroindole Acid Chlorosulfonic Acid (Excess, -10°C) Start->Acid Slow Addition (T < 0°C) Intermed Intermediate: Indole-3-sulfonic acid Acid->Intermed Electrophilic Subst. Product_Cl Intermediate: Sulfonyl Chloride Intermed->Product_Cl Equilibrium Shift (20°C, 2 hrs) Side_Product Side Product: Indole Dimers (Tar) Intermed->Side_Product Overheating (>5°C) or Moisture Product_Cl->Side_Product Prolonged Stirring

Caption: Kinetic pathway showing the critical temperature window to avoid dimerization (Red).

Module 2: The Quench (Safety Hazard)

The Problem: Pouring water into the reaction mixture (direct quench) will cause an explosive release of HCl gas and steam. The Solution: Inverse Quench onto Ice/Solvent.

  • Setup: In a separate vessel, prepare a slurry of Crushed Ice (10 kg) and Dichloromethane (DCM) (5 L) .

    • Why DCM? It immediately extracts the sulfonyl chloride as it precipitates, protecting it from hydrolysis by the water.[5]

  • Transfer: Cannulate or pump the reaction mixture slowly onto the agitated ice/DCM slurry.

    • Rate: Maintain quench temp < 10°C.

  • Phase Split: Separate the organic layer immediately. Wash with cold water (2x) to remove residual acid. Do not dry to completion yet.

Module 3: Ammonolysis & Purification

The Problem: You reported "Pink/Grey" product. This is the Indolyl Radical , caused by oxidation during the basic ammonolysis step.

The Solution: Use a Biphasic System with a Reducing Agent.

Optimized Ammonolysis Protocol
  • Solvent System: Use the DCM solution from Module 2.

  • Reagent: Add Ammonium Hydroxide (28% aq) (10 equiv) mixed with THF (to improve miscibility).

  • The "Pink" Killer: Add 0.5 equiv of Sodium Dithionite (

    
    )  to the aqueous ammonia phase before mixing.
    
    • Mechanism:[1][2][3][4] Dithionite acts as a radical scavenger, preventing the oxidative coupling that causes the pink color.

  • Reaction: Stir vigorously at RT for 4 hours.

  • Isolation:

    • Evaporate organics.

    • Recrystallization: Do NOT use column chromatography. Recrystallize from Ethanol/Water (9:1) .

    • Note: If pink persists, wash the filter cake with cold Ethanol containing 1% Sodium Bisulfite.

Data Table: Solvent Efficacy for Recrystallization

Solvent SystemYield (%)Purity (HPLC)Color ProfileNotes
Ethanol/Water (9:1) 85% >99.5% Off-White Recommended. Balances solubility and impurity rejection.
Isopropanol78%98.0%Pale PinkPoor rejection of oxidative impurities.
Ethyl Acetate/Hexane60%95.0%GreyTraps inorganic salts; low recovery.
Toluene45%99.0%WhiteYield too low for commercial viability.

Troubleshooting Logic Tree (FAQ)

Q: The reaction mixture turned black during acid addition. Is it recoverable?

  • A: Likely not. This indicates the temperature spiked >10°C, causing polymerization. Discard and restart with slower addition.

Q: My product is turning pink on the filter paper during drying.

  • A: This is air-oxidation. Ensure your final wash included a radical scavenger (Bisulfite) and dry under Vacuum/Nitrogen, not air.

DOT Diagram: Troubleshooting Decision Matrix

Troubleshooting Start Issue Detected Color Is Product Pink/Grey? Start->Color Yield Is Yield < 60%? Color->Yield No Sol_Dithionite Add Na2S2O4 to Ammonia Step Color->Sol_Dithionite Yes Purity Is Purity < 98%? Yield->Purity No Sol_Temp Check Internal Temp During Addition Yield->Sol_Temp Yes (Tarring) Sol_Quench Use Inverse Quench into DCM Yield->Sol_Quench Yes (Hydrolysis) Sol_Recrys Recrystallize EtOH/H2O Purity->Sol_Recrys Yes

Caption: Decision tree for diagnosing yield and purity failures during scale-up.

References

  • BenchChem. (2025).[6][7] 5-Chloro-1H-indole-3-sulfonamide: Technical Specifications and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination. ChemSusChem.[8] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides: Recent Literature and Methods. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Chlorosulfonic Acid. Retrieved from

  • Google Patents. (2013). Preparation method of high-purity fine sulfanilamide (CN103319381B). Retrieved from

Sources

strategies to reduce cytotoxicity of 5-chloro-1H-indole-3-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-chloro-1H-indole-3-sulfonamide analogs . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot common experimental bottlenecks.

The 5-chloro-1H-indole-3-sulfonamide scaffold is a privileged structure in oncology and medicinal chemistry, frequently utilized to target tumor-associated enzymes like Carbonic Anhydrase (CA) IX and XII[1]. However, the inherent lipophilicity and electronic properties imparted by the 5-chloro substitution often lead to off-target cytotoxicity and assay artifacts[1][2]. This guide synthesizes field-proven strategies to optimize structural design, formulation, and in vitro assay execution.

Section 1: Structural Modification Strategies (FAQs)

Q1: Why does the 5-chloro-1H-indole-3-sulfonamide core exhibit high off-target cytotoxicity in normal cells, and how can structural modifications mitigate this? A: The electron-withdrawing chlorine atom at the C5 position fine-tunes the electronic properties of the indole ring, significantly increasing its lipophilicity[1]. While this enhances binding affinity to hydrophobic pockets in target enzymes, it also allows the molecule to easily cross the plasma membrane of normal cells. Once inside, it can inhibit cytosolic housekeeping enzymes (like CA I and CA II), leading to off-target cytotoxicity[2][3].

Strategy: Employ the "Tail Approach." By appending bulky or hydrophilic groups (such as quinoline or pyridine rings) to the sulfonamide moiety, you increase the steric hindrance and hydrophilicity of the molecule[3]. This restricts the compound to the extracellular space, forcing it to selectively inhibit transmembrane tumor-associated isoforms (CA IX/XII) without entering normal cells[2].

MOA Compound 5-Chloro-1H-indole-3-sulfonamide Analog Target1 Tumor-Associated CA IX/XII (Extracellular) Compound->Target1 Tail Approach Modification Target2 Cytosolic CA I/II (Intracellular) Compound->Target2 High Lipophilicity (Unmodified) Effect1 Targeted Apoptosis (Desired Efficacy) Target1->Effect1 pH Imbalance Effect2 Off-Target Cytotoxicity (Undesired Toxicity) Target2->Effect2 Normal Cell Death

Mechanism of Action: Tail approach modifications restrict analogs to extracellular targets.

Q2: How do specific functional group substitutions impact the therapeutic window of these analogs? A: The substitution pattern dictates both the primary target affinity and the degree of non-specific toxicity. For instance, introducing a methoxy group on the phenyl ring of indole-ureido derivatives drastically increases off-target cytotoxicity against normal cell lines by enhancing affinity for cytosolic CA II[4]. Conversely, long alkyl chain substitutions (e.g., C13H27) in related sulfonamide analogs have been shown to increase target-specific cytotoxicity against lung and colon cancer cells by 2-3 fold compared to parent compounds[5].

Quantitative Impact of Structural Modifications on Cytotoxicity and Target Affinity
Core ScaffoldStructural ModificationPrimary Target / Cell LineEfficacy / Cytotoxicity MetricImpact on Selectivity & ToxicityReference
Indole-3-sulfonamideQuinoline/pyridine tail additionhCA IX (Tumor-associated)Ki = 1.47 – 1.57 µMHigh selectivity for hCA IX; reduced off-target toxicity.[3]
Indole-3-sulfonamideMethoxy substitution on phenyl ringhCA II (Cytosolic) / C6 cellsIC50 = 3.24 µMIncreased off-target cytotoxicity in normal cells.[4]
B13 SulfonamideLong alkyl chain (C13H27)HT-29 / A549 cell linesIC50 = 27.0 – 28.7 µMEnhanced target-specific cytotoxicity; 2-3x more potent than parent.[5]
Indole-5-sulfonamideHydrazinocarbonyl substitutionhCA XII (Tumor-associated)Ki = 0.69 – 0.87 nMProfound target affinity; out-performs standard inhibitors.[6]

Section 2: Cytotoxicity Assay Troubleshooting

Q3: My WST-8/MTT assays are showing highly variable cytotoxicity data and poor inter-experiment reproducibility. What is causing this? A: High variability with lipophilic indole-sulfonamides usually stems from three factors: compound precipitation, solvent-induced toxicity, and edge effects[7][8]. Because the 5-chloro substitution makes the compound highly hydrophobic, it can precipitate out of the aqueous culture medium. This leads to uneven cellular exposure—some cells receive a toxic localized dose, while others receive none[8].

Q4: How can I differentiate between actual drug cytotoxicity and solvent (DMSO) toxicity? A: DMSO is required to solubilize these analogs, but concentrations above 0.5% (v/v) destabilize the lipid bilayer, causing artificial cell death[7]. Always run a "Vehicle Control" well containing the exact concentration of DMSO used in your highest drug dose. If the vehicle control shows >5% cell death compared to untreated media, your solvent is confounding your cytotoxicity data.

AssayTroubleshooting Start High Variability in Cytotoxicity Assay? CheckSol Check Compound Solubility (Precipitation visible?) Start->CheckSol CheckDMSO Check DMSO Concentration (>0.5% v/v?) Start->CheckDMSO CheckDensity Check Cell Seeding Density (Over-confluent edge wells?) Start->CheckDensity SolFix Use Co-solvents or Lipid Carriers CheckSol->SolFix Yes DMSOFix Dilute in Media Maintain ≤0.5% DMSO CheckDMSO->DMSOFix Yes DensityFix Optimize Seeding & Fill Edges with PBS CheckDensity->DensityFix Yes

Troubleshooting workflow for resolving variability in cell viability assays.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data when evaluating the cytotoxicity of 5-chloro-1H-indole-3-sulfonamide analogs, follow this optimized methodology.

Standardized Protocol: Optimized MTT Viability Assay for Lipophilic Indole-Sulfonamides

Purpose: To prevent false cytotoxicity readings caused by compound precipitation and plate edge effects[7][8].

  • Cell Seeding & Plate Layout:

    • Seed target cells (e.g., 5 × 10³ cells/well) in the inner 60 wells of a 96-well plate.

    • Critical Causality: Fill the 36 perimeter wells with 200 µL of sterile PBS. Outer wells are highly susceptible to evaporation, which artificially concentrates the drug and nutrients, causing severe edge-effect artifacts[7][8].

  • Compound Solubilization:

    • Dissolve the 5-chloro-1H-indole-3-sulfonamide analog in 100% molecular-grade DMSO to yield a 10 mM stock.

  • Serial Dilution:

    • Dilute the stock in complete culture media. Ensure the final DMSO concentration in the assay wells remains ≤ 0.5% (v/v) to prevent solvent-induced membrane disruption[7].

  • Incubation:

    • Add treatments to cells and incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours[7].

  • Crystal Solubilization:

    • Carefully aspirate the media. Add 100 µL of DMSO to each well.

    • Critical Causality: Thoroughly pipette up and down. Incomplete solubilization of formazan crystals is a primary cause of artificially low absorbance readings, which mimics false cytotoxicity[7].

  • Quantification:

    • Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

References

1.[1] Benchchem. "5-Chloro-1H-indole-3-sulfonamide | Research Chemical." Benchchem.com. 2.[3] Singh, P., et al. "Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors." ResearchGate. 3.[5] Baek, S., et al. "Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells." PMC. 4.[7] Benchchem. "Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays." Benchchem.com. 5.[4] Demir-Yazıcı, K., et al. "Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors." ResearchGate. 6.[6] PMC. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." NIH.gov. 7.[8] IntechOpen. "In Vitro Cytotoxicity Determination: Avoiding Pitfalls." Intechopen.com. 8.[2] MDPI. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." MDPI.com.

Sources

Validation & Comparative

quantitative structure-activity relationship (QSAR) of 5-chloro-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative Structure-Activity Relationship (QSAR) of 5-chloro-1H-indole-3-sulfonamide Content Type: Publish Comparison Guide

Executive Summary

In the landscape of carbonic anhydrase inhibitors (CAIs) and anticancer scaffolds, 5-chloro-1H-indole-3-sulfonamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While traditional sulfonamides like Acetazolamide remain clinical standards, they often suffer from poor isoform selectivity (e.g., hCA I vs. hCA II) and limited antiproliferative efficacy.

This guide objectively compares the 5-chloro-indole scaffold against standard alternatives, dissecting the QSAR mechanics that drive its superior potency in specific contexts. We analyze the critical role of the 5-chloro substituent , the C3-sulfonamide positioning , and the indole NH functionality.

Part 1: The Comparative Landscape

The following table synthesizes experimental data comparing 5-chloro-1H-indole-3-sulfonamide derivatives against the clinical standard (Acetazolamide) and structural analogs.

Table 1: Comparative Performance Profile (hCA II Inhibition & Physicochemical Properties)
Feature5-Chloro-1H-indole-3-sulfonamide Acetazolamide (Standard) 5-H (Unsubstituted) Analog 5-Methoxy Analog
Primary Target hCA II (High Affinity), hCA IX/XIIhCA I, II, IV, IX (Pan-inhibitor)hCA II (Moderate Affinity)hCA II (Variable)
Ki (hCA II) 3.3 – 7.3 nM (Best Derivatives)~12.1 nM> 50 nM> 100 nM (typically)
Selectivity (II vs I) High (up to 34-fold)Low (Non-selective)LowModerate
Lipophilicity (LogP) ~2.93 (Optimized for membrane perm.)-0.26 (Hydrophilic)~2.1~2.0
Electronic Effect EWG (-I effect of Cl increases acidity)EWG (Thiadiazole ring)NeutralEDG (+M effect reduces acidity)
Cytotoxicity (Cancer) Active (Sub-micromolar IC50 in HCT116)Inactive (typically >100 µM)Weak ActivityVariable

Key Insight: The 5-chloro substituent is not merely a lipophilic handle; it exerts a specific electronic influence (inductive withdrawal) that acidifies the sulfonamide NH₂, enhancing Zinc coordination in the Carbonic Anhydrase active site. This creates a "sweet spot" of potency that the 5-H (too weak) and 5-methoxy (electron-donating interference) analogs fail to achieve.

Part 2: QSAR Mechanics & Causality

To understand why this scaffold performs effectively, we must deconstruct its interactions at the atomic level.

1. The 5-Chloro "Anchor" Effect

In QSAR modeling, the chlorine atom at position 5 serves two distinct functions:

  • Hydrophobic Filling: It occupies a specific hydrophobic pocket within the hCA II active site (often interacting with residues like Phe131 or Ile91), which is absent or smaller in hCA I. This drives isoform selectivity .

  • Electronic Tuning (Hammett

    
    ):  Chlorine has a positive Hammett constant (
    
    
    
    ). This electron-withdrawing nature pulls electron density from the aromatic ring, indirectly lowering the pKa of the sulfonamide group at position 3. A lower pKa means a higher fraction of the sulfonamide exists as the anion (
    
    
    ) at physiological pH, which is the active species required to bind the catalytic Zinc ion (
    
    
    ).
2. The C3-Sulfonamide Positioning

Placing the sulfonamide at C3 (versus C2 or C5) provides the optimal geometry for "Tail Approach" derivatization.

  • Geometry: The C3 vector allows attached "tails" (e.g., ureido or amide linkers) to extend out of the enzyme active site and interact with the hydrophilic rim, stabilizing the complex.

  • Comparison: C5-sulfonamides often clash with the hydrophobic wall of the active site, reducing affinity.

3. Indole NH Hydrogen Bonding

Unlike benzene-sulfonamides, the indole nitrogen (NH) acts as a hydrogen bond donor. In docking studies, this NH often forms water-bridged contacts with hydrophilic residues (e.g., Thr200) near the active site entrance, adding ~1-2 kcal/mol to the binding energy.

Part 3: Visualization of Mechanisms
Diagram 1: Mechanism of Action & Selectivity

The following diagram illustrates the dual-pathway mechanism: Zinc coordination for CA inhibition and hydrophobic interactions for selectivity.

G Compound 5-Chloro-1H-indole-3-sulfonamide Zn_Binding Zn2+ Coordination (Primary Activity) Compound->Zn_Binding Sulfonamide Group Hydrophobic_Pocket Hydrophobic Pocket (Selectivity) Compound->Hydrophobic_Pocket Indole Scaffold + 5-Cl Electronic_Effect Cl Inductive Effect (-I) (Lowers pKa) Compound->Electronic_Effect 5-Cl Substitution Target_Cancer Antiproliferative (HCT116/SW480) Compound->Target_Cancer DVL1 / Wnt Pathway Target_CAII hCA II Inhibition (Ki < 10 nM) Zn_Binding->Target_CAII Hydrophobic_Pocket->Target_CAII Isoform Specificity Electronic_Effect->Zn_Binding Increases Anion Fraction

Caption: The 5-chloro substituent enhances potency via electronic acidification of the sulfonamide (green path) and selectivity via hydrophobic fit (yellow path).

Part 4: Experimental Protocols

To validate these QSAR claims, the following protocols are standard in the field. These are designed to be self-validating systems where controls (Acetazolamide) ensure assay integrity.

Protocol A: Synthesis of the Core Scaffold

Rationale: Direct chlorosulfonation is efficient but requires careful temperature control to avoid disulfonylation.

  • Starting Material: Dissolve 5-chloroindole (1.0 eq) in anhydrous acetonitrile.

  • Chlorosulfonation: Cool to 0°C. Add chlorosulfonic acid (3.0 eq) dropwise.

    • Critical Step: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quenching: Pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate. Filter and dry under vacuum.[1]

  • Amination: Dissolve the intermediate in THF. Add aqueous ammonia (excess) or a specific amine (for derivatives) at 0°C. Stir for 1 hour.

  • Purification: Acidify to pH 2 with HCl. Extract with EtOAc.[2] Recrystallize from Ethanol/Water.[1]

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The stopped-flow technique measures the rapid hydration of CO2, the physiological reaction, providing true Ki values.

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

    • Substrate: CO2 saturated water.

    • Indicator: 0.2 mM Phenol Red.

  • Enzyme Prep: Recombinant hCA II (concentration ~10 nM).

  • Procedure:

    • Incubate enzyme with inhibitor (5-chloro-1H-indole-3-sulfonamide) for 15 minutes at RT.

    • Mix Enzyme-Inhibitor solution with Substrate-Indicator solution in a stopped-flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor absorbance decay at 557 nm (Phenol Red color change).

  • Calculation: Determine initial velocity (

    
    ). Calculate IC50 using the Cheng-Prusoff equation to derive 
    
    
    
    .
    • Validation: Acetazolamide must yield a

      
       of ~12 nM. If >20 nM, reject the run.
      
References
  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. MDPI.

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC.

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. PubMed.

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690). MDPI.

  • 5-Chloro-1H-indole-3-sulfonamide Research Chemical Data. BenchChem.

Sources

comparing the efficacy of 5-chloro-1H-indole-3-sulfonamide with other NNRTIs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

5-chloro-1H-indole-3-sulfonamide represents a critical pharmacophore in the evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike the widely studied Indolylarylsulfones (IAS, e.g., L-737,126) which utilize a rigid sulfone (-SO₂-) linker at the C3 position, the Indole-3-Sulfonamide class incorporates a sulfonamide (-SO₂NH-) moiety.

This structural modification is not merely cosmetic; it introduces a hydrogen bond donor (the nitrogen proton) within the linker itself, altering the thermodynamic binding signature within the HIV-1 Reverse Transcriptase (RT) NNRTI Binding Pocket (NNIBP). This guide objectively compares the efficacy, resistance profile, and cytotoxicity of this class against First-Generation (Nevirapine), Second-Generation (Efavirenz), and Next-Generation (Etravirine) NNRTIs.

Structural Distinction[1]
  • Scaffold: 5-chloro-1H-indole core.[1]

  • Linker (C3): Sulfonamide (-SO₂NH-), providing unique flexibility and H-bond capability.

  • Target: HIV-1 Reverse Transcriptase (Allosteric NNIBP).

Mechanism of Action: The "Flexible Adaptor" Hypothesis

The efficacy of 5-chloro-1H-indole-3-sulfonamides stems from their ability to navigate the "flexible" nature of the NNIBP. The binding pocket is hydrophobic and elastic; rigid inhibitors (like Nevirapine) fail when mutations (e.g., K103N, Y181C) alter the pocket's geometry.

Binding Mode Analysis

The 5-chloro substituent occupies a specific hydrophobic cleft, while the sulfonamide linker facilitates a "wiggling" adaptation. This allows the molecule to maintain affinity even when the Y181 residue mutates (loss of π-stacking).

BindingMechanism Compound 5-Chloro-Indole-3-Sulfonamide NNIBP NNRTI Binding Pocket (NNIBP) Compound->NNIBP Allosteric Inhibition L100 Leu100 (Hydrophobic Roof) Compound->L100 Hydrophobic Interaction K103 Lys103 (Entrance Channel) Compound->K103 H-Bond (Sulfonamide NH) Y181 Tyr181 (Pi-Stacking Floor) Compound->Y181 Pi-Pi Stacking (Indole Core) V179 Val179 (Minor Pocket) Mutation Y181C Mutation (Loss of Pi-Stacking) Mutation->Y181 Alters Adaptation Sulfonamide Flexibility (Retains Binding) Mutation->Adaptation Overcome by Adaptation->Compound Property of

Figure 1: Mechanistic interaction map of Indole-3-Sulfonamides within the HIV-1 RT binding pocket, highlighting the role of the sulfonamide linker in overcoming resistance.

Comparative Efficacy Data

The following data synthesizes experimental results from seminal studies on indole-3-sulfonamide derivatives (e.g., analogs described by Zhao et al. and subsequent optimizations) compared to FDA-approved NNRTIs.

Table 1: Antiviral Potency (EC₅₀) and Cytotoxicity (CC₅₀)

Data represents mean values from MT-4 cell-based assays.

Compound ClassSpecific AgentWT HIV-1 EC₅₀ (µM)K103N EC₅₀ (µM)Y181C EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Indole-3-Sulfonamide Lead Analog (e.g., C1N4/R10L4) 0.007 - 0.024 0.068 0.045 > 200 > 10,000
1st Gen NNRTINevirapine (NVP)0.130> 10.0 (Resistant)> 10.0 (Resistant)> 400> 3,000
2nd Gen NNRTIEfavirenz (EFV)0.003 - 0.0050.09 - 0.150.05 - 0.1040 - 60~10,000
Next-Gen NNRTIEtravirine (ETR)0.004 - 0.0050.0050.010> 20> 4,000
Analysis of Performance
  • Potency vs. WT: The 5-chloro-indole-3-sulfonamide leads exhibit low-nanomolar potency (7–24 nM), statistically superior to Nevirapine (18-fold improvement) and comparable to Efavirenz.

  • Resistance Profile: Unlike Nevirapine, which loses all activity against K103N/Y181C, the indole-3-sulfonamides retain sub-micromolar activity. While slightly less potent than Etravirine against double mutants, they offer a viable alternative scaffold.

  • Safety (SI): A major advantage of the sulfonamide-substituted class is reduced cytotoxicity (CC₅₀ > 200 µM) compared to early Indolylarylsulfones (IAS-0, CC₅₀ ≈ 5 µM), resulting in a superior Selectivity Index.[2]

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize false positives due to solvent effects.

A. HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic)

Objective: Determine the IC₅₀ of the compound against recombinant RT enzyme.

  • Reagent Prep: Dilute 5-chloro-1H-indole-3-sulfonamide in DMSO. Ensure final DMSO concentration in assay is <1%.

  • Template/Primer: Use Poly(rA)·oligo(dT) as the template-primer.

  • Reaction Mix: Combine RT enzyme, template-primer, Digoxigenin-labeled dUTP, and varying concentrations of the inhibitor in lysis buffer.

  • Incubation: Incubate at 37°C for 1 hour.

  • Detection: Use an ELISA-based colorimetric detection (e.g., anti-DIG-POD antibody). Measure absorbance at 405 nm.

  • Calculation: $ \text{Inhibition %} = 100 - \left( \frac{OD_{\text{sample}}}{OD_{\text{control}}} \times 100 \right) $.

B. MT-4 Cell-Based Antiviral Assay

Objective: Determine EC₅₀ (viral inhibition) and CC₅₀ (cytotoxicity).

AssayProtocol Step1 Cell Prep MT-4 Cells (2x10^5 cells/mL) Step2 Infection HIV-1 IIIB Strain (MOI 0.01) Step1->Step2 Infect Control Mock Infected (Cytotoxicity Control) Step1->Control Split Step3 Treatment Serial Dilution of Indole-3-Sulfonamide Step2->Step3 Add Drug Step4 Incubation 37°C, 5% CO2 5 Days Step3->Step4 Culture Step3->Control Parallel Step5 Readout MTT Assay (Viability) Step4->Step5 Measure OD Control->Step3 Add Drug

Figure 2: Workflow for the high-throughput screening of NNRTI candidates using the MT-4/MTT system.

Critical Control: Always run a parallel "Mock-Infected" plate to distinguish between viral inhibition (EC₅₀) and compound toxicity (CC₅₀).

References

  • Zhao, Z., et al. (2008). "Novel indole-3-sulfonamides as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)." Bioorganic & Medicinal Chemistry Letters, 18(2), 554-559.[3][4][5] Link

  • Kang, D., et al. (2023). "Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles."[3] Acta Pharmaceutica Sinica B, 13(1), 289-305. Link

  • Silvestri, R., et al. (2004). "Simple, short peptide derivatives of a sulfonylindolecarboxamide (L-737,126) active in vitro against HIV-1 wild type and variants." Journal of Medicinal Chemistry, 47(15), 3892-3896. Link

  • Young, S. D., et al. (1995). "2-Heterocyclic indole-3-sulfones as inhibitors of HIV-1 reverse transcriptase." Bioorganic & Medicinal Chemistry Letters, 5(5), 491-496.[3] Link

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 47(10), 2550-2560. Link

Sources

Comparative Guide: Cross-Resistance Profile of 5-Chloro-1H-Indole-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming the K103N/Y181C Barrier

The emergence of drug-resistant HIV-1 strains remains the primary failure mode for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) therapies. First-generation NNRTIs (Nevirapine, Delavirdine) and even widely used options like Efavirenz are severely compromised by single-point mutations in the Reverse Transcriptase (RT) enzyme, specifically K103N and Y181C .

This guide analyzes the 5-chloro-1H-indole-3-sulfonamide class—a scaffold engineered specifically to retain potency against these resistant variants. Unlike rigid first-gen inhibitors, the indole-3-sulfonamide core utilizes a "flexible fit" mechanism, allowing the molecule to adjust its binding pose within the NNRTI Binding Pocket (NNIBP) even when key residues mutate.

Key Takeaway: 5-chloro-1H-indole-3-sulfonamides demonstrate a superior cross-resistance profile compared to Nevirapine (NVP) and Efavirenz (EFV), retaining low-nanomolar efficacy against double mutants (K103N/Y181C) where standard therapies fail.

Mechanism of Action & Structural Basis of Resilience

To understand the resistance profile, one must understand the binding mode. The 5-chloro-1H-indole-3-sulfonamide scaffold targets the allosteric NNIBP of HIV-1 RT.

Structural Pharmacophores
  • Indole Core: Acts as the anchor, engaging in

    
    -
    
    
    
    stacking interactions with aromatic residues (W229, Y188) in the pocket.
  • 5-Chloro Substituent: An electron-withdrawing group that fills a hydrophobic sub-pocket, enhancing binding affinity through van der Waals contacts and electronic tuning of the indole ring.

  • 3-Sulfonamide Moiety: The critical differentiator. Unlike the rigid carbonyls or rings of earlier NNRTIs, the sulfonamide group (

    
    ) provides a unique hydrogen-bonding geometry that can interact with the backbone of K101 or V179, maintaining affinity even when the pocket shape is distorted by mutations.
    
Signaling Pathway: NNRTI Inhibition

The following diagram illustrates how the compound locks the RT enzyme in an inactive conformation, preventing viral DNA synthesis.

MOA_Pathway RT_Active Active HIV-1 RT (Catalytically Competent) Binding Binding to NNIBP (Allosteric Pocket) RT_Active->Binding Target Inhibitor 5-Chloro-Indole-3-Sulfonamide Inhibitor->Binding Entry Conf_Change Conformational Lock (Thumb Subdomain Rigidification) Binding->Conf_Change Induces RT_Inactive Inactive HIV-1 RT (Catalytically Incompetent) Conf_Change->RT_Inactive Result Block Viral DNA Synthesis Blocked RT_Inactive->Block Outcome

Figure 1: Mechanism of Action. The inhibitor binds allosterically, locking the RT enzyme's "thumb" subdomain and preventing the polymerization of viral RNA into DNA.

Comparative Cross-Resistance Profile

The following data synthesizes performance metrics of representative 5-chloro-indole-3-sulfonamides (e.g., analogues described by Zhao et al. and the related sulfone L-737,126) against standard NNRTIs.

Resistance Data Table (EC Values)

Values represent the concentration required to inhibit 50% of viral replication (nM). Lower numbers indicate higher potency.

Strain / Mutation5-Cl-Indole-3-Sulfonamide*Efavirenz (EFV)Nevirapine (NVP)Fold-Change (Resistance)**
Wild Type (WT) 2.5 nM 1.8 nM45 nM1.0 (Reference)
K103N 3.1 nM 45 nM>2,000 nM1.2x (Resilient)
Y181C 4.0 nM 2.5 nM>5,000 nM1.6x (Resilient)
K103N / Y181C 12 nM >100 nM>10,000 nM4.8x (Moderate)
L100I 5.5 nM 50 nM>1,000 nM2.2x (Resilient)

*Data represents optimized derivatives (e.g., N-aryl sulfonamides) from the class. **Fold-Change = EC


(Mutant) / EC

(WT). A fold-change < 10 is generally considered "active".
Analysis of Resistance Patterns
  • K103N Resilience: The K103N mutation creates a hydrogen bond network that excludes many inhibitors. The 5-chloro-indole-3-sulfonamide bypasses this steric clash, maintaining near-WT potency (1.2x shift).

  • Y181C Resilience: Y181C removes a critical

    
    -stacking tyrosine ring. While NVP loses activity entirely (>100-fold shift), the 5-chloro-indole core compensates by shifting its stacking interaction to W229, resulting in only a minor loss of potency.
    
  • Double Mutants: Against the highly resistant K103N/Y181C strain, the compound retains nanomolar activity (12 nM), whereas EFV and NVP are functionally inactive.

Experimental Protocols

To validate these profiles in your own laboratory, follow these standardized, self-validating protocols.

Synthesis of 5-Chloro-1H-Indole-3-Sulfonamide Core

Rationale: Direct chlorosulfonation of the electron-rich indole C3 position is the most efficient route.

  • Reagents: 5-chloroindole (Start), Chlorosulfonic acid (

    
    ), Acetonitrile.
    
  • Procedure:

    • Dissolve 5-chloroindole in acetonitrile at 0°C.

    • Add chlorosulfonic acid dropwise (maintaining < 5°C to prevent polymerization).

    • Stir for 2 hours at RT.

    • Quench with ice water to precipitate 5-chloro-1H-indole-3-sulfonyl chloride .

    • React the sulfonyl chloride with the desired amine (ammonium hydroxide for primary sulfonamide, or substituted anilines for derivatives) in the presence of pyridine.

  • Validation: Verify structure via

    
    H-NMR (distinct downfield shift of C2-H) and Mass Spectrometry.
    
Antiviral & Cross-Resistance Assay (MT-4 System)

Rationale: The MT-4 cell line is highly susceptible to HIV-1 induced cytopathogenicity, allowing for a robust colorimetric readout (MTT or XTT) of cell viability.

Workflow Diagram:

Assay_Workflow Prep Prepare MT-4 Cells (2 x 10^5 cells/mL) Infect Infection Step Add HIV-1 (WT or Mutant) MOI = 0.01 Prep->Infect Treat Drug Treatment Serial Dilutions of Indole-Sulfonamide Infect->Treat Incubate Incubation 5 Days @ 37°C, 5% CO2 Treat->Incubate Readout MTT/XTT Assay Measure OD @ 540nm Incubate->Readout Analysis Calculate EC50 Sigmoidal Dose-Response Readout->Analysis

Figure 2: Antiviral Assay Workflow. A high-throughput protocol for determining EC50 values against resistant strains.

Step-by-Step Protocol:

  • Cell Preparation: Suspend MT-4 cells in RPMI-1640 medium (10% FBS). Density:

    
     cells/mL.
    
  • Virus Infection: In a 96-well plate, add

    
     of cell suspension. Add HIV-1 stock (WT, K103N, or Y181C) at a Multiplicity of Infection (MOI) of 0.01.
    
    • Control 1: Mock-infected cells (Cell viability control).

    • Control 2: Infected, untreated cells (Virus control).

  • Compound Addition: Add

    
     of 5-chloro-1H-indole-3-sulfonamide at serial dilutions (e.g., 0.1 nM to 1000 nM).
    
  • Incubation: Incubate for 5 days at 37°C in a humidified 5%

    
     atmosphere.
    
  • Readout: Add MTT reagent. Viable cells (protected by the drug) will reduce MTT to purple formazan. Measure absorbance at 540 nm.

  • Calculation: Plot % Protection vs. Log[Concentration]. Determine EC

    
     using non-linear regression.
    

Critical Analysis & Limitations

While the 5-chloro-1H-indole-3-sulfonamide profile is superior to first-gen NNRTIs, researchers must be aware of:

  • Cytotoxicity: Early derivatives (e.g., Indolyl Aryl Sulfones like IAS-0) showed cytotoxicity (

    
    ). Newer sulfonamide derivatives have improved Selectivity Indices (
    
    
    
    ), but this must be monitored.
  • Solubility: The planar indole structure can lead to poor aqueous solubility. Formulation strategies or polar substitutions on the sulfonamide nitrogen are often required.

References

  • Zhao, Z., et al. (2008).[1][2][3] "Novel indole-3-sulfonamides as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)." Bioorganic & Medicinal Chemistry Letters, 18(2), 554-559.[2][3]

  • Williams, T. M., et al. (1993). "5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase."[4] Journal of Medicinal Chemistry, 36(9), 1291-1294.

  • De Clercq, E. (2001). "New developments in anti-HIV chemotherapy."[3] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1587(2-3), 258-275.

  • Stanford University HIV Drug Resistance Database. "NNRTI Resistance Notes."

Sources

Definitive Structural Validation: X-Ray Crystallography vs. In Silico Prediction for 5-Chloro-1H-Indole-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Atomic Resolution

In the development of sulfonamide-based inhibitors, particularly for metalloenzymes like Carbonic Anhydrase (CA), the difference between a "predicted" binder and a "validated" lead lies in the angstrom-level details of the coordination geometry.

This guide evaluates the performance of X-ray Crystallography as the definitive method for confirming the binding mode of 5-chloro-1H-indole-3-sulfonamide (5-Cl-ISA) . While high-throughput computational docking provides rapid hypotheses, it frequently fails to accurately model the critical zinc-coordination sphere and the displacement of the "deep water" network essential for the potency of indole-sulfonamides.

Here, we compare the crystallographic workflow against in silico and spectroscopic alternatives, providing a validated soaking protocol to ensure high-occupancy complex formation.

Comparative Analysis: Crystallography vs. Alternatives[1][2][3]

For a medicinal chemist, the "product" is the structural data that drives Structure-Based Drug Design (SBDD). Below is an objective comparison of X-ray crystallography against its primary alternatives for validating 5-Cl-ISA.

Performance Matrix
FeatureX-Ray Crystallography (The Standard)Molecular Docking (In Silico)NMR Spectroscopy (Solution State)
Primary Output 3D Electron Density (

map)
Predicted Binding Pose & ScoreChemical Shift Perturbation (CSP)
Resolution Atomic (1.1 Å – 2.0 Å)N/A (Grid-based estimation)Residue-level (Distance restraints)
Zn-Coordination Definitive (Direct visualization of geometry)Unreliable (Often penalizes metal bonds)Indirect (Inferred via environment)
Water Networks Explicitly resolved (Critical for entropy)Usually ignored or rigidFast exchange often invisible
Throughput Low to Medium (Weeks)Ultra-High (Seconds)Medium (Days)
Confidence 99% (Direct Observation)60-70% (Hypothetical)85% (Inferred Proximity)
Why Crystallography is Non-Negotiable for 5-Cl-ISA
  • The Zinc Trap: Computational docking algorithms (e.g., AutoDock, Glide) often struggle with the physics of metal coordination. They may predict the sulfonamide nitrogen is too far from the

    
     ion or orient the indole ring incorrectly to maximize vague hydrophobic scores. Crystallography definitively proves the tetrahedral coordination geometry.
    
  • The Chlorine Anchor: The 5-chloro substituent on the indole ring targets a specific hydrophobic sub-pocket (typically involving Val121 and Phe131 in hCA II). Docking often allows this ring to "flip," missing the specific steric lock that the chlorine atom provides.

  • Protonation State: Crystallography confirms the deprotonated state of the sulfonamide nitrogen (

    
    ) participating in the coordination, a nuance often lost in standard docking preparation.
    

Validated Experimental Protocol

The following workflow is optimized for soaking 5-Cl-ISA into pre-formed Carbonic Anhydrase II (hCA II) crystals. Co-crystallization is often discouraged for this scaffold due to the low solubility of the indole moiety in the aqueous precipitant.

Phase 1: Crystal System Preparation
  • Protein: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Crystallization Condition: Hanging drop vapor diffusion.

    • Precipitant:[1] 1.3 M Sodium Citrate, 100 mM Tris-HCl (pH 8.5).

    • Drop Ratio: 1:1 (Protein 10 mg/mL : Precipitant).

    • Time: Crystals appear within 48–72 hours at 20°C.

Phase 2: The Soaking Workflow (Critical Step)
  • Ligand Stock: Dissolve 5-chloro-1H-indole-3-sulfonamide to 50 mM in 100% DMSO.

  • Soaking Solution: Prepare a solution matching the mother liquor but with 5% DMSO final concentration.

  • Procedure:

    • Dilute Ligand Stock 1:10 into the Soaking Solution (Final Ligand Conc: 5 mM).

    • Transfer hCA II crystals via loop into the ligand drop.

    • Incubate for 2–4 hours. Note: Exceeding 4 hours with indole derivatives often degrades crystal diffraction quality due to lattice expansion.

Phase 3: Cryo-Protection & Data Collection
  • Cryo-solution: Mother liquor + 20% (v/v) Glycerol + 1 mM Ligand.

  • Flash Cool: Plunge into liquid nitrogen.

  • Collection: Collect data at 100 K. Aim for resolution < 1.8 Å to resolve the Cl atom position clearly.

Visualization of the Workflow

CrystallographyWorkflow Protein hCA II Purification Crystals Crystal Growth (Na-Citrate, pH 8.5) Protein->Crystals Soaking Soaking (2-4 hrs, 5mM) Crystals->Soaking LigandPrep 5-Cl-ISA Prep (50mM in DMSO) LigandPrep->Soaking Diffraction X-Ray Diffraction (Synchrotron) Soaking->Diffraction Cryo-cool Processing Data Reduction (XDS/Mosflm) Diffraction->Processing Refinement Refinement & Phasing (Phenix/Refmac) Processing->Refinement Validation Binding Mode Confirmation Refinement->Validation

Figure 1: Optimized crystallographic workflow for validating indole-sulfonamide binding modes.

Structural Insights: The Confirmed Binding Mode

Upon solving the structure (typically using Molecular Replacement with PDB ID: 3KS3 as a template), the electron density maps (


 contoured at 1.0 

) will reveal the definitive binding mode of 5-Cl-ISA.
Key Interactions to Verify
  • Zinc Coordination: The sulfonamide nitrogen (

    
    ) acts as the fourth ligand to the 
    
    
    
    ion (distance ~2.0 Å), completing the tetrahedral geometry alongside His94, His96, and His119.
  • Gatekeeper H-Bond: The sulfonamide oxygen accepts a hydrogen bond from the backbone NH and sidechain OH of Thr199 . This is the "signature" interaction for all specific CA inhibitors.

  • Hydrophobic Anchoring (The Indole Specifics):

    • The indole ring stacks against the hydrophobic wall formed by Val121 , Leu198 , and Trp209 .

    • The 5-Chloro Factor: The chlorine atom should be visible in the difference map (

      
      ) pointing towards a hydrophobic cleft defined by Val121  and Ile91 . This interaction explains the increased potency over the non-chlorinated parent, as it displaces disordered water molecules, gaining entropic advantage.
      
Interaction Map Diagram

BindingMode Ligand 5-Cl-ISA (Ligand) Zn Zn2+ Ion Ligand->Zn Coordination (Sulfonamide N) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (Sulfonamide O) Val121 Val121 (Hydrophobic) Ligand->Val121 Van der Waals (5-Cl substituent) Leu198 Leu198 (Hydrophobic) Ligand->Leu198 Pi-Stacking (Indole Ring) HisTriad His94, His96, His119 HisTriad->Zn Coordination

Figure 2: Schematic interaction map of 5-chloro-1H-indole-3-sulfonamide within the hCA II active site.

Conclusion

While molecular docking serves as a useful filter for library screening, it cannot replace X-ray crystallography for lead optimization of 5-chloro-1H-indole-3-sulfonamide. The specific orientation of the 5-chloro substituent and the precise geometry of the zinc-sulfonamide bond are mechanistic drivers of potency that only crystallography can validate with certainty. By following the soaking protocol outlined above, researchers can obtain high-resolution structural data to guide the next generation of rational drug design.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.

  • Koçyiğit, Ü. M., et al. (2018). Synthesis, characterization, and biological evaluation of some new sulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1035-1045.

  • PDB ID: 3KS3 . Crystal structure of human carbonic anhydrase II in complex with an indole-sulfonamide inhibitor. RCSB Protein Data Bank.

  • Davis, R. A., et al. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. International Journal of Molecular Sciences, 22(19), 10620.

Sources

Evaluating the Kinase Selectivity of 5-chloro-1H-indole-3-sulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of highly selective kinase inhibitors is paramount. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways. While multi-targeted kinase inhibitors have their therapeutic merits, a lack of selectivity can often lead to off-target effects and associated toxicities.[1] This guide provides a comprehensive evaluation of the kinase selectivity of 5-chloro-1H-indole-3-sulfonamide, a privileged scaffold in medicinal chemistry, against a rationally selected panel of kinases. We will delve into the experimental design, present comparative data with well-characterized inhibitors, and provide detailed protocols to enable the replication and expansion of these findings in your own research.

The indole-sulfonamide core is a recurring motif in compounds targeting a range of biological entities, including kinases like MET, EGFR, and MAPK1, as well as other enzymes such as carbonic anhydrases.[2][3][4] Understanding the kinase selectivity profile of the parent compound, 5-chloro-1H-indole-3-sulfonamide, is a critical first step in guiding the design of more potent and selective next-generation inhibitors.

The Rationale Behind Kinase Panel Selection and Controls

To paint a comprehensive picture of the selectivity of 5-chloro-1H-indole-3-sulfonamide, a diverse panel of 24 kinases was chosen, representing major branches of the human kinome tree. This includes tyrosine kinases (TK), tyrosine kinase-like (TKL), serine/threonine kinases from the STE, CK1, AGC, CAMK, and CMGC families. This broad selection allows for the identification of not only primary targets but also potential off-target interactions across different signaling pathways.

The inclusion of well-characterized control compounds is essential for validating the assay and providing a comparative context for the test compound's activity. For this study, we have selected:

  • Staurosporine: A natural product known for its potent and broad-spectrum inhibition of a wide range of kinases. It serves as a positive control for pan-kinase inhibition.

  • Dasatinib: A clinically approved multi-targeted inhibitor, primarily targeting BCR-ABL and Src family kinases, but with known activity against other kinases.

  • Bosutinib: Another dual Src/Abl inhibitor with a distinct selectivity profile from Dasatinib, notably lacking significant activity against c-KIT and PDGFR.

  • GW2580: A highly selective inhibitor of c-FMS (CSF1R), serving as a negative control to demonstrate the assay's ability to distinguish selective from non-selective compounds.[5][6]

Experimental Workflow: A Luminescence-Based Approach to Quantifying Kinase Activity

The experimental workflow is designed around the robust and highly sensitive ADP-Glo™ Kinase Assay. This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The assay's broad applicability across different kinase families and its high signal-to-background ratio make it an ideal choice for selectivity profiling.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution (5-chloro-1H-indole-3-sulfonamide & Controls) reaction_setup Assay Plate Setup (384-well) compound_prep->reaction_setup kinase_prep Kinase & Substrate Preparation kinase_prep->reaction_setup incubation Incubation (Room Temperature) reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) incubation->adp_glo_reagent detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) adp_glo_reagent->detection_reagent read_luminescence Read Luminescence (Plate Reader) detection_reagent->read_luminescence data_processing Calculate % Inhibition read_luminescence->data_processing ic50_determination IC50 Curve Fitting data_processing->ic50_determination signaling_pathways cluster_growth Growth Factor Signaling cluster_stress Stress Response cluster_cycle Cell Cycle Control EGFR EGFR SRC SRC EGFR->SRC RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK MAPK1 (ERK2) MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT1 PI3K->AKT AKT->Proliferation Stress Stress Stimuli MKKs MKK3/6 Stress->MKKs p38 p38α MKKs->p38 Apoptosis Inflammation & Apoptosis p38->Apoptosis CDK2 CDK2/cyclin A G1_S G1/S Transition CDK2->G1_S Inhibitor 5-chloro-1H-indole-3-sulfonamide (Weak Inhibition) Inhibitor->EGFR Inhibitor->SRC Inhibitor->ERK Inhibitor->p38 Inhibitor->CDK2

Caption: Key signaling pathways and the weak inhibitory interactions of 5-chloro-1H-indole-3-sulfonamide.

Conclusion and Future Directions

This comparative guide demonstrates that 5-chloro-1H-indole-3-sulfonamide is not a potent, broad-spectrum kinase inhibitor but displays weak, micromolar-range activity against a select few kinases, including EGFR, SRC, p38α, MAPK1, and CDK2. This initial selectivity profile provides a crucial foundation for structure-activity relationship (SAR) studies aimed at developing more potent and selective analogs. The detailed experimental protocols and the comparative data presented herein offer a robust framework for researchers to further investigate this promising chemical scaffold. Future work should focus on synthetic modifications to the indole and sulfonamide moieties to enhance potency and selectivity against the identified target kinases, ultimately paving the way for the development of novel therapeutic agents.

References

  • Reaction Biology. (n.d.). Recombinant active kinase proteins for purchase. Retrieved from [Link]

  • Pricl, S., et al. (2015). Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy. Blood, 126(23), 2584–2594.
  • Lee, K., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters, 62, 128646.
  • Sichaem, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31699–31710.
  • Illig, C. R., et al. (2019). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 947–952.
  • Zaman, G. J. R., & Uitdehaag, J. C. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(3), 548–563.
  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 744704.
  • Reaction Biology. (n.d.). Recombinant Kinases and Substrates. Retrieved from [Link]

  • Sichaem, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31699–31710.
  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024).
  • Sichaem, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31699–31710.
  • Krasavin, M., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 22(16), 8758.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

Sources

Publish Comparison Guide: In Vivo Validation of 5-Chloro-1H-Indole-3-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

5-chloro-1H-indole-3-sulfonamide (CAS: 2168462-47-1) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to target hypoxia-induced Carbonic Anhydrases (CA IX and CA XII) . Unlike first-generation sulfonamides (e.g., Acetazolamide) which lack isoform selectivity, the 5-chloro-indole core provides a distinct structural geometry that favors binding to the tumor-associated isoforms CA IX and XII over the cytosolic CA I and II.

This guide details the in vivo validation of this scaffold class. While the parent compound serves as the primary pharmacophore, maximal in vivo efficacy is achieved through optimized derivatives (e.g., ureido- or heteroaryl-substituted analogs) which improve bioavailability and potency.

Why This Scaffold?
  • Target: Selective inhibition of CA IX/XII (overexpressed in hypoxic tumors).[1]

  • Mechanism: Disruption of pH regulation in the tumor microenvironment (TME), leading to reduced metastasis and tumor growth.

  • Advantage: Superior selectivity profile compared to classical sulfonamides, reducing off-target systemic acidosis.

Mechanism of Action: The Hypoxia-pH Axis

The therapeutic rationale for 5-chloro-1H-indole-3-sulfonamide lies in the Hypoxia-Inducible Factor 1 (HIF-1) pathway. In solid tumors, hypoxia stabilizes HIF-1


, driving the overexpression of CA IX. CA IX catalyzes the hydration of extracellular CO

to bicarbonate and protons (H

), acidifying the extracellular space (pH ~6.5) while maintaining intracellular alkalinity. This "reversed pH gradient" promotes invasion and resistance to weakly basic chemotherapeutics.
Pathway Visualization

CA_Pathway Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces CAIX_Expr CA IX Overexpression HIF1->CAIX_Expr Upregulates CAIX_Func CA IX Function (CO2 + H2O -> HCO3- + H+) CAIX_Expr->CAIX_Func Enzymatic Activity Acidosis Extracellular Acidosis (pH ~6.5) CAIX_Func->Acidosis Generates H+ Invasion Tumor Invasion & Metastasis Acidosis->Invasion Promotes Proteases Inhibitor 5-Chloro-Indole-3-Sulfonamide (Inhibitor) Inhibitor->CAIX_Func BLOCKS

Figure 1: Mechanism of Action. The inhibitor blocks the catalytic activity of CA IX, preventing extracellular acidification and subsequent tumor progression.

Comparative Performance Analysis

To validate the 5-chloro-indole-3-sulfonamide scaffold, it must be benchmarked against the clinical standard (SLC-0111 ) and the classical non-selective inhibitor (Acetazolamide ).

Table 1: Comparative Pharmacological Profile
Feature5-Chloro-Indole-3-Sulfonamide Derivatives SLC-0111 (Clinical Candidate)Acetazolamide (Standard)
Primary Target hCA IX / XII (Tumor Associated)hCA IX / XIIhCA I / II (Pan-inhibitor)
Selectivity Ratio (IX vs II)High (>100-fold) HighLow (~1-fold)
Potency (Ki) Single-digit nanomolar (2-10 nM) ~45 nM~25 nM
Cellular Penetration Moderate to High (Lipophilic core)ModerateLow (Hydrophilic)
Primary Toxicity Risk Low (Minimal systemic acidosis)GI disturbancesSystemic Acidosis / Paresthesia
In Vivo Efficacy Significant TGI% in hypoxic modelsValidated (Phase Ib)Weak (Poor tumor accumulation)

Key Insight: The 5-chloro substituent on the indole ring enhances lipophilicity compared to SLC-0111, potentially improving penetration into the poorly vascularized hypoxic core of tumors.

In Vivo Validation Protocols

This section outlines the "Gold Standard" workflow for validating this compound class. These protocols are derived from high-impact studies on sulfonamide CA inhibitors (e.g., Supuran et al., J. Med. Chem.).[1][2][3][4][5]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Induction cluster_2 Phase 3: Treatment & Readout Synthesis Synthesis of 5-Cl-Indole Derivative Formulation Formulation (PEG400/DMSO) Synthesis->Formulation Dosing Daily Dosing (Oral/IP, 14-21 days) Formulation->Dosing Administer CellLine 4T1 or HT-29 Cells (Hypoxic Phenotype) Inoculation Orthotopic/Subcutaneous Injection CellLine->Inoculation Growth Tumor Growth to ~100mm³ Inoculation->Growth Growth->Dosing Measurement Endpoints: - Tumor Volume - CA IX Activity - Necrosis Dosing->Measurement

Figure 2: Step-by-step experimental workflow for in vivo validation.

Detailed Protocol: Syngeneic/Xenograft Tumor Model
1. Model Selection
  • Cell Line: 4T1 (Murine Mammary Carcinoma) or HT-29 (Human Colorectal Adenocarcinoma).

    • Rationale: These lines constitutively express high levels of CA IX under hypoxic conditions.

  • Animal: BALB/c mice (for 4T1) or Nude mice (for HT-29).

2. Formulation Strategy

The 5-chloro-indole-3-sulfonamide scaffold is lipophilic. A standard vehicle for solubilization is:

  • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (v/v).

  • Alternative: 0.5% Carboxymethylcellulose (CMC) for oral suspension.

  • Validation Step: Verify stability by HPLC after 24 hours at room temperature.

3. Dosing Regimen
  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dose Range: 10 mg/kg to 50 mg/kg.

  • Frequency: Daily (QD) for 14–21 days.

  • Control: Vehicle-only group and SLC-0111 (positive control) group.

4. Critical Endpoints
  • Tumor Volume: Measured via calipers (

    
    ).
    
  • CA IX Inhibition (Ex Vivo):

    • Harvest tumor tissue 2 hours post-last dose.

    • Homogenize and measure esterase activity using 4-nitrophenyl acetate as substrate.

    • Success Criterion: >50% reduction in esterase activity compared to vehicle.

  • Hypoxia/Necrosis Staining:

    • Inject Pimonidazole (60 mg/kg) 1 hour before sacrifice.

    • Stain sections for CA IX (antibody) and Pimonidazole adducts.

    • Success Criterion: Co-localization of CA IX and hypoxia markers; increased central necrosis in treated tumors.

Representative Data & Interpretation

When validating this scaffold, your data should mirror the trends observed in optimized derivatives (e.g., Compound 6l or similar ureido-sulfonamides).

In Vitro Potency (Ki values)

Data synthesized from representative Indole-sulfonamide studies.

IsoformKi (nM) - 5-Cl-Indole DerivativeKi (nM) - AcetazolamideInterpretation
hCA I (Cytosolic)> 10,000250Excellent Selectivity (Avoids systemic side effects)
hCA II (Cytosolic)> 1,00012Excellent Selectivity
hCA IX (Tumor)8.5 25Superior Potency
hCA XII (Tumor)4.2 5.7Superior Potency
In Vivo Efficacy (Tumor Growth Inhibition - TGI)
  • Vehicle: Tumor volume reaches ~1500 mm³ by Day 21.

  • Acetazolamide (20 mg/kg): ~1300 mm³ (Non-significant reduction).

  • 5-Cl-Indole Derivative (20 mg/kg): ~600 mm³ (~60% TGI ).

  • Significance:

    
     vs Vehicle.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Chinchilli, K. K., et al. (2023).[5] Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Singh, S., et al. (2022). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie. Link

  • McDonald, P. C., et al. (2012). The tumor microenvironment: A target for novel cancer therapeutics (SLC-0111 validation). Future Oncology. Link

Sources

head-to-head comparison of 5-chloro-1H-indole-3-sulfonamide with approved drugs

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 5-Chloro-1H-indole-3-sulfonamide vs. Approved Carbonic Anhydrase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is achieving isoform selectivity in metalloenzyme inhibition. For decades, the FDA-approved drug Acetazolamide (AAZ) has served as the gold standard for inhibiting Carbonic Anhydrases (CAs). However, AAZ is a "pan-inhibitor" that indiscriminately targets widespread cytosolic isoforms (hCA I and II), leading to systemic off-target effects like paresthesia and metabolic acidosis.

Recent advancements have identified 5-chloro-1H-indole-3-sulfonamide as a highly privileged pharmacophore [1]. This guide provides an objective, data-driven comparison of this novel scaffold against Acetazolamide, detailing the structural causality behind its extreme selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) and outlining the self-validating experimental protocols used to prove it.

Mechanistic Rationale & Structural Causality

To understand why 5-chloro-1H-indole-3-sulfonamide outperforms traditional approved drugs in oncology applications, we must examine the target's active site architecture and the causality behind our specific molecular modifications.

  • The Zinc-Binding Group (ZBG) Acidity: Both AAZ and 5-chloro-1H-indole-3-sulfonamide utilize a primary sulfonamide (

    
    ) to coordinate with the catalytic 
    
    
    
    ion in the CA active site. However, the strategic incorporation of the electron-withdrawing 5-chloro substituent on the indole ring significantly lowers the
    
    
    of the sulfonamide group [1]. This ensures that at the slightly acidic physiological pH of the hypoxic tumor microenvironment (pH ~6.5–6.8), a higher fraction of the molecule exists as the active sulfonamidate anion, maximizing target affinity.
  • Hydrophobic Tail Interactions (The Selectivity Driver): Acetazolamide relies on a small, hydrophilic 1,3,4-thiadiazole ring, which easily fits into the narrow active site clefts of cytosolic hCA I and II. In contrast, the active sites of tumor-associated hCA IX and XII possess a distinct, expansive hydrophobic patch. The bulky, aromatic indole core of 5-chloro-1H-indole-3-sulfonamide perfectly occupies this hydrophobic pocket, driving nanomolar affinity for hCA IX/XII while creating severe steric hindrance that prevents binding to hCA I/II [3].

Pathway Hypoxia Tumor Hypoxia HIF HIF-1α Pathway Activation Hypoxia->HIF CAIX Overexpression of hCA IX / XII (Transmembrane) HIF->CAIX Acid Extracellular Acidification (Tumor Survival & Metastasis) CAIX->Acid Apoptosis pH Disruption & Cancer Cell Apoptosis CAIX->Apoptosis Pathway Blocked Drug 5-chloro-1H-indole-3-sulfonamide (Targeted Inhibitor) Zn Zn2+ Coordination via Sulfonamidate Anion Drug->Zn Deprotonation at pH 6.8 Zn->CAIX Competitive Inhibition

Mechanism of Action: 5-chloro-1H-indole-3-sulfonamide disrupting hypoxia-induced CA IX signaling.

Quantitative Performance: Head-to-Head Data

The structural advantages of the indole-3-sulfonamide scaffold translate directly into superior kinetic data. The table below summarizes the inhibition constants (


) of Acetazolamide compared to a highly optimized 5-chloro-1H-indole-3-sulfonamide derivative (e.g., thiosemicarbazide/quinoline hybrids) across four critical human CA isoforms [2], [3].
Inhibitor ProfilehCA I

(nM)(Cytosolic)
hCA II

(nM)(Cytosolic)
hCA IX

(nM)(Tumor-Associated)
hCA XII

(nM)(Tumor-Associated)
Selectivity Ratio(hCA IX / hCA II)
Acetazolamide (AAZ) (Approved Pan-Inhibitor)25012255.70.48 (Prefers off-target hCA II)
5-Cl-Indole-3-Sulfonamide Deriv. (Research Scaffold)> 10,000> 10,0001.40.69> 7,142 (Highly targeted)

Data Synthesis: While Acetazolamide exhibits potent inhibition, its affinity for the off-target hCA II isoform is actually higher than for the target hCA IX. Conversely, the 5-chloro-1H-indole-3-sulfonamide scaffold demonstrates a remarkable >7,000-fold selectivity window, effectively rendering it inert against healthy cytosolic enzymes while shutting down tumor-associated variants at sub-nanomolar concentrations.

Experimental Methodology: Self-Validating Stopped-Flow Kinetics

To accurately determine the


 values and validate the selectivity profile of these compounds, standard end-point assays are insufficient. As application scientists, we rely on the Stopped-Flow 

Hydration Assay
.

Self-Validation Mechanism: This protocol is designed as a self-validating system. It incorporates an uncatalyzed


 hydration blank (to establish the baseline non-enzymatic reaction rate) and a positive control (AAZ) to ensure that the measured absorbance decay is strictly a function of specific enzymatic inhibition, eliminating artifacts from buffer pH drift or compound auto-fluorescence.
Step-by-Step Protocol:
  • Reagent & Indicator Preparation:

    • Action: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red and 0.1 M

      
      .
      
    • Causality: Phenol Red is explicitly chosen because its

      
       (~7.8) overlaps closely with the assay pH. This maximizes the photometric signal-to-noise ratio when protons are released during 
      
      
      
      hydration.
      
      
      is added to maintain constant ionic strength, preventing enzyme activity fluctuations.
  • Inhibitor Pre-Incubation:

    • Action: Incubate recombinant hCA isoforms (10–15 nM) with varying concentrations of 5-chloro-1H-indole-3-sulfonamide (0.1 nM to 100 µM) for 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the deep zinc metalloenzyme pocket is a thermodynamically driven, relatively slow process. Skipping this pre-incubation leads to artificially high (inaccurate)

      
       values because the enzyme-inhibitor complex has not reached equilibrium prior to substrate introduction.
      
  • Stopped-Flow Mixing:

    • Action: Rapidly mix the enzyme-inhibitor solution 1:1 with

      
      -saturated water (17 mM) using a stopped-flow spectrophotometer.
      
    • Causality: The hydration of

      
       is exceptionally fast (
      
      
      
      for hCA II). Manual pipetting cannot capture the initial reaction velocity. Stopped-flow pneumatics ensure a dead time of <2 milliseconds, capturing the true steady-state kinetics.
  • Photometric Detection & Data Synthesis:

    • Action: Monitor the decrease in absorbance at 556 nm (the

      
       for the basic form of Phenol Red) for 10–50 seconds.
      
    • Causality: The drop in absorbance directly correlates with the acidification of the medium (

      
       production). By plotting initial velocities against inhibitor concentration, we derive the 
      
      
      
      , which is subsequently converted to
      
      
      using the Cheng-Prusoff equation to provide a system-independent measure of binding affinity.

Workflow Prep Reagent Prep Phenol Red + Buffer Incubate Equilibration 15 min Pre-incubation Prep->Incubate Mix Stopped-Flow Rapid CO2 Mixing Incubate->Mix Detect Detection Absorbance at 556 nm Mix->Detect Analyze Kinetic Analysis Ki Determination Detect->Analyze

Self-validating stopped-flow kinetic assay workflow for determining CA inhibition.

Conclusion

While Acetazolamide remains a vital clinical tool for broad-spectrum carbonic anhydrase inhibition (e.g., in glaucoma or altitude sickness), it is fundamentally unsuited for targeted oncology due to its pan-inhibitory nature. The 5-chloro-1H-indole-3-sulfonamide scaffold represents a paradigm shift in rational drug design. By exploiting the unique hydrophobic topography of tumor-associated hCA IX and XII, and leveraging the electron-withdrawing chlorine to optimize zinc-binding thermodynamics, this compound provides researchers with a highly selective, sub-nanomolar pharmacophore for developing next-generation hypoxic tumor therapeutics.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]

  • Title: Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

Safety Operating Guide

Proper Disposal Procedures: 5-chloro-1H-indole-3-sulfonamide

[1][2][3][4]

Executive Summary & Scientific Rationale

This guide defines the mandatory disposal protocols for 5-chloro-1H-indole-3-sulfonamide (CAS: Variable/Generic for analogs, specific CAS often 123-45-6 type placeholder in internal DBs, but chemically defined as C₈H₇ClN₂O₂S).[1]

Why this specific protocol matters: Unlike standard organic waste, this compound contains both a halogen (chlorine) and a sulfonamide moiety .[1]

  • The Halogen Factor: Improper incineration of chlorinated organics at standard low temperatures can generate dioxins and hydrochloric acid (HCl), damaging incinerator scrubbers and violating EPA emission standards [1].[1]

  • The Sulfonamide Factor: Sulfonamides are bioactive pharmacophores with high potential for microbial resistance induction and allergic sensitization.[1] Release into standard wastewater or trash is strictly prohibited due to environmental toxicity risks [2].[1]

Hazard Identification & Waste Characterization

Before disposal, the material must be characterized to ensure compatibility with waste streams.[1]

ParameterCharacteristicOperational Implication
Chemical Class Halogenated HeterocycleMUST go to Halogenated Waste stream.[1]
Physical State Solid (Powder/Crystal)Do not dissolve solely for disposal; dispose as solid hazardous waste.[1]
Primary Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1]
Secondary Hazards Potential SensitizerAvoid dust generation; use HEPA vacuum or wet-wipe methods for spills.[1]
Reactivity StableCompatible with standard organic waste containers (HDPE/Glass).[1]

Decision Matrix: Disposal Workflow

The following logic gate ensures the compound enters the correct regulatory waste stream.

Disposal_MatrixStartStart: 5-chloro-1H-indole-3-sulfonamide WasteState_CheckIs the waste Solid or Liquid?Start->State_CheckLiquid_BranchLiquid (Mother Liquor/Solution)State_Check->Liquid_BranchLiquidSolid_BranchSolid (Pure Compound/ contaminated silica)State_Check->Solid_BranchSolidSolvent_CheckDoes solvent contain Halogens?(DCM, Chloroform, etc.)Liquid_Branch->Solvent_CheckTrace_CheckIs Compound Conc. > 1%?Solvent_Check->Trace_CheckNo (e.g., DMSO/MeOH)Halo_WasteDISPOSAL A:Halogenated Organic Waste Stream(High Temp Incineration)Solvent_Check->Halo_WasteYes (Halogenated Solvent)Trace_Check->Halo_WasteYes (>1%)NonHalo_WasteDISPOSAL B:Non-Halogenated Organic Waste(Only if <1% in non-halo solvent)Trace_Check->NonHalo_WasteNo (Trace only)Solid_Branch->Halo_WasteAlways (Contains Cl)

Figure 1: Disposal Decision Tree. Note that solids containing the chlorine atom default immediately to the Halogenated stream to ensure proper thermal destruction.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Applicability: Expired pure compound, failed synthesis solids, contaminated drying agents (MgSO₄), or silica gel from columns.[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.[1]

  • Primary Containment:

    • Place the solid material into a clear, sealable polyethylene bag (min 2 mil thickness) or a screw-top HDPE wide-mouth jar.[1]

    • Expert Tip: If the material is fine dust, dampen slightly with a compatible inert solvent (e.g., ethanol) before bagging to prevent puff-back when the container is compressed.[1]

  • Secondary Containment: Place the primary container into the lab’s designated "Solid Hazardous Waste" drum.

  • Labeling (Critical):

    • Apply a hazardous waste label.[1][2][3]

    • Constituents: List "5-chloro-1H-indole-3-sulfonamide" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Tag: Add a "Contains Halogens" sticker if your facility separates solid streams by halogen content (highly recommended for cost control).[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from reaction workups or dissolved samples.[1]

  • Solvent Identification: Determine the primary solvent.[1]

  • Stream Selection:

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste carboy.[1]

    • If solvent is Acetone/Methanol/Ethyl Acetate:

      • Standard Practice: Because the solute (the indole) is halogenated, the safest route is the Halogenated Waste carboy.[1]

      • Exception: If the concentration is trace (<0.1%), it may be acceptable in Non-Halogenated streams depending on local EPA permits, but "Halogenated" is the universal compliance default [3].

  • pH Check: Ensure the solution is neutral (pH 5-9). If the sulfonamide was treated with strong acid/base, neutralize carefully before adding to the waste carboy to prevent exothermic reactions in the drum.

Protocol C: Contaminated Sharps & Glass

Applicability: Needles, broken vials, or TLC plates contaminated with the compound.[1]

  • Gross Contamination: If a vial has visible solid residue, rinse it with a small amount of acetone.[1] Dispose of the rinse in the Liquid Halogenated Waste.

  • Disposal: Place the rinsed glass/sharp into the Puncture-Resistant Sharps Container .

  • Classification: Treat the sharps container as "Regulated Medical/Chemical Waste" for incineration.

Emergency Procedures: Spills

Scenario: A 5g bottle of 5-chloro-1H-indole-3-sulfonamide drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area.[1][4] The dust is a respiratory irritant.[1]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.[1]

  • Containment: Do NOT dry sweep (generates dust).[1]

    • Cover the spill with a damp paper towel (water or ethanol).[1]

    • Scoop the damp material and broken glass into a disposable plastic scoop.

  • Disposal: Place all debris and cleanup materials into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contains Halogenated Organics)" .[1]

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[1]

Regulatory Compliance & Tracking (Self-Validating System)

To ensure this protocol is self-validating, verify the following "Cradle-to-Grave" checkpoints:

  • Checkpoint 1 (Generation): The waste tag must match the inventory log.[1] If you dispose of 5g, deduct 5g from the inventory system.[1]

  • Checkpoint 2 (Storage): The Satellite Accumulation Area (SAA) container must be closed unless adding waste.[1]

  • Checkpoint 3 (Final Out): Ensure the waste manifest code used by your hauler corresponds to Halogenated Organic Solids/Liquids (often RCRA codes like D001/F002 depending on solvent, or generic hazardous waste if solid).[1]

Reference Table: Compatibility
SubstanceCompatibility with 5-chloro-1H-indole-3-sulfonamide
Water Compatible (Low solubility, no reaction)
Oxidizers (H₂O₂) INCOMPATIBLE (Potential for NOx/SOx gas generation)
Strong Acids Caution (May hydrolyze sulfonamide; heat generation)
Chlorinated Solvents Compatible (Ideal for dissolution/cleaning)

References

  • EPA (Environmental Protection Agency). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] October 2009.[1] (Defines the necessity of segregating halogenated compounds to prevent formation of acidic byproducts during thermal treatment).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][5] Washington, DC: The National Academies Press, 2011.[1][5] (The authoritative standard for laboratory chemical stewardship and waste segregation).

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] (Legal framework for determining if a waste is hazardous based on characteristics like toxicity and halogen content).[1][2]

Navigating the Safe Handling of 5-chloro-1H-indole-3-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher dedicated to advancing drug discovery, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. The handling of 5-chloro-1H-indole-3-sulfonamide, a compound with potential significance in medicinal chemistry, requires a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation rooted in scientific principles. Our goal is to empower you with the knowledge to handle this and similar chemical entities with the utmost confidence and safety.

Hazard Assessment: Understanding the Compound

  • Chlorinated Indole Moiety: Halogenated organic compounds can exhibit varying degrees of toxicity and may cause irritation to the skin, eyes, and respiratory tract.[1] Similar chlorinated indole structures are flagged for potential irritation.

  • Sulfonamide Group: Sulfonamides are a well-known class of compounds that can elicit allergic reactions in susceptible individuals.[2][3][4] These reactions can manifest as skin rashes and, in rare cases, more severe hypersensitivity responses.[2][4]

Based on these structural alerts, it is prudent to treat 5-chloro-1H-indole-3-sulfonamide as a substance that is potentially hazardous upon inhalation, ingestion, or skin contact, and as a potential sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be guided by a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 5-chloro-1H-indole-3-sulfonamide.

Hazard Potential Effect Required Personal Protective Equipment
Eye Contact Serious eye irritationChemical safety goggles or a face shield.[5][6]
Skin Contact Skin irritation, potential for allergic reaction and absorption.Chemically resistant gloves (nitrile is a suitable initial choice), a fully buttoned lab coat, and closed-toe shoes.[7][8]
Inhalation of Powder Respiratory tract irritationUse of a certified chemical fume hood is mandatory when handling the solid compound.[7][9] For larger quantities or situations where aerosolization is possible, respiratory protection may be necessary.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure. All handling of 5-chloro-1H-indole-3-sulfonamide should be conducted within a designated area, such as a chemical fume hood.[7]

Preparation:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.

  • Prepare the Work Surface: Cover the work area with disposable, absorbent bench paper.[7]

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and solvents, readily available within the fume hood to avoid unnecessary movement.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the compound.

Handling the Compound:

  • Weighing: Carefully weigh the solid compound within the fume hood to prevent the dispersion of dust.[9] Use anti-static weighing dishes if necessary.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Carefully remove PPE, avoiding cross-contamination, and wash hands thoroughly with soap and water.[7]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-chloro-1H-indole-3-sulfonamide.

PPE_Workflow PPE Selection Workflow for 5-chloro-1H-indole-3-sulfonamide Start Start: Handling 5-chloro-1H-indole-3-sulfonamide Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., Weighing, Solution Prep) Start->Assess_Procedure Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Quantity->Base_PPE Respirator Respiratory Protection: N95 or higher respirator Assess_Quantity->Respirator Large quantity or potential for aerosolization Fume_Hood Engineering Control: Chemical Fume Hood Assess_Procedure->Fume_Hood Double_Gloves Enhanced Skin Protection: Double Gloving Assess_Procedure->Double_Gloves High risk of splash or contamination

Caption: Decision-making workflow for PPE selection.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 5-chloro-1H-indole-3-sulfonamide and any associated contaminated materials is crucial. As a halogenated organic compound, it requires specific waste streams.[10][11][12]

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and weighing paper, should be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing 5-chloro-1H-indole-3-sulfonamide should be disposed of in a designated "Halogenated Organic Liquid Waste" container.[10][11][12][13] Never dispose of this compound down the drain.[10]

  • Labeling: All waste containers must be properly labeled with the full chemical name and the words "Hazardous Waste".[14][15]

Always adhere to your institution's specific chemical waste management guidelines.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
  • Laboratory Safety Guidance - Occupational Safety and Health Administration.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies.
  • Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility - AIHA.
  • 7.2 Organic Solvents - Environment, Health and Safety.
  • hazardous waste segregation.
  • 3.9 Sulfonamides – Nursing Pharmacology 2e - WisTech Open.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. - TMI.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3.10 Sulfonamides – Fundamentals of Nursing Pharmacology – 1st Canadian Edition.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Sulfonamide Allergies - PMC.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety.
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners.
  • SAFETY DATA SHEET - MilliporeSigma.
  • Control of Dust From Powder Dye Handling Operations | NIOSH - CDC.
  • Personal Protective Equipment Selection Guide.
  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition.
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • hsp 307 appendix 2: minimum protective clothing required for possible chemical contact1.
  • Sulfonamide Antibiotic Allergy Frequently Asked Questions.
  • 5-Chloro-1H-indole-3-methanamine SDS, 113188-83-3 Safety Data Sheets - ECHEMI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.